molecular formula C15H30O2 B1666095 Anteisopentadecanoic Acid CAS No. 5502-94-3

Anteisopentadecanoic Acid

Cat. No.: B1666095
CAS No.: 5502-94-3
M. Wt: 242.40 g/mol
InChI Key: XKLJLHAPJBUBNL-UHFFFAOYSA-N
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Description

12-methyltetradecanoic acid is a branched-chain saturated fatty acid comprising tetradecanoic acid carrying a 12-methyl substituent. It is a long-chain fatty acid and a branched-chain saturated fatty acid.
The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Methyl Myristic Acid...
12-Methyltetradecanoic acid has been reported in Streptomyces manipurensis, Streptomyces, and other organisms with data available.
12-Methyltetradecanoic Acid is a branched-chain saturated fatty acid that is comprised of tetradecanoic acid with a methyl group on the carbon in the twelfth position.

Properties

IUPAC Name

12-methyltetradecanoic acid
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InChI

InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLJLHAPJBUBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970381
Record name 12-Methyltetradecanoic acid
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Molecular Weight

242.40 g/mol
Source PubChem
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CAS No.

5502-94-3
Record name Anteisopentadecanoic acid
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Record name Aseanostatin P5
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Record name 12-Methyltetradecanoic acid
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Record name 12-Methyltetradecanoic acid
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Record name METHYL MYRISTIC ACID
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the biological significance of anteisopentadecanoic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of Anteisopentadecanoic Acid (a15:0)

Authored by a Senior Application Scientist

Foreword: Beyond a Simple Saturated Fat

For decades, the narrative surrounding saturated fats has been one of broad condemnation. However, a growing body of evidence compels us to adopt a more nuanced perspective, recognizing that not all saturated fatty acids are created equal. Within this evolving landscape, odd-chain and branched-chain fatty acids are emerging from obscurity, revealing profound and often beneficial biological roles. This guide focuses on one such molecule: this compound (a15:0), also known as 12-methyltetradecanoic acid.[1] Initially of interest primarily to microbiologists for its role in bacterial membranes, a15:0 is now at the forefront of research in metabolic health, inflammation, and longevity. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, synthesizing our current understanding of a15:0's journey from microbial membranes to mammalian signaling pathways and its potential as a therapeutic agent.

The Molecular Identity and Provenance of a15:0

This compound is a 15-carbon saturated fatty acid with a methyl group on the antepenultimate (n-2) carbon. This branching distinguishes it from its straight-chain counterpart, pentadecanoic acid (C15:0), and its isomeric form, isopentadecanoic acid (i15:0), which has a methyl branch on the penultimate (n-1) carbon.

Table 1: Physicochemical Properties of this compound (a15:0)
PropertyValue
Systematic Name 12-Methyltetradecanoic acid
Common Names This compound, a15:0
Molecular Formula C₁₅H₃₀O₂
Molecular Weight 242.4 g/mol
CAS Number 5502-94-3
Appearance Solid at room temperature
Solubility Soluble in chloroform, ethanol, ethyl ether
Biosynthesis: A Bacterial Specialty

Unlike most fatty acids in mammals, a15:0 is not significantly synthesized endogenously. Its primary producers are bacteria.[2][3] The biosynthesis of branched-chain fatty acids like a15:0 diverges from straight-chain fatty acid synthesis at the initial priming step.[2] Instead of using acetyl-CoA as a primer, it utilizes a short, branched-chain acyl-CoA. For a15:0, this primer is 2-methylbutyryl-CoA, which is derived from the amino acid L-isoleucine.[4] This primer is then elongated by the fatty acid synthase (FAS) system through the addition of two-carbon units from malonyl-CoA.[3][5]

This bacterial origin is fundamental to its distribution in nature. a15:0 is a major constituent of the cell membranes of many bacterial species, particularly within the genus Bacillus.[6][7]

a15_0_Biosynthesis cluster_0 Primer Synthesis cluster_1 Fatty Acid Elongation isoleucine L-Isoleucine keto_acid α-keto-β-methylvalerate isoleucine->keto_acid Transamination primer 2-methylbutyryl-CoA (Primer for a15:0) keto_acid->primer BCKA Decarboxylase fas Fatty Acid Synthase (FAS) primer->fas Priming Step a15_0 This compound (a15:0) fas->a15_0 Iterative Elongation (6 cycles) malonyl Malonyl-CoA (2-Carbon Donor) malonyl->fas caption Fig 1. Biosynthesis of a15:0 a15_0_Signaling cluster_metabolism Metabolic Regulation cluster_inflammation Inflammatory Control cluster_cellular Cellular Health a150 a15:0 AMPK AMPK (Energy Sensor) a150->AMPK Activates mTOR mTOR (Growth Regulator) a150->mTOR Inhibits PPAR PPARα/δ (Lipid Metabolism) a150->PPAR Partial Agonist JAK_STAT JAK-STAT Pathway a150->JAK_STAT Inhibits Membrane Strengthens Cell Membranes a150->Membrane Mitochondria Repairs Mitochondrial Function (↓ ROS) a150->Mitochondria atp_prod ↑ ATP Production AMPK->atp_prod autophagy ↑ Autophagy AMPK->autophagy growth ↓ Cell Growth & Proliferation mTOR->growth lipid_ox ↑ Fatty Acid Oxidation PPAR->lipid_ox insulin_sens ↑ Insulin Sensitivity PPAR->insulin_sens Cytokines ↓ Pro-inflammatory Cytokines (TNFα, IL-6) JAK_STAT->Cytokines caption Fig 2. Key signaling pathways modulated by a15:0

Fig 2. Overview of key molecular pathways and cellular functions modulated by a15:0.

Table 2: Summary of Key Biological Activities of a15:0 in Mammals
Biological ActivityKey Molecular Target(s) / MechanismObserved Outcome(s)References
Metabolic Regulation Activates AMPK; Inhibits mTOR; Partial agonist of PPARα/δImproved insulin sensitivity; Lowered glucose, cholesterol, triglycerides[8][9][10][11][12]
Anti-inflammatory Inhibits JAK-STAT and NF-κB pathwaysReduced pro-inflammatory cytokines (e.g., TNFα, IL-6, MCP-1)[9][10][13][12]
Mitochondrial Support Repairs mitochondrial function; Reduces Reactive Oxygen Species (ROS)Increased ATP production; Protection against oxidative stress[11][14]
Cellular Integrity Incorporates into lipid bilayersStrengthens cell membranes; Reduces lipid peroxidation[8][14]
Antifibrotic Downregulation of fibrotic pathwaysAttenuated liver fibrosis in preclinical models[8][9][11]
Antimicrobial Growth inhibition of pathogenic bacteria and fungiBroad antimicrobial effects[8][15][16]

Role in Human Health and Disease

The diverse molecular activities of a15:0 translate into significant associations with human health, positioning it as a key nutrient for preventing and managing chronic diseases.

Cardiometabolic Health

A compelling body of epidemiological evidence links higher circulating levels of a15:0 with improved cardiometabolic health.

  • Type 2 Diabetes (T2D): Multiple large prospective studies have shown that individuals with higher plasma concentrations of a15:0 have a significantly lower risk of developing T2D. [8][17]This is consistent with its mechanistic roles in improving insulin sensitivity and glucose metabolism. [10][17]* Cardiovascular Disease (CVD): Higher a15:0 levels are associated with a lower incidence of CVD and heart failure. [9][17][18]A meta-analysis found that individuals in the highest quintile of C15:0 levels experienced 12-25% fewer cardiovascular events. [17]These benefits are likely mediated by its anti-inflammatory effects and its ability to improve lipid profiles, including lowering total cholesterol and triglycerides. [12][17]* Metabolic Syndrome: Given its positive impacts on glucose control, blood pressure, and lipid levels, a15:0 is inversely correlated with the prevalence of metabolic syndrome. [19][13]Clinical trials are underway to investigate a15:0 supplementation as a strategy to reduce the risk of metabolic syndrome. [18][20]

Liver Health

The liver is a central hub for fatty acid metabolism, and a15:0 demonstrates protective effects against metabolic liver disease. In preclinical models of nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH), supplementation with a15:0 has been shown to reduce liver fat accumulation (steatosis), inflammation, and fibrosis. [8][9][13]This is supported by human studies where higher serum a15:0 is associated with lower liver fat content. [18]

Longevity and Cellular Aging

Intriguingly, the signaling pathways modulated by a15:0—specifically the activation of AMPK and inhibition of mTOR—are core components of longevity pathways. [8][10]These are the same pathways targeted by leading longevity-enhancing compounds like metformin (AMPK activator) and rapamycin (mTOR inhibitor). [8][12][21]Comparative cell-based studies have shown that a15:0 shares a remarkable number of clinically relevant activities with rapamycin, including anti-inflammatory, antifibrotic, and anticancer effects, suggesting it may play a role in promoting a healthy lifespan. [12][21][22]

Table 3: Comparison of Shared Activities of a15:0 and Rapamycin at Optimal Doses
Shared Activitya15:0 (17 µM)Rapamycin (9 µM)Implication for Healthspan
Anti-inflammatory Reduces chronic low-grade inflammation associated with aging.
Antifibrotic Protects against age-related tissue scarring and dysfunction.
Anticancer Inhibits proliferation of cancer cells.
Immunomodulatory Balances immune responses to prevent autoimmune and inflammatory conditions.
Data synthesized from cell-based molecular phenotyping assays.
[12][21][22]

Applications in Research and Drug Development

The unique biological profile of a15:0 presents several opportunities for therapeutic and research applications.

a15:0 as a Biomarker

Because it is primarily derived from the diet, circulating a15:0 levels serve as a reliable objective biomarker for the intake of dairy fat. [23][24]This is invaluable for nutritional epidemiology, allowing researchers to move beyond less accurate self-reported dietary data to assess the impact of dairy consumption on health outcomes. [23]

Therapeutic Supplementation

The strong association between higher a15:0 levels and better health outcomes, coupled with declining population-wide intake, has led to the development of a15:0 as a nutritional supplement. [18][22]Pure, odd-chain saturated fatty acids like a15:0 are being investigated for their potential to manage metabolic and inflammatory conditions. [18][25]

Drug Delivery Systems

In pharmaceutical development, the physicochemical properties of fatty acids are leveraged for drug delivery. Pentadecanoic acid is being explored for the formulation of lipid-based drug carriers, such as liposomes and solid lipid nanoparticles. [29]These systems can improve the solubility, stability, and bioavailability of therapeutic agents, and the inclusion of a bioactive lipid like a15:0 could offer synergistic benefits. [29]

Methodologies for the Analysis of a15:0

Accurate quantification of a15:0 in biological matrices is critical for both basic research and clinical studies. The gold-standard technique is gas chromatography coupled with mass spectrometry (GC-MS) following lipid extraction and derivatization.

Sources

Role of anteisopentadecanoic acid in bacterial cell membranes.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of Anteisopentadecanoic Acid in Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (aiC15:0) is a branched-chain fatty acid (BCFA) that plays a pivotal role in the physiology and survival of numerous bacterial species. As a major constituent of the cell membrane, its unique anteiso branching structure imparts critical properties that influence membrane fluidity, permeability, and the organism's ability to adapt to diverse and often harsh environmental conditions. This technical guide provides a comprehensive overview of the biosynthesis, function, and significance of aiC15:0 in bacterial cell membranes. We will delve into the enzymatic pathways responsible for its synthesis, its profound impact on the biophysical properties of the membrane, and its role in bacterial stress response and pathogenesis. Furthermore, this guide will detail established experimental methodologies for the analysis of aiC15:0 and other bacterial fatty acids, and explore the potential of its biosynthetic pathway as a novel target for antimicrobial drug development.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

Unlike eukaryotes, which predominantly utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria incorporate branched-chain fatty acids (BCFAs) into their membrane phospholipids.[1][2][3] BCFAs are characterized by one or more methyl branches along the acyl chain. The two primary types are the iso series, with a methyl group on the penultimate carbon, and the anteiso series, with a methyl group on the antepenultimate carbon.[3]

This compound (aiC15:0) is a 15-carbon fatty acid with a methyl group at the C-12 position. This seemingly subtle structural feature has profound consequences for the physical properties of the bacterial cell membrane. The presence of the methyl branch disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity and lowering the phase transition temperature.[4] This is particularly crucial for bacteria that inhabit environments with fluctuating temperatures.[5][6]

Biosynthesis of this compound

The synthesis of aiC15:0 and other anteiso-BCFAs diverges from the straight-chain fatty acid synthesis pathway at the initial priming step. The biosynthesis is intricately linked to the catabolism of branched-chain amino acids, specifically L-isoleucine.[7][8]

The key steps in the biosynthesis of aiC15:0 are as follows:

  • Transamination of L-isoleucine: The pathway is initiated by the action of a branched-chain amino acid transaminase (BCAT), which converts L-isoleucine to α-keto-β-methylvalerate.[8]

  • Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase complex (BCKAD) to form 2-methylbutyryl-CoA.[7][8]

  • Primer for Fatty Acid Synthesis: 2-methylbutyryl-CoA serves as the specific primer for the fatty acid synthase II (FASII) system in the synthesis of all odd-numbered anteiso-BCFAs, including aiC15:0.[7][8]

  • Elongation: The FASII system sequentially adds two-carbon units from malonyl-ACP to the 2-methylbutyryl-CoA primer, ultimately leading to the formation of aiC15:0-ACP.

  • Incorporation into Phospholipids: The newly synthesized fatty acid is then transferred to glycerol-3-phosphate to form phospholipids, which are subsequently incorporated into the cell membrane.

Diagram: Biosynthetic Pathway of this compound (aiC15:0)

aiC15_0_Biosynthesis cluster_0 Amino Acid Catabolism cluster_1 Fatty Acid Synthesis (FASII) L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKAD aiC15:0-ACP aiC15:0-ACP 2-methylbutyryl-CoA->aiC15:0-ACP FASII Elongation Malonyl-ACP Malonyl-ACP Malonyl-ACP->aiC15:0-ACP Membrane_Phospholipids Membrane_Phospholipids aiC15:0-ACP->Membrane_Phospholipids Incorporation

Caption: Biosynthesis of aiC15:0 from L-isoleucine.

The Functional Role of aiC15:0 in the Bacterial Cell Membrane

The incorporation of aiC15:0 into membrane phospholipids has a significant impact on the biophysical properties of the bacterial cell membrane.

Modulation of Membrane Fluidity

The primary function of aiC15:0 is to increase membrane fluidity.[1][2][3] The methyl branch in the anteiso position creates a kink in the acyl chain, which disrupts the ordered packing of the phospholipid tails.[4] This steric hindrance prevents the fatty acid chains from aligning closely, leading to a more disordered and fluid membrane state. Anteiso-fatty acids are more effective at fluidizing the membrane compared to their iso- counterparts.[3]

This property is critical for bacteria to maintain optimal membrane function across a range of temperatures. At low temperatures, membranes tend to become more rigid. An increase in the proportion of aiC15:0 and other BCFAs counteracts this effect, ensuring the membrane remains in a liquid-crystalline phase necessary for the function of membrane-bound proteins and transport processes.[5][6]

Adaptation to Environmental Stress

Bacteria dynamically remodel their membrane fatty acid composition in response to environmental cues.[9][10][11] Temperature is a key factor influencing the ratio of different fatty acids. For instance, the foodborne pathogen Listeria monocytogenes significantly increases its content of anteiso-C15:0 when grown at low temperatures, a crucial adaptation for its survival and growth in refrigerated foods.[5][6]

The regulation of the anteiso- to iso-BCFA ratio is a key mechanism for homeoviscous adaptation, the process by which organisms maintain a constant membrane fluidity despite changes in temperature.[12]

Influence on Membrane Permeability and Integrity

While increasing fluidity, the presence of aiC15:0 also influences the permeability barrier of the membrane. The less ordered packing of the acyl chains can lead to a slight increase in the permeability of the membrane to small molecules. However, the overall integrity of the membrane is maintained, and this altered permeability can be physiologically relevant for nutrient uptake and signaling.

Experimental Analysis of this compound

The analysis of bacterial fatty acid composition is a cornerstone for understanding membrane biology and is also a valuable tool in microbial taxonomy.[13] The standard method for this analysis is gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs).[14][15][16]

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis

This protocol outlines the key steps for the analysis of bacterial fatty acid profiles.

1. Bacterial Culture and Harvest:

  • Cultivate the bacterial strain of interest under controlled conditions (e.g., specific temperature, growth medium).[15]
  • Harvest the cells in the mid-exponential or stationary phase of growth by centrifugation.
  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

2. Saponification and Methylation:

  • Resuspend the cell pellet in a strong base (e.g., methanolic NaOH) and heat to saponify the lipids, releasing the fatty acids from the phospholipids.
  • Add a methylation reagent (e.g., methanolic HCl or boron trifluoride in methanol) and heat to convert the free fatty acids into their volatile methyl esters (FAMEs).[17]

3. Extraction:

  • Extract the FAMEs from the aqueous phase using an organic solvent (e.g., a mixture of hexane and methyl tert-butyl ether).
  • Wash the organic phase with a dilute base to remove any remaining acidic components.
  • Transfer the organic phase containing the FAMEs to a clean vial.

4. GC-MS Analysis:

  • Inject the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a phenyl methyl silicone fused silica column).[15]
  • The FAMEs are separated based on their boiling points and polarity.
  • The separated FAMEs are then introduced into a mass spectrometer for identification based on their mass spectra.
  • Quantification is achieved by comparing the peak areas of the individual FAMEs to those of known standards.
Diagram: Experimental Workflow for FAME Analysis

FAME_Analysis_Workflow Bacterial_Culture 1. Bacterial Culture & Harvest Saponification 2. Saponification (Release of Fatty Acids) Bacterial_Culture->Saponification Methylation 3. Methylation (Formation of FAMEs) Saponification->Methylation Extraction 4. Solvent Extraction of FAMEs Methylation->Extraction GC_Separation 5. Gas Chromatography (Separation of FAMEs) Extraction->GC_Separation MS_Detection 6. Mass Spectrometry (Identification & Quantification) GC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Fatty Acid Profile) MS_Detection->Data_Analysis

Caption: Workflow for the analysis of bacterial fatty acids by GC-MS.

Implications for Drug Development

The bacterial fatty acid biosynthesis pathway (FASII) is fundamentally different from the type I fatty acid synthase (FASI) system found in mammals. This difference makes the FASII pathway an attractive target for the development of novel antibacterial agents with high selectivity.[18][19]

Inhibitors targeting the enzymes involved in the synthesis of BCFAs, including the BCKAD complex and specific condensing enzymes of the FASII system, could disrupt membrane biogenesis and compromise bacterial viability. Such compounds could be particularly effective against pathogens that rely heavily on BCFAs for survival in specific host environments.

However, it is important to note that some bacteria can incorporate exogenous fatty acids from their environment, which could potentially bypass the effects of FASII inhibitors.[20][21] Therefore, a thorough understanding of the pathogen's fatty acid metabolism in the context of the host environment is crucial for the successful development of FASII-targeted antimicrobials.

Conclusion

This compound is a key component of the cell membrane in many bacterial species, playing a critical role in maintaining membrane fluidity and enabling adaptation to environmental stresses. Its biosynthesis is directly linked to amino acid metabolism, highlighting the intricate connections between different metabolic pathways in bacteria. The unique properties conferred by aiC15:0 underscore the importance of lipid diversity in microbial physiology. A comprehensive understanding of the role and synthesis of aiC15:0 and other BCFAs provides valuable insights for microbial taxonomy, physiology, and the development of novel antimicrobial strategies targeting the bacterial fatty acid biosynthesis pathway.

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  • Venn-Watson, S., & Butterworth, C. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

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  • Venn-Watson, S., & Schork, N. (2020). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. CABI Digital Library. [Link]

Sources

Anteisopentadecanoic Acid (a15:0) as a Biomarker for Dairy Fat Intake

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Scientists

Introduction

In the fields of nutritional epidemiology and metabolic research, the accurate assessment of dietary intake is paramount. Traditional methods, such as food frequency questionnaires and dietary recalls, are often hampered by recall bias and measurement error. This has spurred the search for objective biomarkers that reflect the intake of specific foods or nutrients. Anteisopentadecanoic acid (a15:0), a branched-chain saturated fatty acid, has emerged as a promising biomarker for the consumption of ruminant fat, particularly from dairy products.

This technical guide provides a comprehensive overview of a15:0 for researchers, scientists, and drug development professionals. It delves into the biochemical basis for its use as a biomarker, details the gold-standard analytical methodologies for its quantification, explores its application in research, and discusses its physiological significance and potential therapeutic implications.

Biochemical Rationale: The Link Between a15:0 and Ruminant Fat

The utility of a15:0 as a biomarker is rooted in its distinct origin and metabolic pathway. Unlike even-chain fatty acids, which are the primary products of endogenous fatty acid synthesis in humans, a15:0 is primarily derived from exogenous sources.

Primary Dietary Sources

This compound is synthesized by the bacteria residing in the rumen of animals like cows, sheep, and goats. Consequently, it is predominantly found in the fat of products derived from these animals.

  • Dairy Products: Full-fat milk, butter, cheese, and cream are the most significant dietary sources of a15:0.[1][2] Butter, for instance, can contain 820-880 mg of pentadecanoic acids per 100g.[3] Pentadecanoic acid constitutes approximately 1.05% of the total fatty acids in milk fat.[4]

  • Ruminant Meats: Beef and lamb also contain notable amounts of a15:0, with beef containing 310-450 mg per 100g.[2][3]

  • Other Sources: Minor quantities of a15:0 can be found in some species of fish and certain plants, but these contributions to total intake are generally low in most populations.[1][5][6][7] This is an important consideration in populations with high fish consumption, as it could confound the interpretation of a15:0 as a specific dairy biomarker.[7]

Food SourceTypical Pentadecanoic Acid Content (per 100g)Primary Dietary Contribution
Butter820 - 880 mg[3]High
Cream450 mg[3]High
Beef310 - 450 mg[3]Moderate to High
Cheese (Natural)320 - 390 mg[3]Moderate
Fish (e.g., Mackerel)~160 mg[3]Low to Moderate
Pork Sausage68 mg[3]Low
Metabolism and Tissue Incorporation

Once consumed, a15:0 is absorbed and incorporated into various lipid pools throughout the body, making it detectable in several biological matrices. Its concentration in these tissues reflects dietary intake over different timeframes:

  • Plasma/Serum: Levels in plasma or serum phospholipids reflect relatively short-term dietary intake, on the order of days to weeks.[8][9]

  • Adipose Tissue & Erythrocytes: The concentration of a15:0 in adipose tissue and red blood cell membranes provides a more stable, long-term indicator of intake, reflecting dietary habits over months to years.[9][10]

While there is some evidence of minor endogenous production of odd-chain fatty acids, it is not considered a significant contributor to circulating a15:0 levels compared to dietary intake from ruminant sources.[2][11][12]

Correlation with Dairy Fat Intake

Numerous epidemiological studies have validated the use of a15:0 as a biomarker by demonstrating a consistent positive correlation between its concentration in blood and adipose tissue and self-reported intake of dairy fat.[8][10][13][14][15]

Study CohortBiological MatrixCorrelation Coefficient (r)Finding
MESA[13][14]Plasma Phospholipids0.22Positively correlated with total dairy, cheese, and butter intake.
Nurses' Health Study[13]-0.29A similar positive correlation was observed.
IRAS Cohort[8][16]Serum0.20Significant correlation with total dairy intake.
Healthy Men (Denmark)[10]Adipose Tissue0.52Strongest correlation observed with total dairy fat from weighed records.
Healthy Men (Denmark)[10]Total Serum0.43Strong positive correlation with total dairy fat intake.

These studies underscore that while self-reporting has limitations, a15:0 provides an objective, quantitative measure that strengthens the investigation of diet-disease relationships.

Analytical Methodology: Quantification of a15:0

The accurate and precise quantification of a15:0 in complex biological matrices is critical for its use as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is the established gold standard for fatty acid analysis due to its exceptional sensitivity, specificity, and resolving power.[17][18][19]

Workflow for a15:0 Quantification by GC-MS

The analytical process involves several key stages, from sample extraction to data analysis.

GCMS_Workflow *FAMEs: Fatty Acid Methyl Esters cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Adipose Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Homogenization Deriv Derivatization to FAMEs* (e.g., with BF3-Methanol) Extraction->Deriv Isolated Lipids GC Gas Chromatography (GC) Separation of FAMEs Deriv->GC Inject Sample MS Mass Spectrometry (MS) Detection & Identification GC->MS Eluted Analytes Quant Quantification (vs. Internal Standard) MS->Quant Result a15:0 Concentration Quant->Result Calibration Curve

Caption: Workflow for a15:0 quantification using GC-MS.

Detailed Experimental Protocol

The following protocol outlines a standard methodology for the quantification of a15:0.

Step 1: Lipid Extraction The objective is to isolate total lipids from the aqueous biological matrix. The method of Folch et al. or Bligh & Dyer are standard procedures.

  • Homogenization: Homogenize the sample (e.g., 100 µL of plasma or 50 mg of adipose tissue) in a chloroform:methanol mixture (2:1, v/v). The addition of an internal standard (e.g., deuterated C15:0 or non-physiological C19:0) at this stage is crucial for accurate quantification.[18][20][21]

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. Vortex thoroughly and centrifuge.

  • Collection: Carefully collect the lower organic layer (containing lipids) into a clean tube. Dry the solvent under a stream of nitrogen.

Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) To enable analysis by GC, the polar carboxyl groups of fatty acids must be converted into more volatile, non-polar esters.[18]

  • Reagent Addition: Add a methylation agent, such as 14% Boron Trifluoride (BF3) in methanol, to the dried lipid extract.

  • Incubation: Seal the tube and heat at 100°C for 30-60 minutes to allow the transesterification reaction to complete.

  • FAMEs Extraction: After cooling, add hexane and water. Vortex and centrifuge. The upper hexane layer, now containing the FAMEs, is transferred to a GC vial for analysis.

Step 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis The FAMEs mixture is separated and analyzed.

  • Injection: Inject 1 µL of the hexane extract into the GC-MS system.

  • Separation: Separation is achieved on a capillary column (e.g., a ZB-1 or similar non-polar column).[21] The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points.

  • Detection: As components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is commonly used, which fragments the molecules into predictable patterns, allowing for both identification and quantification.[18] For enhanced sensitivity, Selected Ion Monitoring (SIM) mode can be used to monitor specific ions characteristic of the a15:0 methyl ester.

ParameterTypical SettingRationale
GC System Agilent 6890N or equivalent[21]Robust and widely used platform.
Column Zebron ZB-1 (15 m x 0.25 mm ID)[21]Good separation for a wide range of FAMEs.
Carrier Gas Helium at 1.0 mL/minInert gas providing good chromatographic efficiency.
Injector Temp. 250°CEnsures rapid volatilization of the sample.
Oven Program Start at 150°C, ramp to 280°CGradient elution separates FAMEs by chain length and saturation.
MS System --
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation for library matching.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and specificity for target analyte quantification.

Applications and Clinical Significance

The ability to accurately measure a15:0 has significant implications for both epidemiological research and the exploration of novel therapeutics.

Role in Nutritional Epidemiology

This compound serves as an invaluable tool to circumvent the inaccuracies of self-reported dietary data.[13][14] By providing an objective measure of ruminant fat intake, researchers can more reliably investigate the associations between dairy consumption and various health outcomes, including:

  • Type 2 Diabetes: Several large prospective cohort studies have found that higher circulating levels of pentadecanoic acid are associated with a lower risk of developing type 2 diabetes.[7][8][15]

  • Cardiovascular Disease: The relationship is complex, but some studies suggest that higher plasma a15:0 is associated with a lower risk of cardiovascular and coronary heart disease.[13][14]

  • Liver Health: Higher plasma a15:0 has been inversely correlated with liver fat in children, suggesting a potential protective role against non-alcoholic fatty liver disease (NAFLD).[15]

Emerging Therapeutic and Physiological Relevance

Beyond its role as a biomarker, a15:0 (and its close relative, pentadecanoic acid C15:0) is now recognized as a bioactive lipid with direct physiological effects.[5][6] This has shifted its perception from a passive marker to an active molecule of interest for drug development.

  • Metabolic Regulation: Studies in cell models have shown that pentadecanoic acid can directly improve glucose metabolism by promoting GLUT4 translocation and stimulating glucose uptake via the activation of AMP-activated protein kinase (AMPK).[22]

  • Anti-Inflammatory and Anti-Fibrotic Effects: In human cell-based assays, C15:0 has demonstrated broad anti-inflammatory, anti-fibrotic, and anti-proliferative activities across numerous disease models.[23][24]

  • Longevity Pathways: C15:0 has been shown to activate AMPK and inhibit mTOR, two central regulators of the human longevity pathway, with activities comparable to longevity-enhancing compounds like rapamycin and metformin.[25][26][27]

This growing body of evidence suggests that some of the health benefits historically associated with dairy consumption may be directly mediated by its odd-chain fatty acid content.[28]

a150_pathway Conceptual model of a15:0's role. cluster_source Dietary Source cluster_bio Bioavailability cluster_outcomes Physiological Impact & Health Outcomes Dairy Ruminant Fat (Dairy, Meat) a150 Circulating a15:0 Dairy->a150 Intake AMPK ↑ AMPK Activation a150->AMPK mTOR ↓ mTOR Inhibition a150->mTOR Inflammation ↓ Inflammation a150->Inflammation Glucose ↑ Glucose Uptake AMPK->Glucose Metabolic Improved Metabolic Health AMPK->Metabolic CVD Reduced CVD Risk AMPK->CVD mTOR->Metabolic mTOR->CVD Glucose->Metabolic Inflammation->Metabolic Inflammation->CVD

Caption: From dietary source to physiological impact.

Limitations and Scientific Considerations

While a15:0 is a robust biomarker, researchers must be aware of its limitations to ensure proper interpretation of data.

  • Specificity for Ruminant Fat, Not Exclusively Dairy: As a15:0 is present in both dairy and ruminant meats, it is a biomarker for total ruminant fat intake. Its specificity for dairy is highest in populations with low ruminant meat consumption.

  • Confounding from Non-Ruminant Sources: In populations with high fish intake, the contribution of a15:0 from marine sources should be considered, as it may influence circulating levels.[7]

  • Metabolic Variability: Although endogenous synthesis is generally considered low, inter-individual variations in fatty acid metabolism could potentially influence biomarker levels.[12]

  • Choice of Biological Matrix: The selection of plasma, adipose tissue, or erythrocytes must align with the research question, as each reflects a different timeframe of dietary exposure.

Conclusion and Future Directions

This compound (a15:0) stands as a well-validated and reliable biomarker for ruminant fat intake. Its quantification via GC-MS provides an objective tool that overcomes the inherent limitations of self-reported dietary assessment, enabling more accurate investigations into the role of dairy and ruminant fat in human health.

Furthermore, the paradigm is shifting to recognize a15:0 not just as a passive marker but as a bioactive fatty acid with significant potential to modulate key metabolic and inflammatory pathways.

Future research should focus on:

  • Controlled Intervention Studies: Randomized trials where participants are fed specific amounts and types of dairy and ruminant products are needed to further solidify the quantitative relationship between intake and biomarker levels.[13][14]

  • Elucidation of Bioactivity: Further mechanistic studies are required to fully understand the molecular pathways through which a15:0 exerts its beneficial physiological effects.

  • Methodological Standardization: Continued efforts to standardize analytical protocols across laboratories will enhance the comparability of data from different studies and cohorts.

By leveraging a15:0 as both a biomarker and a molecule of therapeutic interest, the scientific community can gain deeper insights into diet-disease relationships and uncover new avenues for promoting metabolic health.

References

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A Technical Guide to the Microbial Biosynthesis of Anteisopentadecanoic Acid (a15:0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anteisopentadecanoic acid (a15:0), a 15-carbon anteiso-branched-chain fatty acid (BCFA), is a critical component of the cell membrane in many bacterial species, playing a pivotal role in maintaining membrane fluidity and enabling survival in diverse environmental conditions, particularly at low temperatures. Understanding its biosynthesis is not only fundamental to microbial physiology but also opens avenues for metabolic engineering to produce valuable oleochemicals and provides insights into developing novel antimicrobial strategies. This guide provides an in-depth exploration of the a15:0 biosynthetic pathway, detailing the key enzymatic steps, regulatory mechanisms, and robust experimental methodologies for its study. We delve into the molecular logic from the precursor amino acid, L-isoleucine, through the formation of the unique 2-methylbutyryl-CoA primer, to the final elongation by the fatty acid synthase complex. This document serves as a comprehensive resource, integrating established biochemical knowledge with practical, field-proven protocols and metabolic engineering strategies.

The Significance of Anteiso-Fatty Acids in Microbial Physiology

Role in Membrane Fluidity and Environmental Adaptation

Unlike the straight-chain fatty acids (SCFAs) that predominate in eukaryotes and many Gram-negative bacteria, the membranes of numerous Gram-positive bacteria are rich in BCFAs of the iso and anteiso series.[1][2][3] The methyl branch in these fatty acids disrupts the tight packing of the acyl chains in the phospholipid bilayer. This steric hindrance lowers the melting point of the membrane lipids, thereby increasing membrane fluidity.[4] This is a crucial adaptive mechanism, allowing bacteria to maintain optimal membrane function for transport and signaling processes when exposed to environmental stresses like cold shock.[4][5] In pathogens such as Listeria monocytogenes and Staphylococcus aureus, the BCFA content, including a15:0, is directly linked to their ability to survive at low temperatures and influences their virulence.[4][5]

This compound (a15:0): Structure and Importance

Anteiso-fatty acids are characterized by a methyl group on the antepenultimate (third-to-last) carbon atom from the methyl end of the acyl chain. This compound (12-methyltetradecanoic acid) is an odd-numbered, 15-carbon fatty acid that serves as a primary example of this class. Its synthesis is initiated by a specific precursor derived from the amino acid L-isoleucine.[4][6] The prevalence of a15:0 and other BCFAs is a key chemotaxonomic marker used in the classification and identification of bacterial species.[1][7][8]

The Core Biosynthetic Pathway of this compound

The de novo synthesis of BCFAs diverges from SCFA synthesis only in the initial priming step.[7][9] While SCFA synthesis typically starts with an acetyl-CoA primer, anteiso-BCFA synthesis requires a specific branched-chain acyl-CoA primer. For a15:0, this primer is 2-methylbutyryl-CoA, derived directly from the catabolism of L-isoleucine.

The Isoleucine-to-a15:0 Conversion: A Step-by-Step Mechanistic Breakdown

The pathway can be dissected into three distinct phases: Primer Formation, Initiation, and Elongation.

  • Primer Formation (Isoleucine Catabolism):

    • Step 1: Transamination. L-isoleucine is converted to its corresponding α-keto acid, (S)-α-keto-β-methylvalerate, by a Branched-Chain Amino Acid Transaminase (BCAT) , an enzyme often encoded by genes such as ilvE.[10]

    • Step 2: Oxidative Decarboxylation. The (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to form the crucial primer, 2-methylbutyryl-CoA . This irreversible reaction is catalyzed by the multi-subunit Branched-Chain α-Keto Acid Dehydrogenase (BKD) complex .[4][5][10]

  • Initiation (First Condensation):

    • Step 3: Condensation. The 2-methylbutyryl-CoA primer is condensed with a two-carbon extender unit, malonyl-ACP (malonyl-acyl carrier protein), to form β-keto-4-methylhexanoyl-ACP. This is the commitment step for BCFA synthesis and is catalyzed by a specialized isoform of β-Ketoacyl-ACP Synthase III (FabH) that exhibits a preference for branched-chain primers.[4][11][12]

  • Elongation (FASII Cycle):

    • Step 4: Iterative Elongation. The β-keto-4-methylhexanoyl-ACP enters the repetitive cycle of the Type II Fatty Acid Synthase (FASII) system.[2][13] In each cycle, the acyl chain is elongated by two carbons derived from malonyl-CoA, involving a sequence of reduction, dehydration, and a second reduction. After five such elongation cycles, the 15-carbon acyl-ACP is produced, which is then processed to yield the final product, this compound (a15:0).

This compound Biosynthesis Pathway cluster_primer Phase 1: Primer Formation cluster_initiation Phase 2: Initiation cluster_elongation Phase 3: Elongation L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate α-keto-β-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT (ilvE) 2-methylbutyryl-CoA 2-methylbutyryl-CoA (a15:0 Primer) alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BKD Complex beta-keto-acyl-ACP β-keto-4-methylhexanoyl-ACP 2-methylbutyryl-CoA->beta-keto-acyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->beta-keto-acyl-ACP FASII_Cycle FASII Elongation Cycle (5x Malonyl-ACP) beta-keto-acyl-ACP->FASII_Cycle a15_ACP Anteiso-C15:0-ACP FASII_Cycle->a15_ACP a15_final This compound (a15:0) a15_ACP->a15_final Processing

Caption: The biosynthetic pathway of a15:0 from L-isoleucine.

Key Enzymology and Genetic Regulation

The Initiating Steps: BCAT and the BKD Complex

The BKD complex is a critical control point.[5][14] It is a large, multi-enzyme assembly analogous to the pyruvate dehydrogenase complex, typically composed of four proteins: a dehydrogenase (E1α), a decarboxylase (E1β), a dihydrolipoamide acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3).[14] These are often encoded by a conserved operon, such as the bkd operon (lpd, bkdA1, bkdA2, bkdB) in Listeria.[5] The activity of this complex is essential; genetic inactivation of bkd genes leads to a significant reduction in BCFA content and impairs growth, especially at lower temperatures.[4]

The Commitment Step: Specificity of β-Ketoacyl-ACP Synthase III (FabH)

FabH catalyzes the first condensation reaction in fatty acid synthesis.[12] Its substrate specificity is a major determinant of the type of fatty acids produced. Bacteria that synthesize high levels of BCFAs, like Bacillus subtilis, possess FabH isoforms (e.g., bFabH2) that are specialized and show a higher affinity for branched-chain acyl-CoA primers over acetyl-CoA.[11] This enzymatic preference effectively channels the branched primers into the FASII pathway, ensuring efficient BCFA production.

The Elongation Machinery: The Type II Fatty Acid Synthase (FASII) System

The FASII system is composed of discrete, monofunctional enzymes that carry out the elongation cycles.[2] Once initiated by FabH, the growing acyl chain, tethered to an Acyl Carrier Protein (ACP), is processed by a conserved set of enzymes: β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ/A), and enoyl-ACP reductase (FabI).[15] The chain-length specificity of the final thioesterase can influence the final distribution of fatty acid products.

Transcriptional Regulation of BCFA Synthesis

The synthesis of a15:0 is tightly integrated with cellular metabolism, particularly amino acid availability. In many Gram-positive bacteria, the expression of BCAA and BCFA biosynthetic genes is controlled by global transcriptional regulators that sense the cell's nutritional status.[2] For instance, CodY represses these pathways in the presence of ample BCAAs and GTP.[2] Conversely, under nutrient-limiting conditions, these pathways are derepressed to maintain membrane synthesis. Temperature is also a key regulatory signal; a decrease in temperature often leads to the upregulation of genes involved in BCFA synthesis to increase membrane fluidity.[16]

Experimental Workflows for Studying a15:0 Biosynthesis

Validating and quantifying the a15:0 pathway requires a multi-step experimental approach, combining microbial culture, biochemical extraction, and analytical chemistry with genetic manipulation.

Caption: A generalized workflow for investigating BCFA biosynthesis.

Protocol 1: Culturing and Precursor Feeding for Enhanced a15:0 Production

Causality: Supplementing the growth medium with L-isoleucine, the direct precursor for a15:0, can bypass potential limitations in its endogenous synthesis and significantly increase the proportion of anteiso-fatty acids, providing a more robust signal for analytical detection.

  • Prepare Medium: Prepare a suitable defined or rich medium (e.g., Brain Heart Infusion for S. aureus).[14]

  • Inoculation: Inoculate the medium with the microbial strain of interest.

  • Precursor Supplementation: To a parallel culture, add a sterile solution of L-isoleucine to a final concentration of 0.1-1 mM.[4]

  • Incubation: Incubate cultures at the desired temperature. To study temperature effects, grow parallel cultures at an optimal temperature (e.g., 37°C) and a lower temperature (e.g., 12-25°C).[4]

  • Harvest: Harvest cells in the late-logarithmic or early-stationary phase by centrifugation. Wash the cell pellet with a sterile saline solution to remove media components.

Protocol 2: Total Fatty Acid Extraction and Transesterification for FAME Analysis

Causality: Gas chromatography requires volatile analytes. Fatty acids are not volatile, but their methyl esters (FAMEs) are. This protocol converts the fatty acids within the cellular lipids into FAMEs for GC-MS analysis.

  • Cell Lysis: Resuspend the washed cell pellet in a known volume of a suitable solvent like methanol.

  • Saponification: Add a strong base (e.g., 5% NaOH in 50% methanol) and heat at 100°C for 30 minutes. This hydrolyzes the ester linkages in lipids, releasing free fatty acids as sodium salts.

  • Methylation: Cool the sample and add a methylation reagent (e.g., 14% boron trifluoride in methanol) and heat again at 80°C for 10 minutes. This reaction converts the free fatty acids to their corresponding FAMEs.

  • Extraction: Cool the sample and add a non-polar solvent (e.g., hexane) and a saturated NaCl solution. Vortex vigorously. The FAMEs will partition into the upper organic (hexane) layer.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for analysis.

Protocol 3: Quantification and Identification of a15:0 by GC-MS

Causality: GC separates the FAME mixture based on volatility and column interaction, while MS fragments the individual components, producing a unique mass spectrum that acts as a chemical fingerprint for unambiguous identification.

  • Injection: Inject 1-2 µL of the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like DB-23).

  • Separation: Run a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a high temperature (e.g., 250°C) to separate the FAMEs by their boiling points and polarity.

  • Detection & Identification: The eluting compounds are ionized and fragmented in the mass spectrometer. Identify a15:0 FAME by its characteristic retention time and its mass spectrum, comparing it to a known standard (e.g., Bacterial Acid Methyl Ester Mix).

  • Quantification: Calculate the relative abundance of each fatty acid by integrating the area under its corresponding peak in the chromatogram.

Protocol 4: Targeted Gene Knockout to Validate Pathway Components

Causality: Deleting a gene hypothesized to be in the pathway (e.g., a component of the BKD complex) and observing a corresponding decrease or complete loss of the final product (a15:0) provides strong genetic evidence for the gene's function.

  • Construct Knockout Cassette: Using molecular cloning techniques, construct a plasmid containing flanking homologous regions of the target gene (e.g., bkdA1) surrounding a selectable marker (e.g., an antibiotic resistance gene).

  • Transformation: Introduce the knockout plasmid into the host microorganism using an appropriate method (e.g., electroporation, natural transformation).

  • Homologous Recombination: Select for transformants where a double-crossover homologous recombination event has occurred, replacing the native gene with the resistance cassette.

  • Verification: Confirm the gene deletion using PCR and/or DNA sequencing.

  • Phenotypic Analysis: Grow the confirmed knockout mutant and the wild-type strain under identical conditions. Perform FAME analysis (Protocols 4.2 & 4.3) on both strains and compare their fatty acid profiles. A significant reduction in a15:0 in the mutant validates the gene's role.[5][14]

Case Study: Metabolic Engineering of E. coli for Anteiso-Fatty Acid Production

Escherichia coli is a workhorse for metabolic engineering but naturally produces only SCFAs and unsaturated fatty acids. Engineering it to produce a15:0 serves as an excellent model for pathway reconstruction.[11][17]

Rationale and Genetic Strategies

The primary goal is to introduce a functional pathway for the synthesis of the 2-methylbutyryl-CoA primer and ensure it is efficiently utilized by the fatty acid synthesis machinery.[11][18] This involves a multi-pronged approach:

  • Introduce the Primer Synthesis Pathway: Express the bkd operon from a BCFA-producing bacterium like B. subtilis to convert α-keto acids into their acyl-CoA derivatives.

  • Introduce a Specialized FabH: Co-express a B. subtilis FabH isoform (bFabH2) that preferentially uses branched-chain primers.[11]

  • Boost Precursor Supply: Overexpress genes in the L-isoleucine biosynthetic pathway to increase the flux towards 2-methylbutyryl-CoA. This includes overexpressing thrABC (to increase threonine, a precursor) and ilvA, ilvGM, and ilvCD (to drive flux from threonine to α-keto-β-methylvalerate).[11][17]

  • Block Competing Pathways: Delete genes that divert key intermediates away from the desired pathway, such as metA (consumes a threonine precursor) and ilvB/ilvN (competes for pyruvate).[11][17]

E. coli Engineering for a15:0 Production Red nodes = Deleted genes | Green/Blue nodes = Overexpressed/Introduced genes cluster_native Native E. coli Metabolism cluster_engineered Engineered Pathway Threonine Threonine MetA metA (Methionine Synthesis) Threonine->MetA ilvA ilvA (Overexpressed) Threonine->ilvA Pyruvate Pyruvate ilvB ilvB/N (Val/Leu Synthesis) Pyruvate->ilvB ilvGMCD ilvGM, ilvCD (Overexpressed) Pyruvate->ilvGMCD thrABC thrABC (Overexpressed) thrABC->Threonine ilvA->ilvGMCD AKMV α-keto-β-methylvalerate ilvGMCD->AKMV bkd bkd Operon (B. subtilis) AKMV->bkd Primer 2-methylbutyryl-CoA bkd->Primer bFabH2 bFabH2 (B. subtilis) Primer->bFabH2 a15 Anteiso-Fatty Acids bFabH2->a15

Caption: Genetic modifications to engineer a15:0 synthesis in E. coli.

Results and Analysis: Comparative Fatty Acid Profiles

The success of the engineering effort is quantified by comparing the fatty acid profiles of the engineered strain to a control strain.

Table 1: Representative Fatty Acid Composition in Engineered vs. Control S. aureus This table is a representative summary based on data from studies involving BKD deletion, illustrating the expected shifts in fatty acid profiles.[14][19]

Fatty Acid TypeWild-Type Strain (% Total)BKD-deficient Mutant (% Total)Rationale for Change
Anteiso-C15:0 ~40-50%~5-15%Direct product of the BKD-dependent pathway.
Iso-C15:0 ~10-15%~2-5%Also requires the BKD complex for primer synthesis.
Total BCFAs ~60-70%~25-35%BKD is the primary, but not sole, route to BCFA primers.[10][14]
Total SCFAs ~10-15%~50-60%Cellular fatty acid synthesis defaults to SCFA production when BCFA primers are limited.

Conclusion and Future Directions

The biosynthesis of this compound is a well-defined pathway that serves as a paradigm for understanding how microorganisms adapt their membrane composition in response to environmental cues. The core enzymatic machinery, revolving around the BKD complex and a specialized FabH, is highly conserved across many bacterial species. The detailed protocols and engineering strategies outlined in this guide provide a framework for both fundamental research and applied biotechnology. Future research may focus on discovering novel regulatory networks that control BCFA synthesis, exploring the full diversity of FabH substrate specificities, and further optimizing heterologous production platforms to create customized fatty acid profiles for next-generation biofuels and specialty chemicals.[17][18]

References

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  • Sun, Y., et al. (2021). An insight into the role of branched-chain α-keto acid dehydrogenase (BKD) complex in branched-chain fatty acid biosynthesis and virulence of Listeria monocytogenes. Journal of Bacteriology, 203(15), e00123-21. [Link]

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Natural sources and distribution of anteisopentadecanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Anteisopentadecanoic Acid (a15:0): Natural Sources, Distribution, and Analysis

This guide provides a comprehensive overview of this compound (a15:0), a branched-chain fatty acid of growing interest to researchers, scientists, and drug development professionals. We will delve into its natural origins, its distribution across various biological systems, the intricacies of its biosynthesis, and the analytical methodologies for its characterization.

Introduction to this compound (a15:0)

This compound, systematically known as 12-methyltetradecanoic acid, is a saturated fatty acid with a methyl group on the antepenultimate (n-2) carbon atom. This seemingly subtle structural feature distinguishes it from its straight-chain and iso-branched counterparts, imparting unique physical and biological properties. While not as abundant as common straight-chain fatty acids, a15:0 plays a crucial role in the biology of various organisms and is increasingly recognized for its potential implications in human health.[1][2]

Natural Sources and Distribution of a15:0

This compound is found across a diverse range of organisms, from microorganisms to mammals. Its presence is a testament to specific biosynthetic pathways and dietary chains.

Microbial Kingdom: The Primary Producers

The most significant natural sources of a15:0 are bacteria.[1][2][3] It is a major component of the cell membranes of many bacterial species, where it plays a vital role in maintaining membrane fluidity and integrity.[1][2][4] The ratio of anteiso to iso-branched fatty acids in bacterial membranes can be modulated in response to environmental stressors such as temperature and toxicity.[1][2]

Key bacterial genera known to produce substantial amounts of a15:0 include:

  • Bacillus : Members of this genus are particularly rich in a15:0.[1][2]

  • Ruminococcus and other rumen bacteria: These microorganisms residing in the digestive tracts of ruminant animals are prolific producers of branched-chain fatty acids, including a15:0, through the fermentation of dietary fiber.[1][5]

  • Other notable producers include species of Peptostreptococcus, Streptomyces, Bacteroides, Propionibacterium, and Micromonospora.[3]

Ruminant-Derived Food Products

The microbial activity in the rumen of animals like cows, sheep, and goats leads to the incorporation of a15:0 into their tissues and milk fat.[1][2][5] Consequently, dairy products and ruminant meats are the primary dietary sources of a15:0 for humans.[6][7][8][9][10]

Table 1: Approximate a15:0 Content in Various Food Sources

Food SourceTypical a15:0 Content (% of total fatty acids)Reference(s)
Whole Milk~1.2%[9]
Butter1.0 - 1.5%[9]
Full-fat Cheese (e.g., Cheddar, Gouda)1.0 - 1.4%[9]
Ruminant Meat (e.g., Beef, Lamb)0.5 - 1.5%[9][10]
Certain Marine Fish0.05 - 2.35%[11][12]
Marine Ecosystems

A variety of marine organisms also contain a15:0.[1][2][13] This is often a result of the marine food web, where bacteria producing branched-chain fatty acids are consumed by other organisms. Studies have identified a15:0 in the fatty acid profiles of numerous marine fish species.[11][12] For instance, an analysis of 34 marine fish species from the Mediterranean Sea revealed a15:0 content ranging from 0.05% to 2.35% of total fatty acids.[11][12]

Plants and Other Sources

While generally absent in common vegetable oils, anteiso-fatty acids, including a15:0, can be found in significant quantities on the waxy surfaces of plant leaves.[1][2]

Distribution of a15:0 in Mammalian Systems

In mammals, including humans, a15:0 is primarily obtained from dietary sources.[6][8] However, there is also evidence of endogenous synthesis, likely from propionic acid produced by gut bacteria.[6] Circulating levels of a15:0 in blood plasma and red blood cells are often used as biomarkers for the intake of dairy fat.[14][15] This fatty acid is incorporated into various tissues and lipid pools.

Recent research has highlighted a correlation between higher circulating levels of a15:0 and a reduced risk of developing chronic conditions such as type 2 diabetes and cardiovascular disease.[15][16][17] This has spurred further investigation into its potential health benefits and mechanisms of action.[17][18][19][20]

Biosynthesis of this compound

The biosynthesis of a15:0 and other branched-chain fatty acids in bacteria follows a pathway that diverges from the synthesis of straight-chain fatty acids at the initial priming step.[4][21]

The process begins with a branched-chain acyl-CoA primer, which is then elongated through the iterative addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FAS) system.[21] In the case of a15:0, the synthesis is initiated from 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine.

A key enzyme in this process, particularly in Bacillus subtilis, is a branched-chain alpha-keto acid (BCKA) decarboxylase, which is essential for the formation of the initial primer.[22]

This compound Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA BCKA decarboxylase FAS Fatty Acid Synthase (FAS) two_methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS x6 a15_0 This compound (a15:0) FAS->a15_0 Elongation

Caption: Biosynthetic pathway of this compound (a15:0) from isoleucine.

In some microorganisms, such as the yeast Yarrowia lipolytica, the production of a15:0 can be enhanced by supplementing the growth medium with precursors like 1-propanol.[23] This supplementation increases the intracellular pool of propionyl-CoA, which can serve as a primer for odd-chain fatty acid synthesis.[23]

Analytical Methodologies for a15:0

Accurate quantification and characterization of a15:0 in various matrices are crucial for research and development. The primary analytical techniques employed are gas chromatography and high-performance liquid chromatography.

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is the most common method for fatty acid analysis.[24][25]

Experimental Protocol: GC-MS Analysis of a15:0 in a Biological Sample

  • Lipid Extraction:

    • Homogenize the sample (e.g., tissue, milk, bacterial culture).

    • Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.[25]

    • Isolate the lipid-containing organic phase.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a reagent such as methanolic HCl or BF3-methanol and heat to convert the fatty acids to their more volatile methyl esters (FAMEs).[25]

  • GC-MS Analysis:

    • Inject the FAMEs solution into a gas chromatograph equipped with a suitable capillary column (e.g., a FAME-specific column).

    • Employ a temperature gradient to separate the FAMEs based on their boiling points and polarity.

    • Detect and identify the eluting compounds using a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.

For distinguishing between the (R) and (S) enantiomers of a15:0, enantioselective GC using a chiral stationary phase is required.[26][27]

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers an alternative for fatty acid analysis, particularly for samples that are not amenable to the high temperatures of GC.

Experimental Protocol: HPLC-PDA Analysis of a15:0

  • Lipid Extraction:

    • Follow a similar lipid extraction procedure as for GC analysis.

  • Derivatization (Optional but Recommended for UV-Vis Detection):

    • To enhance detection by a photodiode array (PDA) detector, derivatize the fatty acids with a chromophore-containing reagent.

  • HPLC Separation:

    • Inject the sample onto an HPLC system equipped with a reverse-phase column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of solvents like acetonitrile and water to separate the fatty acids.[28]

  • Detection:

    • Detect the eluting fatty acids using a PDA detector. Quantification is based on the peak area relative to a standard curve.

Analytical_Workflow_for_a15_0 Sample Biological Sample (e.g., milk, tissue, bacteria) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization (Transesterification to FAMEs for GC) Extraction->Derivatization Analysis Instrumental Analysis Derivatization->Analysis GC_MS GC-MS Analysis->GC_MS HPLC_PDA HPLC-PDA Analysis->HPLC_PDA Data Data Analysis (Quantification and Identification) GC_MS->Data HPLC_PDA->Data

Caption: General analytical workflow for the determination of a15:0 from biological samples.

Conclusion

This compound is a unique branched-chain fatty acid with significant natural sources in the microbial world, which translates to its presence in ruminant-derived foods and marine organisms. Its distribution in mammalian systems and the growing body of evidence linking it to positive health outcomes underscore the importance of continued research into this fascinating molecule. A thorough understanding of its biosynthesis and the application of robust analytical methods are fundamental to unlocking its full potential in the fields of nutrition, microbiology, and drug development.

References

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  • 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. PubMed.
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An In-depth Technical Guide to Anteisopentadecanoic Acid: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteisopentadecanoic acid, systematically known as 12-methyltetradecanoic acid, is a branched-chain saturated fatty acid with emerging significance in various scientific fields.[1][2] Unlike its straight-chain counterparts, the methyl branch in its anteiso position—the third carbon from the methyl end—confers unique physical, chemical, and biological properties.[2] This guide provides a comprehensive technical overview of this compound, delving into its fundamental properties, analytical methodologies, and its increasingly recognized role in biological systems, with a particular focus on its relevance to drug discovery and development.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties influence its behavior in biological systems, its formulation characteristics, and the analytical methods required for its characterization.

Structural and General Properties

This compound is a 15-carbon saturated fatty acid with a methyl group at the 12th carbon position.[1][2] This anteiso branching is a key structural feature that distinguishes it from its linear isomer, pentadecanoic acid, and its iso-branched counterpart, 13-methyltetradecanoic acid.

PropertyValueSource
IUPAC Name 12-methyltetradecanoic acid[1][3]
Synonyms Anteiso-C15:0, 12-methylmyristic acid, Sarcinic acid[2][3]
CAS Number 5502-94-3[2][3]
Molecular Formula C15H30O2[2][4]
Molecular Weight 242.40 g/mol [2][4]

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and formulation.

PropertyValueSource
Appearance Solid[4]
Melting Point 24.2-26.2 °C
Boiling Point 196-198 °C at 10 Torr
Solubility Soluble in chloroform, ethyl ether, ethanol. Low solubility in water.[4]
pKa (estimated) ~4.8 - 5.0 (in aqueous solution)

Note: The pKa value is an estimation based on the typical pKa of long-chain fatty acids in an aqueous environment. The apparent pKa in a lipid bilayer environment is expected to be higher.

Chemical Properties and Reactivity

As a saturated fatty acid, this compound is chemically stable under normal conditions.[5] It is incompatible with strong bases and reducing agents.[5] The primary reactive site is the carboxylic acid group, which can undergo typical reactions such as esterification. For analytical purposes, it is often converted to its methyl ester (FAME) to increase volatility for gas chromatography.

Part 2: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of this compound.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound, typically as its methyl ester derivative. The electron ionization (EI) mass spectrum of methyl 12-methyltetradecanoate exhibits a characteristic fragmentation pattern.

  • Molecular Ion (M+) : The molecular ion peak for the methyl ester is observed at m/z 256.

  • Key Fragments : Characteristic fragments include those resulting from cleavage at the branched point and rearrangements of the ester group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR : The proton NMR spectrum of the methyl ester would show characteristic signals for the terminal methyl groups (triplet and doublet), the methylene chain (a broad multiplet), the methine proton at the branch point, and the methyl ester group.

  • ¹³C NMR : The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule, allowing for unambiguous identification of the branching position.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in this compound.

  • O-H Stretch : A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer.[6]

  • C=O Stretch : A strong absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group.[6]

  • C-H Stretches : Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the long alkyl chain.[6]

Part 3: Biological Significance and Applications

This compound is not merely a structural lipid; it exhibits a range of biological activities that are of great interest to researchers in drug development.

Natural Occurrence and Biosynthesis

This compound is found in various bacteria, particularly in the cell membranes of many Gram-positive and some Gram-negative species.[4] It is also present in marine organisms and in the milk and fat of ruminant animals, originating from the gut microbiota.[4] In bacteria, its biosynthesis typically starts with a branched-chain amino acid precursor.[7]

Role in Membrane Fluidity

The anteiso-branching of this fatty acid plays a crucial role in regulating the fluidity of bacterial cell membranes. The methyl branch disrupts the tight packing of the acyl chains, thereby lowering the melting point of the membrane lipids and maintaining membrane function at lower temperatures.

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the anti-inflammatory properties of odd-chain fatty acids, including those with anteiso-branching. The proposed mechanisms of action include:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism : this compound may act as a ligand for PPARs, a group of nuclear receptors that play a key role in the regulation of lipid metabolism and inflammation.[8][9] Activation of PPARs can lead to the transrepression of pro-inflammatory genes.[10]

  • Modulation of Inflammatory Signaling Pathways : It has been shown to suppress inflammatory responses by inhibiting key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the nuclear factor-kappa B (NF-κB) pathway.[9][11]

  • AMPK/mTOR Pathway Modulation : this compound may also exert its effects through the activation of AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR), central regulators of cellular metabolism and growth that are also implicated in inflammation.[12]

This compound This compound PPARs PPAR Agonism This compound->PPARs JAK_STAT JAK/STAT Pathway Inhibition This compound->JAK_STAT AMPK_mTOR AMPK Activation / mTOR Inhibition This compound->AMPK_mTOR Anti_Inflammatory Anti-inflammatory Effects PPARs->Anti_Inflammatory Antifibrotic Antifibrotic Effects PPARs->Antifibrotic JAK_STAT->Anti_Inflammatory Anticancer Anticancer Effects JAK_STAT->Anticancer AMPK_mTOR->Anti_Inflammatory AMPK_mTOR->Anticancer

Caption: Proposed mechanisms of action for this compound.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in breast cancer cells and suppress the stemness of cancer stem-like cells, potentially through the inhibition of the JAK2/STAT3 signaling pathway.[11][13]

Biomarker of Dairy Fat Intake

Due to its relatively high abundance in ruminant fat, circulating levels of this compound are considered a reliable biomarker for the intake of dairy products. This has significant implications for nutritional epidemiology and understanding the health effects of dairy consumption.

Part 4: Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound. These protocols are intended to serve as a starting point and may require optimization based on the specific sample matrix and research question.

Extraction and Purification of Branched-Chain Fatty Acids

This protocol describes a general method for the extraction and enrichment of branched-chain fatty acids from a lipid-containing sample.

Materials:

  • Sample containing lipids (e.g., bacterial cell pellet, plasma, tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Urea

  • Ethanol

  • Hexane

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Lipid Extraction (Folch Method): a. Homogenize the sample in a chloroform:methanol (2:1, v/v) solution. b. Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. c. Centrifuge to separate the phases. The lower chloroform phase contains the lipids. d. Carefully collect the lower phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Urea Adduction for Enrichment of Branched-Chain Fatty Acids: a. Dissolve the dried lipid extract in a minimal amount of warm ethanol. b. Prepare a saturated solution of urea in warm ethanol. c. Mix the lipid solution with the urea solution. d. Allow the mixture to cool slowly to room temperature and then refrigerate to facilitate the crystallization of urea-straight-chain fatty acid adducts. e. Centrifuge or filter to remove the crystalline adducts. The supernatant will be enriched in branched-chain fatty acids. f. Recover the enriched branched-chain fatty acids from the supernatant by evaporating the ethanol.

start Sample (e.g., bacterial cells, plasma) extraction Lipid Extraction (Chloroform:Methanol) start->extraction separation Phase Separation extraction->separation evaporation1 Solvent Evaporation separation->evaporation1 urea_adduction Urea Adduction in Ethanol evaporation1->urea_adduction crystallization Crystallization of Urea-Straight-Chain FA Adducts urea_adduction->crystallization separation2 Separation of Crystals crystallization->separation2 evaporation2 Solvent Evaporation separation2->evaporation2 Supernatant end Enriched Branched-Chain Fatty Acids evaporation2->end

Caption: Workflow for the extraction and enrichment of branched-chain fatty acids.

GC-MS Analysis of this compound

This protocol outlines the steps for the quantitative analysis of this compound using gas chromatography-mass spectrometry, following derivatization to its fatty acid methyl ester (FAME).

Materials:

  • Enriched branched-chain fatty acid sample

  • Internal standard (e.g., heptadecanoic acid)

  • BF₃-methanol solution (14%) or methanolic HCl

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar column like a wax or a non-polar column like a DB-5ms)

Procedure:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried fatty acid sample, add a known amount of internal standard. b. Add BF₃-methanol solution and heat at 60-100°C for 5-10 minutes. c. Cool the reaction mixture and add hexane and saturated NaCl solution. d. Vortex and centrifuge to separate the phases. e. Collect the upper hexane layer containing the FAMEs. f. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject an aliquot of the FAMEs solution into the GC-MS. b. GC Conditions (example):

    • Injector temperature: 250°C
    • Oven program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C) to elute the FAMEs.
    • Carrier gas: Helium at a constant flow rate. c. MS Conditions (example):
    • Ionization mode: Electron Ionization (EI) at 70 eV.
    • Scan range: m/z 50-400.
    • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the molecular ion and characteristic fragment ions of the analyte and internal standard.
  • Quantification: a. Generate a calibration curve using standards of this compound methyl ester and the internal standard. b. Calculate the concentration of this compound in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Part 5: Conclusion and Future Perspectives

This compound is a fascinating molecule with a unique structural feature that imparts distinct physicochemical and biological properties. Its role in bacterial physiology is well-established, and its significance in human health as a potential anti-inflammatory, anticancer agent, and a biomarker of dietary intake is a rapidly evolving area of research. For drug development professionals, the multifaceted activities of this branched-chain fatty acid present intriguing opportunities for therapeutic intervention. Future research should focus on further elucidating its precise mechanisms of action, exploring its potential in various disease models, and developing optimized formulations for potential clinical applications. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1][2][14]

  • CAS Common Chemistry. This compound. [Link][3]

  • Kanicky, J. R., & Shah, D. O. (2002). Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. Journal of colloid and interface science, 256(1), 201–207. [Link][1]

  • Malek, M., et al. (2020). Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells Through JAK2/STAT3 Signaling. Nutrients, 12(6), 1663. [Link][11]

  • Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLoS ONE, 17(5), e0268778. [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288–302. [Link][7]

  • Nagy, L., Tontonoz, P., Alvarez, J. G., Chen, H., & Evans, R. M. (1998). Oxidized LDL regulates macrophage gene expression through ligand activation of PPARgamma. Cell, 93(2), 229–240. [Link][10]

  • Caron, A., et al. (2020). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints. [Link][12]

  • ResearchGate. FT-IR spectra of saturated fatty acid and its derivatives. [Link][6]

  • ResearchGate. Molecular and cellular mechanisms of pentadecanoic acid. [Link][9]

  • Lee, S. Y., et al. (2020). Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells Through JAK2/STAT3 Signaling. OncoTargets and therapy, 13, 1073–1084. [Link][13]

  • ResearchGate. Structure of 12-methyl- tetradecanoic acid and mass spectrums of methyl ester of isolated and authentic 12-MTA. [Link][15]

Sources

An In-depth Technical Guide on Anteisopentadecanoic Acid's Contribution to Membrane Fluidity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intricate dance of life at the cellular level is predicated on the dynamic nature of the cell membrane, a fluid mosaic that must constantly adapt to environmental cues. Membrane fluidity, a critical biophysical parameter, governs a vast array of cellular processes, from signal transduction to molecular transport. The composition of the membrane's lipidome is a key determinant of its fluidity, with the structure of fatty acyl chains playing a pivotal role. While the fluidizing effects of unsaturated fatty acids are well-established in eukaryotes, branched-chain fatty acids (BCFAs) are crucial modulators of membrane properties in many prokaryotes. This technical guide provides a comprehensive exploration of anteisopentadecanoic acid (a15:0), a 15-carbon branched-chain fatty acid, and its significant contribution to membrane fluidity. We will delve into the structural basis of its action, quantify its impact on membrane biophysics, detail robust experimental methodologies for its characterization, and explore its implications for cellular function and the development of novel drug delivery systems.

The Fluid Imperative: A Primer on Membrane Dynamics

The cell membrane is not a static barrier but a highly dynamic and fluid structure. This fluidity is essential for a multitude of cellular functions, including:

  • Lateral Diffusion: Allowing membrane proteins and lipids to move and interact, facilitating signaling cascades and enzymatic reactions.

  • Permeability: Regulating the passage of molecules into and out of the cell.

  • Flexibility: Enabling changes in cell shape, motility, and processes like endocytosis and exocytosis.

The fluidity of a lipid bilayer is primarily governed by the packing of its constituent phospholipid acyl chains. Several factors influence this packing:

  • Fatty Acid Saturation: Saturated fatty acids have straight acyl chains that pack tightly, leading to a more ordered and less fluid (gel-like) state. Unsaturated fatty acids, with their cis-double bonds, introduce kinks that disrupt this tight packing, increasing fluidity.[1]

  • Chain Length: Longer acyl chains exhibit stronger van der Waals interactions, resulting in decreased fluidity.[2]

  • Temperature: Higher temperatures increase the kinetic energy of the lipid molecules, leading to a more disordered and fluid state. The temperature at which a membrane transitions from a gel to a liquid-crystalline phase is known as the phase transition temperature (Tm).[3]

  • Cholesterol (in eukaryotes): This sterol acts as a fluidity buffer, preventing the membrane from becoming too rigid at low temperatures or too fluid at high temperatures.

Introducing this compound (a15:0): A Structural Outlier with a Purpose

This compound, systematically named 12-methyltetradecanoic acid, is a saturated fatty acid with a methyl branch on the antepenultimate (n-2) carbon atom.[4] This seemingly minor structural alteration has profound consequences for its physical properties and its role in biological membranes.

Structure and Physical Properties
PropertyValueSource
Chemical Formula C15H30O2[4]
Molar Mass 242.40 g/mol [4]
IUPAC Name 12-methyltetradecanoic acid[4]
Structure CH3CH2CH(CH3)(CH2)10COOH[5]

The key feature of a15:0 is the methyl group near the end of its acyl chain. This branching disrupts the highly ordered, crystalline packing that is characteristic of straight-chain saturated fatty acids.

cluster_straight Straight-Chain Fatty Acid (e.g., Pentadecanoic Acid) cluster_anteiso Anteiso-Branched Fatty Acid (a15:0) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 p12 p11->p12 p13 p12->p13 p14 p13->p14 p15 COOH p14->p15 a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a_branch CH3 a3->a_branch a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 a9 a8->a9 a10 a9->a10 a11 a10->a11 a12 a11->a12 a13 a12->a13 a14 COOH a13->a14

Caption: Structural comparison of a straight-chain fatty acid and this compound (a15:0).

Biosynthesis of Anteiso-Fatty Acids in Bacteria

In many bacteria, the synthesis of branched-chain fatty acids, including a15:0, begins with branched-chain amino acid precursors.[6][7] The biosynthesis of anteiso-fatty acids is initiated by the conversion of isoleucine to 2-methylbutyryl-CoA, which then serves as a primer for fatty acid synthase.[8]

Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transaminase Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Branched-chain α-keto acid decarboxylase (BCKA) FAS Fatty Acid Synthase Methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS a15_0 This compound (a15:0) FAS->a15_0 Elongation cycles

Caption: Simplified biosynthetic pathway of this compound (a15:0) in bacteria.

The Biophysical Impact of a15:0 on Membrane Fluidity

The incorporation of a15:0 into phospholipid bilayers has a pronounced effect on their physical properties, primarily by increasing membrane fluidity. This is analogous to the role of unsaturated fatty acids in eukaryotic membranes.[8]

Disruption of Acyl Chain Packing and Lowering Phase Transition Temperature

The methyl branch of a15:0 acts as a steric hindrance, preventing the tight, ordered packing of adjacent acyl chains.[5] This disruption of van der Waals forces leads to a significant decrease in the gel-to-liquid crystalline phase transition temperature (Tm) compared to its straight-chain counterpart, pentadecanoic acid (C15:0).[9]

A differential scanning calorimetry (DSC) study on phosphatidylcholines containing anteiso-branched fatty acids demonstrated that their Tm is considerably lower than that of saturated n-acyl phosphatidylcholines of comparable chain length.[9] For instance, in Listeria monocytogenes, an increased proportion of anteiso-C15:0 is crucial for maintaining membrane fluidity and enabling growth at low temperatures.[10]

Fatty Acid Composition of PhosphatidylcholineMain Phase Transition Temperature (Tm)Reference
Di-palmitoyl (16:0)41°C[11]
Di-oleoyl (18:1)-20°C[2]
Phosphatidylcholines with anteiso-branched fatty acidsSignificantly lower than straight-chain counterparts[9]
Insights from Molecular Dynamics Simulations

Atomistic molecular dynamics simulations have provided quantitative support for the fluidizing effect of branched-chain fatty acids.[8] Simulations of model bacterial membranes show that increasing the proportion of straight-chain fatty acids at the expense of branched-chain fatty acids leads to:

  • Thickening and ordering of the bilayer.

  • Increased bilayer viscosity.

  • Higher bending modulus (a measure of membrane rigidity). [8]

These simulations confirm that branched-chain fatty acids, including a15:0, are critical for maintaining a fluid and dynamic membrane state.[8]

Experimental Methodologies for Assessing a15:0-Induced Membrane Fluidity

A robust understanding of a15:0's effects on membrane fluidity requires the application of specialized biophysical techniques. Here, we detail the protocols for three key methodologies.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the precise determination of the phase transition temperature (Tm) of lipid bilayers.[4][12]

Experimental Protocol:

  • Liposome Preparation:

    • Prepare a lipid film containing the desired ratio of phospholipids with and without a15:0 by evaporating the organic solvent under a stream of nitrogen.

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS, Tris-HCl) above the expected Tm of the lipid mixture.

    • Create unilamellar vesicles by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Load the liposome suspension into the sample pan of the DSC instrument.

    • Use the same buffer as a reference.

    • Scan the temperature over a range that encompasses the expected phase transition, typically at a rate of 1-2°C/min.

    • Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.[13]

start Lipid Film Preparation (with/without a15:0) hydration Hydration with Buffer (above Tm) start->hydration extrusion Extrusion (Unilamellar Vesicles) hydration->extrusion dsc_loading Load Sample and Reference into DSC extrusion->dsc_loading temp_scan Temperature Scan (e.g., 1-2°C/min) dsc_loading->temp_scan data_acq Record Heat Flow vs. Temperature temp_scan->data_acq tm_determination Determine Tm from Endothermic Peak data_acq->tm_determination

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of liposomes.

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[14] The probe, commonly 1,6-diphenyl-1,3,5-hexatriene (DPH), has a fluorescence anisotropy that is inversely proportional to membrane fluidity.[15]

Experimental Protocol:

  • Liposome/Cell Labeling:

    • Prepare liposomes or culture cells as required.

    • Incubate with a DPH solution (e.g., 1-10 µM) in the dark at a controlled temperature for a sufficient time to allow probe incorporation into the membrane.[16]

  • Fluorescence Measurement:

    • Use a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane (e.g., ~430 nm for DPH).

  • Anisotropy Calculation:

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the grating factor, which corrects for instrumental bias.[17]

    • A lower anisotropy value indicates higher membrane fluidity.

Laurdan Generalized Polarization (GP) Microscopy

Laurdan is a fluorescent dye that exhibits a spectral shift depending on the polarity of its environment, which is influenced by the degree of water penetration into the lipid bilayer.[10][18] This allows for the visualization of membrane fluidity in living cells or model membranes.

Experimental Protocol:

  • Sample Staining:

    • Incubate cells or liposomes with Laurdan (e.g., 5-10 µM) in a suitable buffer or medium.

  • Microscopy:

    • Use a fluorescence microscope equipped with two emission channels.

    • Excite the Laurdan with UV light (e.g., ~350-400 nm).

    • Simultaneously acquire images in two emission wavelength ranges: one corresponding to the gel phase (e.g., 400-460 nm) and one to the liquid-crystalline phase (e.g., 470-530 nm).[19]

  • GP Calculation:

    • Calculate the GP value for each pixel using the formula: GP = (I_gel - I_liquid) / (I_gel + I_liquid)

    • GP values range from +1 (highly ordered) to -1 (highly fluid).[20]

Implications for Cellular Function and Drug Development

The ability of a15:0 to modulate membrane fluidity has significant consequences for cellular physiology and offers intriguing possibilities for therapeutic applications.

Environmental Adaptation in Bacteria

For many bacteria, particularly those that experience temperature fluctuations, the regulation of membrane fluidity is a critical survival mechanism. By altering the ratio of straight-chain, iso-branched, and anteiso-branched fatty acids, bacteria can maintain optimal membrane function across a range of temperatures. The increased synthesis of a15:0 at low temperatures is a key adaptive response to counteract the ordering effect of cold.[10]

Potential for Novel Drug Delivery Systems

The composition of liposomal drug delivery systems can be tailored to control the release rate of encapsulated therapeutic agents.[17] The inclusion of branched-chain fatty acids like a15:0 in liposome formulations could be a strategy to modulate membrane fluidity and, consequently, drug permeability.

  • Sustained Release: While counterintuitive, some studies have shown that incorporating certain methyl-branched phospholipids, inspired by archaeal lipids, can decrease payload diffusion and reduce leakage from liposomes, leading to sustained drug release.[6][7][14] This suggests that the specific position and number of methyl branches are critical in determining the effect on membrane permeability. Further research is needed to elucidate the precise impact of a15:0 in this context.

  • Enhanced Permeability for Specific Payloads: Conversely, for applications where enhanced drug release at the target site is desired, the fluidizing effect of a15:0 could be harnessed to increase the permeability of the liposomal membrane.

Downstream Signaling and Therapeutic Potential

While direct studies on the signaling effects of a15:0 are limited, research on the closely related straight-chain odd-chain fatty acid, pentadecanoic acid (C15:0), has revealed broad, clinically relevant activities. These studies have shown that C15:0 can modulate key signaling pathways involved in metabolism and inflammation, such as:

  • AMP-activated protein kinase (AMPK) activation: A central regulator of cellular energy homeostasis.

  • Inhibition of the JAK-STAT pathway: A critical signaling cascade in cytokine-mediated inflammation.

Given that membrane fluidity can influence the activity of membrane-bound enzymes and receptors, it is plausible that the biophysical changes induced by a15:0 could also have downstream effects on cellular signaling. However, it is crucial to avoid direct extrapolation of findings from straight-chain to branched-chain fatty acids without specific experimental validation. The distinct structural properties of a15:0 may lead to unique biological activities.

Conclusion

This compound is a fascinating example of how subtle changes in molecular architecture can have a profound impact on the biophysical properties of biological membranes. Its role in increasing membrane fluidity is a testament to the elegant strategies employed by organisms to adapt to their environment. For researchers in the fields of membrane biophysics, microbiology, and drug development, a thorough understanding of a15:0's properties and the methodologies to study them is invaluable. The continued exploration of branched-chain fatty acids like a15:0 holds the promise of not only deepening our fundamental knowledge of cellular function but also paving the way for the rational design of advanced therapeutic delivery systems.

References

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  • (2001). b-Ketoacyl Acyl Carrier Protein Synthase III ( FabH ) Is Essential for Fatty Acid Biosynthesis in Streptomyces coelicolor A 3 ( 2 ). Journal of Bacteriology, 183(15), 4484–4490.
  • S.A. Shaikh, et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. The Journal of Physical Chemistry B, 123(27), 5814–5821. [Link]

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  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. [Link]

  • Annous, B. A., et al. (1997). Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes. Applied and Environmental Microbiology, 63(10), 3887–3894. [Link]

  • Chountoulesi, M., et al. (2021). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Methods in Molecular Biology, 2207, 299-312.
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  • JoVE. (n.d.). DPH Probe Method for Liposome-Membrane Fluidity Determination. [Link]

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  • Lewis, R. N., & McElhaney, R. N. (1987). Thermotropic phase behavior of model membranes composed of phosphatidylcholines containing dl-methyl anteisobranched fatty acids. 1. Differential scanning calorimetric and 31P NMR spectroscopic studies. Biochemistry, 26(13), 4036–4044. [Link]

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The Emerging Role of Pentadecanoic Acid (C15:0) as a Bioactive and Potentially Essential Fatty Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

For the first time in over 90 years, the scientific community is evaluating a new candidate for the classification of essential fatty acids: pentadecanoic acid (C15:0).[1] Traditionally overshadowed by its even-chain and unsaturated counterparts, this odd-chain saturated fatty acid is emerging as a critical pleiotropic nutrient with broad, clinically relevant activities. Epidemiological studies consistently link higher circulating levels of C15:0 with improved cardiometabolic, immune, and liver health, and a lower risk of chronic diseases.[2][3] This guide provides a comprehensive technical overview of C15:0, synthesizing the current understanding of its molecular mechanisms, physiological effects, and methodologies for its study. We will delve into its role as a signaling molecule, its impact on cellular architecture and mitochondrial function, and its potential as a therapeutic agent, offering a foundational resource for researchers and developers at the forefront of nutritional science and pharmacology.

Introduction: Redefining "Essentiality" in Fatty Acids

Essential fatty acids are indispensable nutrients that the human body cannot synthesize in sufficient quantities, necessitating their intake from dietary sources.[1][4] For decades, this classification was limited to two polyunsaturated fatty acids: the omega-6 linoleic acid and the omega-3 alpha-linolenic acid.[1] However, a growing body of evidence now strongly suggests that pentadecanoic acid (C15:0), a 15-carbon saturated fatty acid, warrants consideration for this status.[2][4]

It is crucial to distinguish the straight-chain pentadecanoic acid (C15:0) from its branched-chain isomer, anteisopentadecanoic acid (a15:0 or 12-methyltetradecanoic acid).[5][6] While both are found in nature, the recent groundswell of research into a "new" essential fatty acid, and the focus of this guide, is centered exclusively on the straight-chain C15:0 .[3][7][8][9]

The case for C15:0's essentiality is built on three pillars:

  • Insufficient Endogenous Synthesis: The body does not produce enough C15:0 to meet physiological demands, making dietary intake the primary determinant of circulating levels.[1][3][4]

  • Association with Health Outcomes: Lower circulating levels of C15:0 are correlated with an increased risk of developing multiple chronic diseases, including type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[3][9][10]

  • Demonstrated Biological Function: As will be detailed, pure C15:0 exhibits broad, beneficial activities in vitro and in vivo, directly impacting cellular health and homeostasis.[2][9]

Sources and Bioavailability

While C15:0 was historically used as a biomarker for dairy fat consumption, its sources are more varied.[2][4]

  • Primary Dietary Sources: The main dietary source is full-fat dairy products like butter, whole milk, and cheese, where it comprises 1-2% of the fat content.[11][12][13] It is also found in ruminant meats (beef, lamb), some fish, and certain plants.[4][12][13][14]

  • Endogenous Synthesis: The body can produce small amounts of C15:0. This is evidenced by the similar blood levels observed in vegans and omnivores, suggesting that diet is not the sole source.[11] This synthesis can occur from propionic acid, a byproduct of gut bacteria fermenting dietary fiber.[11][15] However, this endogenous production is considered insufficient to maintain optimal levels.[4]

A key consideration for drug development is bioavailability. While present in foods, C15:0 is part of a complex lipid matrix. Supplementation with pure, bioavailable C15:0 has been shown to effectively and safely raise circulating levels in humans.[1][16] A clinical trial in overweight young adults demonstrated that a daily 200 mg dose of C15:0 for 12 weeks significantly increased plasma C15:0 levels.[16]

Molecular Mechanisms of Action: A Multi-Pathway Modulator

C15:0 is not merely a structural component but an active signaling molecule with pleiotropic effects, targeting multiple core pathways that regulate cellular health and longevity. Its stability as a saturated fat also confers structural benefits to cell membranes.

Structural Integration and Cellular Stability
  • Cell Membrane Fortification: As a sturdy saturated fatty acid, C15:0 integrates into cell membranes, strengthening their lipid bilayers.[3][10][17] This structural reinforcement protects cells from age-related fragility and reduces the risk of lipid peroxidation, a key driver of cellular damage.[3][10][18]

  • Mitochondrial Repair: C15:0 has been shown to repair mitochondrial function, the powerhouse of the cell. It can reduce damaging reactive oxygen species (ROS) and increase cellular ATP (energy).[9][17]

Key Signaling Pathways

C15:0's bioactivity stems from its ability to activate beneficial pathways while inhibiting detrimental ones, a dual action that makes it a compelling therapeutic candidate. It engages receptor targets that converge on enhanced lipid oxidation, improved cellular energetics, and inflammation resolution.[19]

Key mechanistic actions include:

  • PPAR-α/δ Activation: C15:0 is a dual partial agonist of Peroxisome Proliferator-Activated Receptors alpha and delta, which are critical regulators of lipid metabolism and inflammation.[3][9][10][19]

  • AMPK Activation: It activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3][9][19][20]

  • mTOR Inhibition: C15:0 inhibits the mammalian target of rapamycin (mTOR), a core component of the human longevity pathway.[2][3][10][18][19]

  • Inhibition of Pro-Inflammatory Pathways: C15:0 inhibits the JAK-STAT and MAPK signaling pathways, which are involved in cytokine and inflammatory responses.[3][20][21][22] This may explain its broad anti-inflammatory effects.[20]

  • HDAC6 Inhibition: C15:0 selectively inhibits Histone Deacetylase 6, a mechanism linked to anticancer treatments.[3][9][19][20][21]

G cluster_membrane Cellular Integrity cluster_signaling Signaling Pathways cluster_outcomes Physiological Outcomes C15_mem C15:0 Membrane Cell Membrane Strengthening C15_mem->Membrane Mito Mitochondrial Function ↑ C15_mem->Mito ROS ROS ↓ Mito->ROS C15_sig C15:0 PPAR PPAR-α/δ C15_sig->PPAR Activates AMPK AMPK C15_sig->AMPK Activates mTOR mTOR C15_sig->mTOR Inhibits JAKSTAT JAK-STAT C15_sig->JAKSTAT Inhibits HDAC6 HDAC6 C15_sig->HDAC6 Inhibits Metabolism Lipid Metabolism ↑ PPAR->Metabolism AMPK->Metabolism Longevity Pro-Longevity Pathways mTOR->Longevity Inflammation Inflammation ↓ JAKSTAT->Inflammation Anticancer Anticancer Activity HDAC6->Anticancer G A 1. Sample Prep (Plasma + Internal Std) B 2. Lipid Extraction (Chloroform/Methanol) A->B C 3. Derivatization (Transesterification to FAMEs) B->C D 4. GC-MS Analysis (Separation & Detection) C->D E 5. Data Analysis (Quantification vs Std Curve) D->E

Sources

A Technical Guide to Anteisopentadecanoic Acid Metabolism in Ruminant Animals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anteisopentadecanoic acid (a-C15:0), a branched-chain fatty acid, is a unique product of the ruminant metabolic system, primarily synthesized by the rumen microbiome. Its presence in milk and meat is a direct reflection of the intricate microbial processes occurring within the rumen.[1][2] This technical guide provides a comprehensive overview of the biosynthesis, absorption, and physiological significance of a-C15:0 in ruminant animals. We delve into the microbial origins of this fatty acid, detailing the biochemical pathways that lead to its formation from precursors like isoleucine. Furthermore, this guide outlines the subsequent absorption and metabolic fate of a-C15:0 within the host animal, exploring its incorporation into tissues and milk fat. We also present detailed, field-proven methodologies for the accurate quantification of a-C15:0, providing researchers with the necessary tools to investigate its dynamics in various biological matrices. This document is intended to serve as a foundational resource for professionals seeking to understand and manipulate the metabolic pathways that govern the production of this and other bioactive fatty acids in ruminants.

Introduction: The Significance of this compound

This compound (a-C15:0), chemically known as 12-methyltetradecanoic acid, is a saturated branched-chain fatty acid (BCFA) of significant interest in ruminant physiology and nutrition.[3] Unlike straight-chain fatty acids, BCFAs such as a-C15:0 are primarily of microbial origin.[4] In ruminants, the vast majority of a-C15:0 is synthesized de novo by bacteria within the rumen.[1][4] These fatty acids are essential components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and permeability.[4][5]

The concentration of a-C15:0 and other odd and branched-chain fatty acids (OBCFA) in ruminant milk and tissues is a direct consequence of the composition and activity of the rumen microbiota.[1][2] Therefore, the profile of these fatty acids can serve as a non-invasive biomarker to predict rumen fermentation patterns, microbial protein synthesis, and even the health status of the animal, such as susceptibility to ruminal acidosis.[1] The levels of a-C15:0 are influenced by various factors including the animal's diet, particularly the forage-to-concentrate ratio, and the presence of bioactive compounds in the feed.[1][2]

From a human health perspective, ruminant-derived products like milk and meat are the primary dietary sources of a-C15:0.[6][7] Emerging research suggests that odd-chain fatty acids may have beneficial health properties, including anti-inflammatory effects.[8] Understanding the metabolic pathways of a-C15:0 in ruminants is therefore crucial for both optimizing animal health and productivity, and potentially enhancing the nutritional quality of dairy and meat products.

Microbial Biosynthesis in the Rumen

The synthesis of a-C15:0 is intrinsically linked to the metabolic activity of the diverse microbial population inhabiting the rumen. The primary precursors for the synthesis of anteiso-branched-chain fatty acids are branched-chain amino acids, specifically isoleucine in the case of a-C15:0.[1][2][4]

The biochemical pathway begins with the deamination of isoleucine to form 2-methylbutyrate, a branched-chain volatile fatty acid (BCVFA). This BCVFA then serves as the primer for fatty acid synthesis. The fatty acid synthase complex sequentially adds two-carbon units from malonyl-CoA to elongate the chain, ultimately forming this compound.[9]

The composition of the diet significantly impacts the rumen microbial population and, consequently, the production of a-C15:0.[2] Diets rich in fiber tend to support a different microbial community compared to high-starch diets, leading to variations in the profile of BCFAs.[1][2] For instance, certain cellulolytic bacteria are known to be rich in branched-chain fatty acids.[10] While the primary pathway involves L-isoleucine, there is evidence suggesting the existence of alternative pathways for the formation of (R)-configured anteiso-fatty acids in the rumen, indicating the complexity of microbial fatty acid metabolism.[11]

Isoleucine Isoleucine (from dietary protein) Methylbutyrate 2-Methylbutyrate (BCVFA Primer) Isoleucine->Methylbutyrate Deamination Elongation Fatty Acid Synthase (Chain Elongation) Methylbutyrate->Elongation Primer MalonylCoA Malonyl-CoA (2-Carbon Donor) MalonylCoA->Elongation Elongation Substrate aC150 This compound (a-C15:0) Elongation->aC150 Synthesis BacterialMembrane Incorporation into Bacterial Membranes aC150->BacterialMembrane

Caption: Biosynthesis of a-C15:0 in Rumen Bacteria.

Absorption, Distribution, and Metabolic Fate

Following synthesis, a-C15:0 is incorporated into the cell membranes of rumen bacteria.[4] As these microbial cells pass from the rumen into the duodenum, they are subjected to digestion. The microbial lipids, including a-C15:0, are then absorbed in the small intestine and subsequently incorporated into the host animal's tissues and milk fat.[4]

The absorption and transport of fatty acids in ruminants is a complex process. Once absorbed by the intestinal mucosa, fatty acids are re-esterified into triglycerides and packaged into lipoproteins for transport in the lymph and blood. From circulation, a-C15:0 can be taken up by various tissues, including adipose tissue for storage and the mammary gland for milk fat synthesis.

The profile of fatty acids in milk fat is a combination of those derived from the diet, mobilized from body fat stores, and synthesized de novo in the mammary gland.[1] While some odd-chain fatty acids like C15:0 and C17:0 can be endogenously synthesized from propionate, anteiso-branched chains are almost exclusively of microbial origin.[1] Therefore, the presence of a-C15:0 in milk is a reliable indicator of rumen microbial activity.[1]

The metabolic fate of a-C15:0 within the host's cells is less well-defined compared to more common fatty acids. It can be utilized as an energy source through β-oxidation or incorporated into cellular lipids. The unique branched structure of a-C15:0 may influence the properties of cell membranes and lipid signaling pathways in the host animal.

Physiological Significance and Function

The physiological roles of a-C15:0 in the ruminant host are an active area of research. As a component of microbial membranes, its primary function is within the rumen ecosystem itself. However, once absorbed, it may exert systemic effects.

  • Biomarker of Rumen Function: As previously mentioned, the concentration of a-C15:0 and other OBCFAs in milk and tissues serves as a valuable, non-invasive indicator of rumen fermentation efficiency and microbial protein synthesis.[1][10] Strong correlations have been observed between the concentrations of OBCFAs and microbial nucleic acid bases in the rumen.[12]

  • Energy Source: Like other fatty acids, a-C15:0 can be catabolized to provide energy for various metabolic processes.

  • Influence on Host Metabolism: There is growing interest in how specific fatty acids, including BCFAs, can modulate host metabolism. For instance, supplementation with BCVFAs (the precursors to BCFAs) has been shown to alter ruminal fermentation, improve nutrient digestibility, and increase milk yield in dairy cows. Long-chain fatty acids, in general, are known to influence pancreatic and gut hormone secretion, which can impact feed intake and nutrient partitioning.[13]

Analytical Methodologies

Accurate quantification of a-C15:0 in complex biological matrices such as milk, adipose tissue, and rumen fluid is essential for research in this field. The standard and most widely used technique is gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[14]

Experimental Protocol: Quantification of a-C15:0 in Ruminant Milk

This protocol provides a step-by-step methodology for the analysis of the fatty acid profile, including a-C15:0, in milk samples.

1. Lipid Extraction:

  • A modified Folch or Bligh-Dyer method is typically employed for the quantitative extraction of lipids from a known volume or weight of milk.

  • Procedure:

    • To 1 mL of milk, add 10 mL of a chloroform:methanol (2:1, v/v) solution.
    • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
    • Add 2 mL of 0.9% NaCl solution and vortex again for 1 minute.
    • Centrifuge at 2000 x g for 10 minutes to separate the phases.
    • Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer to a clean tube.
    • Evaporate the chloroform under a stream of nitrogen at a temperature not exceeding 40°C.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Fatty acids are converted to their more volatile methyl esters prior to GC analysis. An alkaline-catalyzed transesterification is often preferred for milk fat as it is rapid and minimizes the degradation of certain fatty acids.[15]

  • Procedure:

    • To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH.
    • Incubate at 50°C for 20 minutes with occasional vortexing.
    • Cool to room temperature and add 2 mL of hexane to extract the FAMEs.
    • Vortex for 1 minute and then add 2 mL of deionized water.
    • Centrifuge at 1500 x g for 5 minutes.
    • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. Gas Chromatography (GC) Analysis:

  • Instrumentation: A GC system equipped with a FID or MS detector and a highly polar capillary column (e.g., CP-Sil 88, SP-2560) is required for the separation of complex fatty acid mixtures.

  • Typical GC Conditions:

    • Column: 100 m x 0.25 mm i.d., 0.20 µm film thickness.
    • Carrier Gas: Helium or Hydrogen at a constant flow rate.
    • Injector Temperature: 250°C.
    • Detector Temperature: 260°C.
    • Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.
  • Identification and Quantification:

    • FAMEs are identified by comparing their retention times with those of a certified FAME standard mixture containing a-C15:0.
    • Quantification is achieved by using an internal standard (e.g., C19:0 or C23:0) added to the sample before lipid extraction. The peak area of a-C15:0 is compared to the peak area of the internal standard.

// Nodes Sample [label="Milk Sample Collection\n(& Storage at -20°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Lipid Extraction\n(e.g., Folch Method)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatization [label="FAMEs Derivatization\n(Methanolic KOH)", fillcolor="#FBBC05", fontcolor="#202124"]; GC [label="Gas Chromatography\n(GC-FID/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Analysis\n(Peak ID & Quantification)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GC; GC -> Data; }

Sources

An In-depth Technical Guide to the Discovery and Initial Isolation of Anteisopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Anteisopentadecanoic acid (a15:0), a branched-chain fatty acid, has garnered increasing interest in the scientific community for its role as a biomarker and its potential physiological significance. This technical guide provides a comprehensive overview of the historical discovery and initial isolation of this intriguing molecule. We delve into the pioneering work on branched-chain fatty acids in both ruminant fats and bacteria, presenting the intricate experimental procedures that first brought this compound to light. Furthermore, this guide contrasts these seminal techniques with the precision and efficiency of modern analytical methods, offering a complete perspective for today's researchers.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. Unlike their straight-chain counterparts, BCFAs possess unique physicochemical properties that influence the fluidity and function of cell membranes, particularly in bacteria. This compound, with its methyl group on the antepenultimate carbon, is a prominent member of this class and is found in significant quantities in ruminant milk fat and various bacterial species, most notably Bacillus subtilis. Its presence and relative abundance can serve as a valuable biomarker for identifying specific bacterial populations and may have implications for host-microbe interactions and metabolic health.

Part 1: The Pioneering Era - Isolation from Natural Sources

The initial discovery and isolation of this compound was not a singular event but rather the culmination of systematic investigations into the complex fatty acid composition of natural fats. Two primary lines of research, one focusing on ruminant fats and the other on bacterial lipids, were instrumental in its characterization.

Unraveling the Complexity of Butterfat: The Work of Shorland, Gerson, and Hansen

In the 1950s, a team of researchers at the Fats Research Laboratory in New Zealand, including F.B. Shorland, T. Gerson, and R.P. Hansen, undertook a series of meticulous studies to characterize the branched-chain fatty acids present in butterfat. Their work, published in a series of papers in the Biochemical Journal, laid the foundation for our understanding of these lipids.

The key challenge they faced was the separation of closely related fatty acid isomers. Their approach was a multi-step process that combined traditional chemical methods with innovative fractionation techniques.

This protocol is a reconstruction based on the methodologies described by Shorland, Gerson, and Hansen in their 1955 publication, "The branched-chain fatty acids of butterfat. 6. Further investigations on the C15 saturated acids"[1].

Principle: This method relies on the differential solubility of fatty acid methyl esters at low temperatures and their fractional distillation under reduced pressure to separate them based on chain length and branching.

Methodology:

  • Saponification and Esterification:

    • Butterfat was first saponified using alcoholic potassium hydroxide to liberate the free fatty acids from their triglyceride form.

    • The resulting free fatty acids were then converted to their methyl esters (FAMEs) by refluxing with methanol and a catalytic amount of sulfuric acid. This step was crucial as the methyl esters are more volatile than the free fatty acids, making them suitable for distillation.

  • Initial Fractional Distillation:

    • The crude FAME mixture was subjected to fractional distillation under high vacuum. This initial step aimed to separate the fatty acids based on their chain length, yielding fractions enriched in C15 fatty acids.

  • Low-Temperature Crystallization:

    • The C15 FAME fraction, still a mixture of straight-chain, iso-, and anteiso- isomers, was dissolved in a solvent such as acetone or methanol.

    • The solution was then cooled to very low temperatures (e.g., -20°C to -70°C). At these temperatures, the higher-melting point, straight-chain n-pentadecanoic acid methyl ester would crystallize out of the solution first.

    • The supernatant, enriched in the lower-melting point branched-chain isomers, was carefully decanted. This process was often repeated multiple times to improve the purity of the branched-chain fraction.

  • Ester-Fractionation:

    • The enriched branched-chain C15 FAME fraction was then subjected to further fractional distillation in a specialized, highly efficient column. This process, known as ester-fractionation, separates the iso- and anteiso-isomers based on subtle differences in their boiling points.

    • Multiple fractions were collected, and their physical properties (refractive index, melting point) were meticulously measured to identify the purest fractions of each isomer.

  • Characterization:

    • The final fractions were characterized by their melting points and mixed melting points with synthesized standards (where available) to confirm their identity as iso- and this compound.

Data Presentation: Properties of C15 Fatty Acid Isomers from Butterfat

Propertyn-Pentadecanoic AcidIsopentadecanoic AcidThis compound
Melting Point (°C) 52-53~29~25
Structure Straight ChainMethyl branch at C13Methyl branch at C12

Note: The exact melting points reported in the historical literature could vary slightly.

The Bacterial Contribution: Discovery in Bacillus subtilis**

Contemporaneously with the work on butterfat, researchers began to explore the lipid composition of bacteria. It was discovered that many bacterial species, particularly those of the Bacillus genus, contained high proportions of branched-chain fatty acids.

The initial isolation of this compound from bacteria followed a similar logic to the work on butterfat but with some key differences in the initial extraction and the analytical techniques that were becoming available.

Principle: This protocol involves the extraction of total lipids from bacterial cells, followed by the separation and identification of the fatty acid components, increasingly utilizing the nascent technique of gas-liquid chromatography.

Methodology:

  • Bacterial Culture and Lysis:

    • Bacillus subtilis was cultured in a suitable growth medium.

    • The bacterial cells were harvested by centrifugation and then lysed to release their cellular components, including lipids.

  • Lipid Extraction:

    • The total lipids were extracted from the lysed cells using a solvent mixture, typically chloroform and methanol, following methods like those developed by Folch et al.

  • Saponification and Esterification:

    • Similar to the butterfat protocol, the extracted lipids were saponified to release the fatty acids, which were then converted to their methyl esters.

  • Separation and Identification by Gas-Liquid Chromatography (GLC):

    • By the mid-1950s, the groundbreaking work of A.T. James and A.J.P. Martin on gas-liquid chromatography was revolutionizing the analysis of volatile compounds, including fatty acid methyl esters[2].

    • The FAME mixture from Bacillus subtilis was injected into a GLC instrument. The different fatty acid esters would partition between the mobile gas phase and the stationary liquid phase in the column at different rates, leading to their separation.

    • The retention time of each peak was compared to that of known standards to identify the individual fatty acids, including this compound. The relative area of each peak provided a quantitative measure of its abundance.

Diagram: Historical Isolation Workflow from Butterfat

Historical_Isolation cluster_Source Source Material cluster_Preparation Initial Preparation cluster_Fractionation Fractionation cluster_Products Isolated Products Butterfat Butterfat (Triglycerides) Saponification Saponification (Alcoholic KOH) Butterfat->Saponification Esterification Esterification (Methanol/H2SO4) Saponification->Esterification Distillation Fractional Distillation (C15 FAMEs) Esterification->Distillation Crystallization Low-Temperature Crystallization Distillation->Crystallization EsterFractionation Ester-Fractionation Crystallization->EsterFractionation iso_C15 Isopentadecanoic Acid EsterFractionation->iso_C15 anteiso_C15 This compound EsterFractionation->anteiso_C15

Caption: Workflow for the historical isolation of C15 branched-chain fatty acids.

Part 2: The Modern Era - High-Resolution Analytical Techniques

The advent of modern analytical instrumentation has transformed the process of isolating and identifying this compound. Today, the focus has shifted from laborious bulk isolation to the precise and sensitive quantification of this and other fatty acids in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains a gold standard for fatty acid analysis. It combines the powerful separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry.

Principle: Fatty acids are extracted from a sample, derivatized to a volatile form (typically FAMEs), separated by GC, and then identified and quantified by MS.

Methodology:

  • Sample Preparation and Lipid Extraction:

    • Biological samples (e.g., plasma, cell pellets, food samples) are homogenized.

    • Lipids are extracted using a robust method such as the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol/water solvent system.

  • Saponification and Derivatization:

    • The extracted lipids are saponified to release free fatty acids.

    • The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl. This step is critical for making the fatty acids volatile enough for GC analysis.

  • GC-MS Analysis:

    • The FAMEs are injected into a gas chromatograph equipped with a high-resolution capillary column (e.g., a polar column like those with a biscyanopropyl polysiloxane stationary phase).

    • The oven temperature is programmed to ramp up gradually, allowing for the separation of the FAMEs based on their boiling points and polarity.

    • As the separated FAMEs elute from the GC column, they enter the mass spectrometer.

    • The mass spectrometer ionizes the FAMEs and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

    • The mass spectrum of this compound methyl ester is compared to a library of known spectra for positive identification.

  • Quantification:

    • For accurate quantification, an internal standard (e.g., a deuterated version of a fatty acid not present in the sample) is added at the beginning of the extraction process.

    • By comparing the peak area of the this compound methyl ester to that of the internal standard, a precise concentration can be determined.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS has emerged as a powerful alternative and complementary technique to GC-MS for fatty acid analysis. It offers the advantage of analyzing free fatty acids directly without the need for derivatization, which can sometimes introduce artifacts.

Principle: Fatty acids are extracted and then separated by UHPLC based on their polarity. The separated fatty acids are then detected and quantified by a mass spectrometer.

Methodology:

  • Sample Preparation and Lipid Extraction:

    • Similar to the GC-MS protocol, lipids are extracted from the biological sample.

  • UHPLC Separation:

    • The lipid extract is injected into a UHPLC system equipped with a reverse-phase column (e.g., a C18 column).

    • A gradient of solvents with increasing organic content (e.g., acetonitrile and water with a modifier like formic acid) is used to elute the fatty acids from the column. This compound will elute at a characteristic retention time.

  • Mass Spectrometry Detection:

    • The eluent from the UHPLC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

    • The mass spectrometer is operated in a mode that allows for the selective detection and fragmentation of the target fatty acid (e.g., selected reaction monitoring, SRM), providing high specificity and sensitivity.

  • Quantification:

    • As with GC-MS, stable isotope-labeled internal standards are used for accurate quantification.

Diagram: Modern Analytical Workflow for Branched-Chain Fatty Acids

Modern_Analysis cluster_Sample Sample Preparation cluster_GCMS GC-MS Pathway cluster_UHPLCMS UHPLC-MS Pathway Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization UHPLC UHPLC Separation Extraction->UHPLC GC Gas Chromatography Derivatization->GC MS_GC Mass Spectrometry GC->MS_GC GC_Result Identification & Quantification MS_GC->GC_Result MS_UHPLC Mass Spectrometry UHPLC->MS_UHPLC UHPLC_Result Identification & Quantification MS_UHPLC->UHPLC_Result

Caption: Comparative modern workflows for branched-chain fatty acid analysis.

Part 3: Conclusion and Future Perspectives

The journey from the laborious fractional distillation and crystallization techniques of the mid-20th century to the high-throughput, sensitive, and specific mass spectrometry-based methods of today highlights the remarkable progress in analytical chemistry. The initial discovery and isolation of this compound by pioneers like Shorland, Gerson, and Hansen were monumental achievements that required immense skill and perseverance.

Today, with the ability to accurately quantify this compound in a wide range of biological samples, researchers are poised to further unravel its biological roles. Understanding the biosynthesis, metabolism, and physiological effects of this and other branched-chain fatty acids will undoubtedly open new avenues in microbiology, nutrition, and drug development.

References

  • Shorland, F. B., Gerson, T., & Hansen, R. P. (1955). The branched-chain fatty acids of butterfat. 6. Further investigations on the C15 saturated acids. Biochemical Journal, 59(2), 350–352. [Link]

  • James, A. T., & Martin, A. J. P. (1952). Gas-liquid partition chromatography; the separation and micro-estimation of volatile fatty acids from formic acid to dodecanoic acid. Biochemical Journal, 50(5), 679–690. [Link]

Sources

An In-depth Technical Guide to Anteisopentadecanoic Acid: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the multifaceted nature of anteisopentadecanoic acid, a branched-chain fatty acid of growing scientific interest.

Introduction

This compound, systematically known as 12-methyltetradecanoic acid, is a saturated branched-chain fatty acid (BCFA) with the chemical formula C15H30O2. Unlike its straight-chain counterparts, the presence of a methyl group on the antepenultimate carbon atom imparts unique structural and functional properties. This guide provides a comprehensive overview of the structure, stereochemistry, biosynthesis, and biological significance of this compound, with a focus on its relevance to researchers and professionals in the fields of life sciences and drug development.

Chemical Structure and Physicochemical Properties

The defining feature of this compound is its 15-carbon chain with a methyl group at the C-12 position (anteiso branching). This branching introduces a chiral center at C-12, leading to the existence of two stereoisomers: (S)-12-methyltetradecanoic acid and (R)-12-methyltetradecanoic acid. In natural systems, the (S)-enantiomer is predominantly found.[1] The presence of this methyl branch disrupts the linear packing of the fatty acid chains, which has significant implications for the physical properties of membranes in which it is incorporated.[2]

Below is a 2D structure of (S)-anteisopentadecanoic acid:

G Figure 2. Biosynthesis of this compound cluster_0 Primer Synthesis cluster_1 Fatty Acid Elongation Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain amino acid aminotransferase Primer 2-Methylbutyryl-CoA KetoAcid->Primer Branched-chain α-keto acid dehydrogenase complex FAS Fatty Acid Synthase (FAS) Primer->FAS Anteiso Anteisopentadecanoyl-ACP FAS->Anteiso MalonylCoA Malonyl-CoA (x6) MalonylCoA->FAS This compound This compound Anteiso->this compound Thioesterase G Figure 3. GC-MS Analysis Workflow Sample Fatty Acid Sample Derivatization Derivatization (e.g., to FAMEs) Sample->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Analysis (Mass Spectrum) MS->Data

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of Anteisopentadecanoic Acid in Microbial Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the analysis of anteisopentadecanoic acid (a15:0), a branched-chain fatty acid (BCFA), in microbial samples using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the significance of a15:0 in microbial physiology and taxonomy, followed by a detailed, field-proven protocol for sample preparation, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the qualitative and quantitative analysis of this important bacterial biomarker.

Introduction: The Significance of this compound in Microbiology

Branched-chain fatty acids (BCFAs) are key components of the cell membranes in many bacterial species, where they play a crucial role in maintaining membrane fluidity and function.[1][2] this compound (a15:0), a 15-carbon fatty acid with a methyl group on the antepenultimate carbon, is a prominent BCFA found in numerous bacteria.[1][3] Its presence and relative abundance can serve as a valuable chemotaxonomic marker, aiding in the identification and classification of bacteria.[2][4]

The analysis of cellular fatty acid profiles, particularly BCFAs like a15:0, is a cornerstone of microbial identification systems.[5] Unlike straight-chain fatty acids, the biosynthesis of BCFAs involves different precursor molecules, leading to distinct fatty acid profiles among various bacterial genera and species.[4][6] Therefore, accurate and sensitive detection of a15:0 can provide critical insights for microbial ecology, industrial microbiology, and clinical diagnostics.[7][8] Furthermore, understanding the role of BCFAs in membrane architecture is of growing interest in drug development, as alterations in membrane composition can impact bacterial susceptibility to antimicrobial agents.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of fatty acids due to its high sensitivity, selectivity, and ability to resolve complex mixtures.[10] This application note outlines a complete workflow, from sample harvesting to data interpretation, for the reliable analysis of a15:0 in microbial samples.

Experimental Workflow Overview

The entire process, from microbial culture to data analysis, involves several critical stages. Each step is designed to ensure maximum recovery of a15:0 and accurate quantification. The workflow is visualized in the diagram below.

GCMS_Workflow Harvest Microbial Cell Harvesting Lysis Cell Lysis & Lipid Extraction Harvest->Lysis Centrifugation Deriv Derivatization to FAMEs Lysis->Deriv Solvent Extraction Cleanup FAMEs Cleanup & Concentration Deriv->Cleanup Reaction GCMS GC-MS Analysis Cleanup->GCMS Purified FAMEs Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis of a15:0.

Detailed Protocols and Methodologies

This section provides a step-by-step guide for the analysis of a15:0 in microbial samples. Adherence to these protocols is crucial for obtaining high-quality, reproducible results.

Microbial Culture and Harvesting

Standardized growth conditions are paramount for consistent fatty acid profiles.[5]

  • Culture: Grow microbial strains under controlled conditions (e.g., specific temperature, medium, and growth phase). For comparative studies, ensure all strains are cultured under identical conditions.

  • Harvesting: Harvest bacterial cells during the late logarithmic or early stationary phase of growth by centrifugation.

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Storage: The cell pellet can be processed immediately or stored at -80°C for later analysis.

Lipid Extraction

The goal of this step is to efficiently extract total lipids from the microbial cells. The Bligh and Dyer method is a widely used and effective technique.[11]

  • Cell Lysis: Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8 v/v/v). Mechanical disruption (e.g., bead beating or sonication) can be employed to enhance lysis and extraction efficiency, especially for gram-positive bacteria.[12]

  • Phase Separation: Add chloroform and water to the single-phase mixture to achieve a final ratio of chloroform:methanol:water (2:2:1.8 v/v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Lipid Collection: The lipids will be in the lower chloroform phase. Carefully collect the lower phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator. The dried lipid extract can be stored at -20°C under an inert atmosphere (e.g., argon) until derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Fatty acids are not sufficiently volatile for GC analysis and must be derivatized.[13] The most common derivatization method is the conversion to fatty acid methyl esters (FAMEs).

  • Reagent Preparation: A common and effective reagent is 1.25 M HCl in methanol. This can be prepared by carefully adding acetyl chloride to anhydrous methanol. Alternatively, commercially available reagents like boron trifluoride (BF3) in methanol can be used.

  • Reaction: Add the methanolic HCl reagent to the dried lipid extract. For quantitative analysis, add a known amount of an internal standard, such as pentadecanoic acid (C15:0), at this stage.[14][15]

  • Incubation: Seal the tube tightly and heat at a controlled temperature (e.g., 80°C) for a defined period (e.g., 1 hour) to ensure complete transesterification.[14]

  • FAMEs Extraction: After cooling, add water and a non-polar solvent like hexane to the reaction mixture. Vortex and centrifuge to separate the phases. The FAMEs will partition into the upper hexane layer.

  • Collection and Concentration: Carefully transfer the upper hexane layer to a new vial and evaporate to the desired final volume for GC-MS analysis.

GC-MS Analysis

The instrumental analysis is performed using a gas chromatograph coupled to a mass spectrometer.

  • Instrumentation: An Agilent 7890 GC with a 5975 MSD or a similar system is suitable for this analysis.[15]

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used for FAMEs analysis.[15]

  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC inlet. The use of an autosampler is recommended for reproducibility.

  • Chromatographic Conditions: A typical temperature program starts at a lower temperature and ramps up to a higher temperature to separate the FAMEs based on their boiling points.

  • Mass Spectrometer Settings: The mass spectrometer is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Data Presentation and Interpretation

Identification of this compound (a15:0)

The identification of the a15:0 methyl ester is based on two key pieces of information:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of a known a15:0 methyl ester standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the peak should exhibit the characteristic fragmentation pattern of the a15:0 methyl ester. Key ions include the molecular ion (M+) and other characteristic fragment ions.

Quantitative Analysis

For quantitative analysis, an internal standard method is recommended.[13]

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the a15:0 methyl ester and a constant concentration of the internal standard.

  • Analysis: Analyze the calibration standards and the samples using the same GC-MS method.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of a15:0 to the peak area of the internal standard against the concentration of a15:0. The concentration of a15:0 in the samples can then be determined from this curve.

Typical GC-MS Parameters

The following table summarizes typical GC-MS parameters for the analysis of a15:0 as its methyl ester.

ParameterValue
GC System Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium
Oven Program 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
MS System Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) or SIM

Self-Validating System and Trustworthiness

The protocol described herein is designed to be a self-validating system.

  • Internal Standard: The use of an internal standard corrects for variations in extraction efficiency, derivatization yield, and injection volume, thereby enhancing the accuracy and precision of the quantitative results.[13]

  • Quality Control Samples: The inclusion of quality control (QC) samples, such as a well-characterized microbial reference material or a pooled sample, throughout the analytical run allows for the monitoring of system performance and data quality.

  • Reagent Blanks: Analyzing reagent blanks helps to identify and control for any background contamination that may interfere with the analysis.

By incorporating these measures, researchers can have high confidence in the reliability and reproducibility of their results.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound in microbial samples. The methodology covers all critical steps from sample preparation to data analysis, with an emphasis on the scientific rationale behind each procedure. By following this guide, researchers can achieve accurate and reproducible results, enabling them to gain valuable insights into the microbial world.

References

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Branched-chain fatty acid. Retrieved from [Link]

  • MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Retrieved from [Link]

  • ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Retrieved from [Link]

  • Shimadzu. (2013). Determination of Fatty Acids in Foods Using Gas Chromatography with Positive-ion Chemical Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Retrieved from [Link]

  • MDPI. (2021). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Retrieved from [Link]

  • ACS Publications. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. Retrieved from [Link]

  • Oxford Academic. (2001). Branched-chain fatty acid biosynthesis in Escherichia coli. Retrieved from [Link]

  • Lipotype. (n.d.). Branched-Chain Fatty Acid. Retrieved from [Link]

  • ORBi UMONS. (n.d.). Improved technique for lipids extraction Lipids analysis by GC-MS and Flow Cytometer. Retrieved from [Link]

  • MIDI Inc. (n.d.). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). Retrieved from [Link]

  • Michigan State University. (2019). FAME analysis protocol_MSU_MSMC_011. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Extraction Methods Used to Separate Lipids from Microbes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Retrieved from [Link]

  • Google Patents. (2018). Methods for lipid extraction and identification of microbes using same via mass spectrometry.
  • Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Retrieved from [Link]

  • Microbiological Research. (n.d.). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Retrieved from [Link]

  • PubMed. (n.d.). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Retrieved from [Link]

  • SciSpace. (n.d.). Significance and taxonomic value of iso and anteiso monoenoic fatty acids and branded beta-hydroxy acids in Desulfovibrio desulf. Retrieved from [Link]

  • MDPI. (2022). Rapid Characterization of Bacterial Lipids with Ambient Ionization Mass Spectrometry for Species Differentiation. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentadecanoic acid. Retrieved from [Link]

  • PubMed. (2010). Differentiation of bacteria using fatty acid profiles from gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Pentadecanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Curve of Pentadecanoic acid with GC-MS technology. Retrieved from [Link]

  • Fatplants. (n.d.). Tetradecanoic acid, 12-methyl-. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pentadecanoic acid (HMDB0000826). Retrieved from [Link]

  • NP-MRD. (n.d.). Showing NP-Card for Pentadecanoic acid (NP0001484). Retrieved from [Link]

Sources

Quantification of Anteisopentadecanoic Acid (a15:0) in Biological Matrices Using Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Anteisopentadecanoic Acid and the Power of Isotope Dilution

This compound (a15:0), a branched-chain fatty acid (BCFA), is increasingly recognized for its role in cellular function and as a potential biomarker.[1] Found in various biological systems, particularly as a component of bacterial cell membranes, its presence and concentration in mammalian tissues can offer insights into the gut microbiome, dietary intake, and certain metabolic states.[1][2] The accurate quantification of a15:0 is therefore crucial for advancing research in microbiology, nutrition, and clinical diagnostics.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids; however, the inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile and thermally stable esters.[1] Stable isotope dilution (SID) coupled with mass spectrometry stands as the gold standard for quantitative analysis, offering exceptional accuracy and precision.[3][4] This method involves spiking the sample with a known quantity of a stable isotope-labeled version of the analyte—in this case, a deuterated analog of a15:0. Because the labeled internal standard is chemically identical to the endogenous analyte, it co-recovers through all sample preparation steps (extraction, derivatization) and experiences the same ionization efficiency in the mass spectrometer.[5] This internal standardization effectively corrects for sample loss and matrix effects, enabling highly reliable quantification.[3][5]

This application note provides a comprehensive, step-by-step protocol for the quantification of total this compound (free and esterified) in plasma samples using a stable isotope dilution GC-MS method.

Principle of the Method

The workflow for quantifying a15:0 involves several key stages, each designed to ensure accuracy and reproducibility. The process begins with the addition of a deuterated internal standard to the plasma sample. This is followed by a total lipid extraction and subsequent saponification to release all fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The liberated fatty acids are then converted to their volatile fatty acid methyl esters (FAMEs) through derivatization. Finally, the FAMEs are separated and quantified by GC-MS. The concentration of endogenous a15:0 is determined by comparing its peak area to that of the known concentration of the deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., 200 µL Plasma) Spike Spike with Deuterated a15:0 Internal Standard Sample->Spike Extract Total Lipid Extraction (Folch Method) Spike->Extract Saponify Saponification (Release of all Fatty Acids) Extract->Saponify Deriv Fatty Acid Methyl Ester (FAME) Derivatization (BF3-Methanol) Saponify->Deriv GCMS GC-MS Analysis Deriv->GCMS Quant Quantification (Peak Area Ratio) GCMS->Quant derivatization_process cluster_reactants Reactants cluster_products Products FFA This compound (R-COOH) Catalyst Catalyst Heat (60°C) FFA->Catalyst BF3 Boron Trifluoride-Methanol (BF3 • CH3OH) BF3->Catalyst FAME Anteisopentadecanoate Methyl Ester (R-COOCH3) H2O Water (H2O) Catalyst->FAME Catalyst->H2O

Sources

Application Note: High-Fidelity Extraction of Anteisopentadecanoic Acid (a15:0) from Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the extraction of anteisopentadecanoic acid from complex soil matrices, designed for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of this compound in Soil Analysis

This compound (a15:0), also known as 12-methyltetradecanoic acid, is a branched-chain saturated fatty acid.[1][2] While found in various organisms, it is particularly significant in soil science as a microbial biomarker.[3][4] Anteiso- and iso-branched fatty acids are characteristic components of the cell membranes of many bacteria, especially Gram-positive bacteria like those of the genus Bacillus.[3][5] The relative abundance of these fatty acids can provide a fingerprint of the soil's viable microbial community structure, offering insights into soil health, ecosystem processes, and responses to environmental stressors.[5][6]

However, extracting a15:0 from soil is a non-trivial task. Soil is a highly complex and heterogeneous matrix, containing a vast array of organic and inorganic compounds that can interfere with lipid extraction and analysis.[7][8] The goal of any extraction protocol is to efficiently lyse microbial cells, solubilize the lipids, and separate them from non-lipid contaminants with high fidelity and reproducibility. This guide provides a detailed, field-proven protocol that balances accuracy with practical throughput, explaining the scientific rationale behind each step to ensure robust and reliable results.

Principle of the Method: A Hybrid Approach for Optimal Recovery

The protocol described herein is a robust hybrid method that combines the clean extraction principles of the modified Bligh-Dyer technique with the efficiency of a direct Fatty Acid Methyl Ester (FAME) analysis workflow.[9]

  • Lipid Extraction: A single-phase solution of chloroform, methanol, and a buffer is used to penetrate the soil matrix and microbial cell walls, effectively extracting a wide range of lipids, including the phospholipids that contain a15:0.[5][6] Chloroform is a powerful solvent for non-polar lipids, while methanol disrupts hydrogen bonds and aids in the extraction of more polar lipids by denaturing proteins and separating lipids from them. The aqueous buffer helps to create a single-phase system initially, ensuring thorough interaction between the solvents and the sample.

  • Phase Separation: The addition of more chloroform and water breaks the single-phase system into a biphasic one.[10][11] The denser, lower chloroform layer contains the extracted lipids, while the upper aqueous methanol layer retains polar, non-lipid contaminants. This step is critical for initial purification.

  • Saponification & Methylation: The total lipid extract is then saponified (a base-catalyzed hydrolysis) to cleave fatty acids from their glycerol backbone. This is followed by methylation, which converts the fatty acids into their more volatile Fatty Acid Methyl Esters (FAMEs).[9] This derivatization is essential for subsequent analysis by gas chromatography (GC).[12]

This approach provides a comprehensive profile of the total fatty acids in the soil, avoiding the lower yields of highly selective Phospholipid Fatty Acid (PLFA) analysis while being more accurate for complex soil samples than direct saponification (MIDI-FA method), which can generate artifacts from background organic matter.[9]

Workflow Overview

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction & Purification cluster_derivatization Derivatization cluster_analysis Analysis SoilSample Soil Sample Collection FreezeDry Freeze-Drying SoilSample->FreezeDry Grind Grinding & Homogenization FreezeDry->Grind Extraction Single-Phase Extraction (Chloroform:Methanol:Buffer) Grind->Extraction Weigh Sample PhaseSeparation Phase Separation (Addition of Chloroform & Water) Extraction->PhaseSeparation CollectOrganic Collect Chloroform Phase (Lipid Extract) PhaseSeparation->CollectOrganic Evaporate Evaporate Solvent CollectOrganic->Evaporate Saponification Saponification (Mild Alkaline Methanolysis) Evaporate->Saponification Dried Lipid Extract Methylation Acidic Methylation Saponification->Methylation ExtractFAMEs Extract FAMEs (Hexane/MTBE) Methylation->ExtractFAMEs GC_Analysis GC-FID / GC-MS Analysis ExtractFAMEs->GC_Analysis Transfer to GC Vial

Caption: High-level workflow for a15:0 extraction from soil.

Pre-Extraction: Ensuring Sample Integrity and Consistency

Garbage in, garbage out. The quality of your results is directly dependent on the quality of your sample preparation.

  • Sample Collection & Storage: Soil samples should be collected into sterile bags and immediately placed on ice for transport.[9][13] To preserve the microbial community structure at the time of sampling, samples should be frozen as soon as possible, preferably at -80°C, until they can be freeze-dried.[5][14]

  • Homogenization: Before extraction, prepare the soil by removing roots and stones and breaking up large clods, often by passing it through a coarse sieve (e.g., 2 mm).[9] The sample must be thoroughly homogenized to ensure that the subsample taken for extraction is representative.

  • Freeze-Drying: Lyophilization (freeze-drying) is the preferred method for drying soil samples as it removes water while preserving the integrity of cellular structures and lipids. Once dried, store the soil in a sealed container with a desiccant at -20°C or lower.[9]

  • Grinding: For efficient extraction, the freeze-dried soil should be ground to a fine, flour-like consistency using a ball mill, bead beater, or a solvent-cleaned mortar and pestle.[9][13]

  • Glassware Preparation: All glassware and equipment must be scrupulously clean to avoid contamination from extraneous lipids. Wash with detergent, rinse thoroughly, perform an acid wash (e.g., 5% HCl), and finally, heat in a muffle furnace (450°C for 4.5 hours) to pyrolyze any remaining organic residues.[6] Teflon-lined caps and centrifuge tubes should be solvent-rinsed with hexane prior to use.[9]

Detailed Extraction and Derivatization Protocol

This protocol is optimized for a batch of approximately 40 samples.[9] Adjust volumes and quantities as needed.

Required Materials and Reagents
Reagent/MaterialSpecificationsRationale
Chloroform (CHCl₃) HPLC Grade or higherPrimary solvent for lipid extraction.
Methanol (MeOH) HPLC Grade or higherCo-solvent to disrupt membranes and extract polar lipids.
Citrate Buffer 0.15 M, pH 4.0Maintains a stable pH and helps create the single-phase system.[6]
Saponification Reagent Mild methanolic KOH (e.g., 3.75 M)Cleaves ester linkages to free fatty acids from complex lipids.
Acidic Methanol For methylationNeutralizes the base and catalyzes the formation of methyl esters.
Extraction Solvent Hexane:Methyl-tert-butyl ether (MTBE) (1:1 v/v)Used to extract the final FAMEs into a non-polar phase for GC analysis.[9]
Internal Standard e.g., Methyl nonadecanoate (19:0)Added before extraction to correct for sample loss during processing.
Centrifuge Tubes 30-50 mL, glass or Teflon, with PTFE-lined capsMust be inert and withstand the solvents and centrifugation forces.
Step-by-Step Methodology

PART A: Lipid Extraction (Day 1)

  • Sample Weighing: Weigh an appropriate amount of ground, freeze-dried soil into a solvent-rinsed 30 mL centrifuge tube. The amount depends on the soil's organic content; use a larger sample size for mineral soils (e.g., 3-5 g for 1-3% carbon) and a smaller size for organic soils (e.g., 0.5-1 g for 12-18% carbon).[9] Record the exact mass.

  • Solvent Addition: In a fume hood, add the extraction reagents to the soil in the following specific order to form a single-phase mixture. For a 1 g soil sample, a typical ratio is:

    • 4 mL Citrate Buffer

    • 5 mL Chloroform

    • 10 mL Methanol

    • Causality: This 1:2:0.8 ratio of Chloroform:Methanol:Buffer (v/v/v, adjusted for sample water content) creates a monophasic system that maximizes solvent-sample contact for efficient lipid extraction.[14][15]

  • Extraction: Cap the tubes tightly and shake vigorously for 2 hours on an end-over-end shaker.

  • Centrifugation: Centrifuge the samples at approximately 2,000 x g for 15 minutes to pellet the soil particles.

  • Supernatant Collection: Carefully transfer the supernatant (the monophasic liquid containing the lipids) to a larger, clean glass vial or tube.

  • Repeat Extraction: Add a second, smaller volume of the Chloroform:Methanol:Buffer mixture to the soil pellet, vortex briefly, centrifuge again, and combine the second supernatant with the first. This ensures maximum recovery.[6]

  • Phase Separation: To the combined supernatant, add chloroform and deionized water to achieve a final ratio of approximately 1:1:0.9 of Chloroform:Methanol:Water. This will break the monophase into two distinct layers. Vortex and centrifuge at 2,000 x g for 10 minutes to sharpen the separation.

  • Isolate Lipid Layer: The lipids will be in the bottom chloroform layer. Using a glass Pasteur pipette, carefully transfer this bottom layer to a clean, pre-weighed glass test tube, being careful not to disturb the interface.

  • Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a SpeedVac. Store the dried lipid extract at -20°C until derivatization.

PART B: Saponification and Methylation (Day 2)

  • Saponification:

    • Add 1 mL of mild methanolic KOH to the dried lipid extract.

    • Cap the tube tightly, vortex, and heat in a water bath at 37°C for 30 minutes.[6]

    • Causality: This step, known as mild alkaline methanolysis, hydrolyzes the ester bonds, releasing the fatty acids as salts.

  • Methylation:

    • Cool the tubes to room temperature.

    • Add 2 mL of 1.0 M acetic acid in water (or similar acid) to neutralize the base and protonate the fatty acids.

    • Add 2 mL of the Hexane:MTBE (1:1) extraction solvent.[9]

    • Cap tightly and shake on a shaker for 10 minutes.

  • FAME Extraction:

    • Allow the phases to separate. The top organic layer now contains the fatty acid methyl esters (FAMEs).

    • Carefully transfer the top organic phase to a clean 2 mL GC vial.

    • This FAME solution is now ready for analysis.

Visualization of the Derivatization Process

Derivatization cluster_sapon cluster_methyl Triglyceride Lipid Extract (e.g., Phospholipid with a15:0) FASalt Fatty Acid Salt (a15:0 salt) Triglyceride->FASalt + KOH, 37°C KOH Methanolic KOH (Base) FAME Fatty Acid Methyl Ester (a15:0-FAME) FASalt->FAME + Acid + Methanol Acid Acid (Neutralization) Final FAMEs in Solvent (for GC Analysis) FAME->Final Extract with Hexane/MTBE Hexane Hexane/MTBE

Caption: Chemical transformation from lipid to analyzable FAME.

Analysis and Quality Control

  • GC Analysis: The resulting FAMEs are typically analyzed by gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[5][6] The separation is performed on a capillary column, and compounds are identified by comparing their retention times to those of known standards, including a high-purity a15:0 FAME standard.[4][16]

  • Quantification: Quantification is achieved by comparing the peak area of a15:0 to the peak area of the internal standard added at the beginning of the extraction.

  • Quality Control: It is essential to process blanks (tubes with no soil) and a known soil standard with every batch.[9] Blanks ensure that no contamination has been introduced from solvents or labware. The soil standard helps ensure the consistency and reproducibility of the extraction across different batches.

Conclusion

The described protocol offers a reliable and comprehensive method for extracting this compound and other fatty acids from complex soil matrices. By understanding the rationale behind each step—from meticulous sample preparation to the specific functions of the extraction and derivatization reagents—researchers can achieve high-quality, reproducible data. This enables accurate characterization of soil microbial communities, providing valuable insights for environmental science, agriculture, and drug discovery from natural sources.

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  • Ben-Ayache, S., et al. (2024). Extraction Process, Identification of Fatty Acids, Tocopherols, Sterols and Phenolic Constituents, and Antioxidant Evaluation of Seed Oils from Five Fabaceae Species. Molecules, 29(1), 213. [Link]

  • Kim, K. H., & Lee, Y. (2024). A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals. International Journal of Molecular Sciences, 25(1), 47. [Link]

  • Lee, K., et al. (2019). Effective Soil Extraction Method for Cultivating Previously Uncultured Soil Bacteria. Applied and Environmental Microbiology, 85(17), e00854-19. [Link]

  • Salem, M. A., et al. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. Plant Methods, 12, 45. [Link]

  • Quideau, S. A., et al. (2016). Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils. Journal of Visualized Experiments, (114). [Link]

Sources

Application Notes and Protocols: Utilizing Anteisopentadecanoic Acid (a15:0) as an Internal Standard for Accurate Lipidomic Quantitation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quantitative accuracy is the cornerstone of reliable lipidomics research. The inherent variability in sample preparation and analytical instrumentation necessitates the use of an appropriate internal standard (IS). This document provides a comprehensive guide to the theory and practical application of anteisopentadecanoic acid (a15:0), a branched-chain C15:0 fatty acid, as an internal standard for the accurate quantification of fatty acids in complex biological matrices. We will delve into the rationale for its selection, provide detailed protocols for its implementation in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows, and discuss best practices for data analysis.

The Critical Role of Internal Standards in Lipidomics

Lipidomics workflows, from extraction to analysis, are multi-step processes prone to analytical variability. An internal standard is a compound of known concentration added to a sample at the beginning of the workflow.[1] Its primary function is to normalize for variations that can occur during lipid extraction, derivatization, and instrumental analysis, thereby ensuring accurate and precise quantification of endogenous lipids.[1][2] An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument and, crucially, not naturally present in the biological samples being analyzed.[1][3]

While stable isotope-labeled (SIL) standards are often considered the "gold standard" due to their near-identical chemical and physical properties to the analytes, they can be prohibitively expensive, especially for large-scale studies.[1][4] Odd-chain fatty acids (OCFAs) present a robust and cost-effective alternative.[1][3]

Rationale for Selecting this compound (a15:0)

This compound (12-methyltetradecanoic acid) is a branched-chain saturated fatty acid.[5][6] Its unique properties make it an excellent candidate for an internal standard in many lipidomics applications.

  • Non-Endogenous Nature: Anteiso-fatty acids are not typically synthesized by and are found in very low abundance in most mammalian tissues and cells.[3] They are primarily found in bacteria, ruminant animals, and on the waxy surfaces of some plants.[7][8][9][10] This minimizes the risk of interference from endogenous lipids, ensuring the detected signal originates almost exclusively from the added standard.

  • Chemical Similarity: As a saturated fatty acid, a15:0 exhibits similar extraction efficiency, derivatization yields, and chromatographic behavior to a wide range of endogenous saturated and unsaturated fatty acids.[3] This chemical resemblance allows it to effectively mirror the behavior of the analytes of interest throughout the analytical process.

  • Chromatographic Resolution: In both GC and LC, the branched structure and odd-numbered carbon chain of a15:0 typically lead to its elution at a distinct retention time from the more common even-chain and straight-chain fatty acids found in biological systems. This clear separation prevents co-elution and ensures accurate peak integration.

  • Chemical Stability: this compound is a stable compound, making it suitable for storage and use in various extraction and derivatization procedures.[11]

Physicochemical Properties of this compound (a15:0)
PropertyValueSource
Chemical Formula C15H30O2[5][11]
Molecular Weight 242.40 g/mol [5]
IUPAC Name 12-methyltetradecanoic acid[5]
Synonyms a15:0, Sarcinic acid, 12-methyl myristic acid[5]
Appearance Solid[8]
Solubility Soluble in chloroform, ethyl ether, ethanol[8]
CAS Number 5502-94-3[5]

Experimental Workflow and Protocols

The successful implementation of a15:0 as an internal standard requires a validated and consistent workflow. The following sections provide detailed protocols for sample preparation, lipid extraction, derivatization (for GC-MS), and analysis.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with a15:0 Internal Standard Sample->Spike Homogenize Homogenization (for tissues) Spike->Homogenize Extraction Solvent Extraction (e.g., Folch Method) Homogenize->Extraction PhaseSep Phase Separation Extraction->PhaseSep Collect Collect Organic Layer PhaseSep->Collect Dry Dry Down Under N2 Collect->Dry Derivatization Derivatization to FAMEs (for GC-MS) Dry->Derivatization LCMS LC-MS Analysis Dry->LCMS Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data LCMS->Data

Figure 1: General workflow for lipidomics analysis using an internal standard.

Preparation of this compound (a15:0) Internal Standard Stock Solution

Materials:

  • This compound (purity >98%)

  • Ethanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Glass vials with PTFE-lined caps

Procedure:

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of a15:0 into a clean glass vial.

    • Dissolve the a15:0 in a suitable solvent. For general lipidomics, a 2:1 (v/v) chloroform:methanol solution is effective. For protocols involving direct spiking into aqueous samples followed by extraction, ethanol is a suitable solvent.

    • Quantitatively transfer the solution to a 10 mL volumetric flask.

    • Rinse the vial several times with the solvent and add the rinsates to the volumetric flask.

    • Bring the flask to volume with the solvent.

    • Mix thoroughly and transfer to a storage vial.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Perform a serial dilution of the primary stock solution to achieve the desired working concentration. For example, dilute 100 µL of the 1 mg/mL stock solution to a final volume of 10 mL with the appropriate solvent.

  • Storage:

    • Store all standard solutions at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Protocol 1: Total Fatty Acid Analysis by GC-MS

This protocol is suitable for determining the total fatty acid profile of a sample after hydrolysis of complex lipids.

1. Sample Preparation and Spiking:

  • For plasma or serum: Use 50-100 µL of the sample.

  • For cultured cells: Use a cell pellet containing approximately 1-2 million cells.

  • For tissue: Use 10-20 mg of homogenized tissue.

  • To the sample in a glass tube with a PTFE-lined cap, add a known amount of the a15:0 working standard solution. The amount added should result in a peak height that is within the calibration range and comparable to the major fatty acids of interest. A common starting point is to add an amount that is roughly in the middle of the expected concentration range of the endogenous fatty acids.

2. Lipid Extraction and Transesterification (One-Step Method):

  • To the spiked sample, add 2 mL of methanol containing 2.5% (v/v) sulfuric acid.[12]

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Incubate at 80°C for 1 hour to facilitate simultaneous extraction and transesterification of fatty acids to fatty acid methyl esters (FAMEs).

  • Cool the tube to room temperature.

3. FAME Extraction:

  • Add 1 mL of hexane and 0.5 mL of ultrapure water to the tube.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Dry the hexane extract under a gentle stream of nitrogen.

  • Reconstitute the dried FAMEs in 50-100 µL of hexane for GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: A polar capillary column, such as a SP-2560 or equivalent, is recommended for FAME analysis.

  • Injector: Splitless injection at 250°C.

  • Oven Program: A typical temperature program starts at 100°C, holds for 2 minutes, then ramps at 3°C/min to 240°C, and holds for 15 minutes. This program should be optimized for your specific column and analytes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: Electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for each FAME and for the a15:0-FAME.

Recommended SIM Ions for a15:0-FAME:

Compound m/z

| this compound methyl ester | 74, 87, 256 |

Protocol 2: Free Fatty Acid Analysis by LC-MS

This protocol is designed for the analysis of non-esterified fatty acids.

1. Sample Preparation and Spiking:

  • Follow the same initial steps as in Protocol 1 for sample selection.

  • Spike the sample with the a15:0 working standard solution.

2. Lipid Extraction (Folch Method):

  • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the spiked sample.[12][13]

  • Vortex vigorously for 2 minutes.

  • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the extract under a gentle stream of nitrogen.

3. LC-MS Analysis:

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water).

  • LC Column: A C18 reversed-phase column is commonly used for fatty acid analysis.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% formic acid or 10 mM ammonium acetate, is used for separation.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode is preferred for fatty acid analysis. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

Recommended MRM Transition for a15:0:

Precursor Ion (m/z) Product Ion (m/z)

| 241.2 | 241.2 |

Data Analysis and Quantification

The fundamental principle of quantification using an internal standard is to calculate the response factor (RF) for each analyte relative to the internal standard.

G cluster_quant Quantification Logic IS Known Concentration of a15:0 (IS) Added Peak Area of IS Measured Calculation Response Factor (RF) Calculation RF = (Area_Analyte / Area_IS) / (Conc_Analyte / Conc_IS) IS->Calculation Analyte Unknown Concentration of Analyte Peak Area of Analyte Measured Analyte->Calculation Quantify Quantification of Unknown Conc_Analyte = (Area_Analyte / Area_IS) * (Conc_IS / RF) Calculation->Quantify

Figure 2: Logic of quantification using an internal standard.

Procedure:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the fatty acids of interest and a constant concentration of the a15:0 internal standard.

  • Analysis: Analyze the calibration standards and the unknown samples using the appropriate GC-MS or LC-MS method.

  • Peak Integration: Integrate the peak areas for each analyte and for a15:0 in all chromatograms.

  • Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of a15:0.

  • Curve Generation: Plot the peak area ratio against the concentration ratio of the analyte to the internal standard for the calibration standards. This should yield a linear relationship.

  • Quantification: Using the linear regression equation from the calibration curve, determine the concentration of each fatty acid in the unknown samples based on their measured peak area ratios.

Conclusion and Best Practices

This compound (a15:0) is a reliable and cost-effective internal standard for the quantification of fatty acids in lipidomics research. Its non-endogenous nature and chemical similarity to common fatty acids make it a valuable tool for correcting analytical variability. For optimal results, it is crucial to:

  • Validate the Method: Thoroughly validate the entire analytical method, including extraction recovery, linearity, accuracy, and precision.

  • Ensure Purity of the Standard: Use a high-purity a15:0 standard to prepare stock solutions.

  • Consistent Spiking: Add the internal standard at the earliest possible stage of sample preparation and ensure the same amount is added to every sample and calibration standard.

  • Avoid Contamination: Fatty acids are ubiquitous. Use clean glassware and high-purity solvents to minimize background contamination.[14]

By adhering to these principles and the protocols outlined in this guide, researchers can confidently employ this compound to achieve accurate and reproducible quantification in their lipidomics studies.

References

  • Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648–656. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21672, this compound. Retrieved January 6, 2026, from [Link]

  • Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. PubMed. [Link]

  • Wang, L., et al. (2021). Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer. Journal of Lipid Research, 62, 100069. [Link]

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  • Wang, M., Wang, C., & Han, X. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Mass Spectrometry Reviews, 35(5), 643-661. [Link]

  • lipidomicstandards.org. (n.d.). Lipid Species Quantification. Retrieved January 6, 2026, from [Link]

  • Perera, D. N., & Nawarathne, S. B. (2022). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 15(1), 103510. [Link]

  • Watts, J. L., & Browse, J. (2012). Lipid Extraction and Analysis. In C. elegans: Methods and Applications (pp. 261-274). Humana Press. [Link]

  • Bishop, L. M., & Fiehn, O. (2023). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship, University of California. [Link]

  • LIPID MAPS. (2007). Fatty Acid Mass Spectrometry Protocol. Retrieved January 6, 2026, from [Link]

  • Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2019). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 9(7), 141. [Link]

  • Cattaneo, G., et al. (2021). List of internal standards used for lipidomics analysis. ResearchGate. [Link]

  • LIPID MAPS. (2007). Internal standards for lipidomic analysis. Retrieved January 6, 2026, from [Link]

  • Ramli, N. S., et al. (2013). Profiling of Fatty Acid Compositional Alterations in Edible Oils Upon Heating Using Gas Chromatography. Sains Malaysiana, 42(8), 1117-1123. [Link]

  • Al-Ahmad, A., et al. (2013). A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle). Journal of Breath Research, 7(4), 047108. [Link]

  • Metabolomics Workbench. (n.d.). Shotgun Lipidomics: SOP Reagents and Internal Standards Table 1. Retrieved January 6, 2026, from [Link]

  • The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved January 6, 2026, from [Link]

  • Abe, T., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 21-27. [Link]

  • Fatplants. (n.d.). Tetradecanoic acid, 12-methyl-. Retrieved January 6, 2026, from [Link]

  • FooDB. (2010). Showing Compound Pentadecanoic acid (FDB010033). Retrieved January 6, 2026, from [Link]

  • Murphy, R. C., & Gaskell, S. J. (2011). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]

  • Brede, C., et al. (2021). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Metabolites, 11(11), 743. [Link]

  • National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved January 6, 2026, from [Link]

  • Vesper, H. W., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. PubMed. [Link]

  • Vesper, H. W., et al. (2025). Impact of internal standard selection on measurement results for long chain fatty acids in blood. ResearchGate. [Link]

  • Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 61, 148-154. [Link]

  • Petrova, T., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(19), 6537. [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288-302. [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. PubMed. [Link]

Sources

Application Note: Quantitative Analysis of Anteisopentadecanoic Acid (a15:0) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of total anteisopentadecanoic acid (a15:0) in human plasma. This compound, a branched-chain saturated fatty acid, is gaining significant interest as a biomarker for dairy fat consumption and for its potential roles in cardiometabolic health.[1][2] The method described herein utilizes a simple liquid-liquid extraction procedure following alkaline hydrolysis to liberate a15:0 from complex lipids. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for clinical research and drug development applications.

Introduction: The Significance of a15:0

This compound (a15:0) is an odd-chain, branched-chain fatty acid. Unlike most fatty acids in the human body which are straight-chained, a15:0 contains a methyl group on the antepenultimate (third-to-last) carbon. Its primary dietary sources are ruminant fat, such as that found in dairy products and meat.[3][4] This makes its concentration in blood a useful biomarker for the intake of these foods.

Recent epidemiological studies have linked higher circulating levels of a15:0 with better cardiometabolic health outcomes.[2][5] Given its emerging biological importance, the ability to accurately and precisely quantify a15:0 in biological matrices like plasma is critical for advancing research into nutrition, metabolic disease, and pharmacology.

LC-MS/MS is the preferred analytical technique for this application due to its superior sensitivity and selectivity compared to other methods.[6] However, fatty acids present an analytical challenge due to their inherent poor ionization efficiency.[7][8] The protocol detailed here addresses this by optimizing sample preparation and instrument parameters for a direct, underivatized analysis, providing a reliable workflow for researchers.

Principle of the Method

The overall workflow is designed for the accurate measurement of total a15:0 , which includes both the free fatty acid and the more abundant portion esterified in complex lipids (e.g., triglycerides, phospholipids).

  • Internal Standard Spiking: A known quantity of a stable isotope-labeled internal standard (IS), Stearic Acid-d35, is added to the plasma sample at the beginning of the process. This is the cornerstone of accurate quantification, as the IS experiences the same potential for loss during sample preparation and the same ionization suppression/enhancement as the analyte, allowing for reliable correction.[6]

  • Saponification (Alkaline Hydrolysis): The sample is treated with potassium hydroxide (KOH) at an elevated temperature. This step cleaves the ester bonds of complex lipids, releasing a15:0 into its free fatty acid form.[9]

  • Liquid-Liquid Extraction (LLE): After saponification, the sample is acidified to protonate the fatty acids, making them less water-soluble. They are then extracted from the aqueous matrix into an immiscible organic solvent (hexane).[10]

  • Concentration & Reconstitution: The organic extract is evaporated to dryness and the residue is redissolved in a small volume of a solution compatible with the LC-MS system.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The fatty acids are separated chromatographically and detected by the mass spectrometer in negative ESI mode, which is highly selective for the deprotonated carboxylate group of fatty acids.[11][12]

LC-MS/MS Workflow for a15:0 cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard (Stearic Acid-d35) Plasma->IS Sapon 3. Saponification (KOH, 80°C) IS->Sapon Extract 4. Acidify & Extract (Formic Acid, Hexane) Sapon->Extract Dry 5. Evaporate & Reconstitute Extract->Dry LC 6. LC Separation (C18 Reversed-Phase) Dry->LC MS 7. MS/MS Detection (Negative ESI, MRM) LC->MS Quant 8. Quantification (Ratio of Analyte/IS Area) MS->Quant

Sources

Application of Anteisopentadecanoic Acid (a15:0) in Microbial Community Profiling via FAME-GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The characterization of microbial communities is fundamental to fields ranging from environmental science and agriculture to clinical diagnostics and drug development. While genomic techniques provide deep phylogenetic information, they can be resource-intensive. Chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful and complementary approach. Among the most effective chemotaxonomic methods is the analysis of cellular fatty acid profiles, which provides a rapid and reproducible "fingerprint" of a microbial community's composition.[1][2]

Branched-chain fatty acids (BCFAs), particularly those of the iso and anteiso series, are crucial components of the cell membranes in many bacterial species but are less common in eukaryotes.[3][4] Their primary function is to maintain optimal membrane fluidity in response to environmental changes.[5] Anteisopentadecanoic acid (a15:0), a 15-carbon fatty acid with a methyl group on the antepenultimate carbon, is a prominent BCFA. Its synthesis is linked to specific metabolic pathways, making its presence and relative abundance a valuable biomarker for identifying and quantifying certain bacterial groups within a complex sample.[5][6]

This guide provides a comprehensive overview of the scientific principles, detailed experimental protocols, and data interpretation strategies for using this compound and other fatty acid markers to profile microbial communities through Fatty Acid Methyl Ester (FAME) analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: The Scientific Principle - Why a15:0 is a Valuable Biomarker

The utility of a15:0 as a biomarker is rooted in its specific biosynthetic origin and its differential distribution across bacterial taxa. Unlike straight-chain fatty acids, which are synthesized from an acetyl-CoA primer, the synthesis of odd-numbered anteiso-fatty acids is typically primed by 2-methylbutyryl-CoA, a metabolite derived from isoleucine.[5] This distinct metabolic origin means that the abundance of a15:0 is not merely incidental but reflects the genetic and metabolic capabilities of the microorganisms present.

Taxonomic Significance:

The distribution of BCFAs is a key taxonomic differentiator. While many bacterial species contain a mix of fatty acids, the relative proportions of specific markers can be highly informative. For instance, many species within the phylum Firmicutes, particularly of the genus Bacillus, are characterized by high concentrations of a15:0 and other BCFAs.[5][6] In contrast, many Gram-negative bacteria are dominated by straight-chain saturated and unsaturated fatty acids. Therefore, the ratio of BCFAs like a15:0 to straight-chain fatty acids can serve as a proxy for the balance of different major bacterial groups in an environmental or clinical sample.[1]

Table 1: General Distribution of Key Marker Fatty Acids in Major Bacterial Groups

Fatty Acid MarkerTypeCommon Association
a15:0 Branched-Chain (anteiso)High abundance in many Gram-positive bacteria (e.g., Bacillus spp.).[5][6]
i15:0Branched-Chain (iso)Common in many Gram-positive bacteria; ratio to a15:0 is often species-dependent.[6]
16:0, 18:0Straight-Chain SaturatedUbiquitous, but often dominant in Gram-negative bacteria and eukaryotes.
16:1ω7c, 18:1ω7cStraight-Chain MonounsaturatedCommon markers for Gram-negative bacteria.
10Me16:0Tuberculostearic AcidMarker for Actinomycetes and related genera.
cy17:0, cy19:0CyclopropaneOften indicates anaerobic or stationary-phase Gram-negative bacteria.

Note: This table provides general associations. Fatty acid profiles can be influenced by culture conditions, and exceptions exist.[7]

Section 2: The FAME-GC-MS Workflow - From Sample to Profile

The standard method for analyzing cellular fatty acids is FAME analysis. This process involves extracting lipids from the microbial biomass, converting the fatty acids into their volatile methyl ester derivatives (FAMEs), and then separating, identifying, and quantifying them using GC-MS.[2][8] The derivatization step is critical because the high polarity of free fatty acids makes them unsuitable for direct GC analysis; conversion to methyl esters reduces their polarity and allows for effective chromatographic separation.[9]

FAME_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Interpretation Sample Microbial Biomass (e.g., soil, culture pellet) Disruption Cell Disruption (Physical/Chemical) Sample->Disruption Extraction Lipid Extraction (e.g., Bligh-Dyer) Disruption->Extraction Sapon Saponification (Base hydrolysis) Extraction->Sapon Methyl Methylation (Acid-catalyzed esterification) Sapon->Methyl FAME_Extract FAME Extraction (into organic solvent) Methyl->FAME_Extract GCMS GC-MS Analysis FAME_Extract->GCMS Data Data Interpretation (Peak ID & Quantification) GCMS->Data Profile Community Profile Data->Profile

Figure 1: High-level workflow for FAME analysis of microbial communities.
Protocol 2.1: Sample Preparation and Lipid Extraction

This protocol describes the initial steps of collecting microbial cells and extracting total lipids. The Bligh-Dyer method is a widely used and robust technique for this purpose.[10]

Rationale: The goal is to efficiently lyse the cells to release all lipids and then use a biphasic solvent system to separate lipids from other cellular components like proteins and nucleic acids.[10]

Materials:

  • Microbial cell pellet or environmental sample (e.g., 1-5g of soil).

  • Phosphate-buffered saline (PBS), sterile.

  • Chloroform, HPLC grade.

  • Methanol, HPLC grade.

  • Sterile deionized water.

  • Centrifuge tubes (glass, solvent-resistant).

  • Centrifuge.

  • Vortex mixer.

Procedure:

  • Cell Harvesting: Harvest bacterial cells from culture by centrifugation. Wash the pellet twice with PBS to remove residual media. For soil samples, proceed directly.[10]

  • Cell Disruption (Optional but Recommended): For tough-to-lyse cells, physical disruption methods like bead milling or ultrasonication can be employed to increase lipid yield.[10]

  • Solvent Addition: To the sample in a glass centrifuge tube, add a solvent mixture of chloroform and methanol. A common starting ratio is 1:2 (v/v) Chloroform:Methanol.

  • Extraction: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v) Chloroform:Methanol:Water. Vortex again for 2 minutes.[10]

  • Lipid Recovery: Centrifuge the tube at ~2000 x g for 10 minutes to separate the phases. The lipids will be in the bottom chloroform layer.

  • Collection: Carefully collect the bottom organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid extract. Store the dried extract at -20°C if not proceeding immediately.

Protocol 2.2: Saponification and Methylation to FAMEs

This two-step process first liberates fatty acids from complex lipids and then converts them to methyl esters.[8]

Rationale: Saponification with a strong base breaks the ester linkages in phospholipids and triglycerides. Subsequent methylation with an acid catalyst in methanol quantitatively converts the resulting fatty acid salts into FAMEs.[8][9]

Materials:

  • Dried lipid extract from Protocol 2.1.

  • Reagent 1: Saponification Reagent (e.g., 15% w/v NaOH in 50% aqueous Methanol).

  • Reagent 2: Methylation Reagent (e.g., 6N HCl in Methanol, or Boron Trichloride (BCl3)-Methanol, 12% w/w).[9]

  • Teflon-lined screw-cap glass tubes.

  • Water bath or heating block.

  • Vortex mixer.

Procedure:

  • Saponification: Add 1 mL of Reagent 1 to the tube containing the dried lipid extract. Seal the tube tightly.[8]

  • Vortex briefly to dissolve the lipids.

  • Heat the tube in a boiling water bath (100°C) for 30 minutes. Vortex for 5-10 seconds halfway through the incubation to ensure complete reaction.[8]

  • Cooling: Cool the tube to room temperature.

  • Methylation: Uncap the tube and add 2 mL of Reagent 2. Reseal the tube tightly.[8]

  • Vortex briefly.

  • Heat the tube at 80°C for 10 minutes. This step is critical in time and temperature.[8]

  • Cooling: Cool the tube rapidly to room temperature (e.g., in a cool water bath).

Protocol 2.3: FAME Extraction and Sample Cleanup

Rationale: This step uses a liquid-liquid extraction to move the nonpolar FAMEs into an organic phase, leaving behind polar contaminants. A final wash step further purifies the FAMEs.[11]

Materials:

  • Sample from Protocol 2.2.

  • Extraction Solvent (e.g., 1:1 Hexane:Methyl tert-butyl ether).

  • Sample Cleanup Solution (e.g., 1.2% w/v NaOH).[11]

  • GC vials with inserts.

Procedure:

  • Extraction: Add 1.25 mL of the Extraction Solvent to the cooled tube.

  • Seal and mix by gentle inversion or tumbling for 10 minutes. Do not vortex vigorously to avoid emulsion formation.

  • Allow the layers to separate. The FAMEs are in the top organic layer.

  • Cleanup: Transfer the top organic layer to a new clean tube. Add 3 mL of the Sample Cleanup Solution.[11]

  • Seal and tumble for 5 minutes.

  • Centrifuge briefly if the layers do not separate cleanly.

  • Final Collection: Carefully transfer approximately two-thirds of the top organic phase to a labeled GC vial, avoiding the lower aqueous phase.[11] The sample is now ready for GC-MS analysis.

Protocol 2.4: GC-MS Analysis

Rationale: The GC separates the complex mixture of FAMEs based on their volatility and interaction with the column's stationary phase. The MS detector provides mass information for definitive identification and sensitive quantification.[12][13]

Typical GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 or similar, coupled to a Mass Spectrometer.[8]

  • Column: A mid-polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or a specialized FAME column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, typically run in split mode.

  • Temperature Program:

    • Initial Temperature: ~120°C

    • Ramp: 2-5°C/min to ~240°C

    • Final Hold: 5-10 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 40-500) for identification. Selective Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific target FAMEs.[12]

Quality Control: A commercial FAME standard mix containing known fatty acids, including a15:0, must be run with each batch of samples to verify retention times and instrument performance.[8][14]

Section 3: Data Interpretation - Translating Peaks into Biological Insight

Raw GC-MS data consists of a chromatogram showing peaks over time. The interpretation process turns this data into a meaningful microbial community profile.

Peak Identification and Quantification: Each peak in the chromatogram represents a different FAME.

  • Identification: A peak is identified by comparing its retention time to that of a known standard and by matching its mass spectrum to a reference library (e.g., NIST, Wiley). The mass spectrum of a FAME has characteristic fragmentation patterns that allow for confident identification.[15]

  • Quantification: The area under each peak is proportional to the amount of that FAME in the sample. By comparing the peak area of a15:0 to the total area of all identified fatty acid peaks, its relative abundance can be calculated.

Community Profile Analysis: The list of identified FAMEs and their relative abundances constitutes the community profile.

  • Marker Analysis: The relative abundance of a15:0 and other marker fatty acids (see Table 1) provides direct insight. For example, a high ratio of (i15:0 + a15:0) / 16:0 can suggest a community dominated by Gram-positive bacteria.

  • Multivariate Statistics: For comparing multiple samples, the entire fatty acid profile is used. Principal Component Analysis (PCA) is a powerful statistical tool that reduces the complexity of the data, allowing for visualization of how different microbial communities cluster based on their overall FAME profiles.[1][7] This can reveal patterns related to different environmental conditions, treatments, or disease states.

Data_Interpretation cluster_raw Raw Data cluster_processing Data Processing cluster_insight Biological Insight Chromatogram GC-MS Chromatogram (Intensity vs. Retention Time) PeakID Peak Identification (Retention Time & Mass Spectra) Chromatogram->PeakID Quant Peak Quantification (Integration of Peak Area) PeakID->Quant Marker Marker Fatty Acid Analysis (e.g., a15:0 abundance) Quant->Marker Stats Multivariate Statistics (e.g., PCA of full profile) Quant->Stats Conclusion Microbial Community Structure & Comparison Marker->Conclusion Stats->Conclusion

Sources

Application Notes and Protocols for the Synthesis of High-Purity Anteisopentadecanoic Acid (a15:0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the synthesis of high-purity anteisopentadecanoic acid (a15:0), a branched-chain fatty acid of significant interest in biomedical research. The protocol herein is grounded in the principles of malonic ester synthesis, a classic and versatile method for the formation of carboxylic acids. This document provides a step-by-step procedure from commercially available starting materials to the purified final product. Furthermore, it elucidates the rationale behind key experimental choices and outlines rigorous analytical techniques for purity assessment, ensuring the production of research-grade a15:0 suitable for sensitive applications in drug development and biological studies.

Introduction: The Significance of this compound (a15:0)

This compound (a15:0), systematically named 12-methyltetradecanoic acid, is a saturated branched-chain fatty acid. Unlike its straight-chain counterparts, the methyl branch on the antepenultimate (n-2) carbon imparts unique physical and biological properties. Found in the cell membranes of certain bacteria and in ruminant-derived food products, a15:0 is gaining attention as a bioactive lipid and a potential biomarker.[1] Recent studies have linked circulating levels of a15:0 to various health outcomes, underscoring the need for high-purity standards for in-vitro and in-vivo research.[2] The availability of pure a15:0 is crucial for elucidating its precise roles in cellular signaling, metabolic regulation, and its potential as a therapeutic agent.

This guide provides a reliable method for the laboratory-scale synthesis of a15:0, enabling researchers to obtain this valuable compound with a high degree of purity for their investigations.

Synthesis Strategy: The Malonic Ester Pathway

The synthesis of this compound is strategically achieved through the well-established malonic ester synthesis.[3][4][5][6] This method is exceptionally effective for extending a carbon chain and introducing a carboxylic acid functionality. The core of this strategy involves the alkylation of diethyl malonate, a readily available and relatively acidic diester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.

The key advantages of this approach are:

  • High Acidity of Diethyl Malonate: The α-protons of diethyl malonate are flanked by two carbonyl groups, making them sufficiently acidic to be removed by a moderately strong base like sodium ethoxide.[5]

  • Controlled Alkylation: The resulting enolate is a soft nucleophile that readily undergoes S(_N)2 reaction with a primary or secondary alkyl halide, allowing for the precise introduction of the desired branched alkyl group.[3][7]

  • Facile Decarboxylation: The substituted malonic acid intermediate readily loses a molecule of carbon dioxide upon heating, a thermodynamically favorable process that drives the reaction to completion and yields the final carboxylic acid product.[4][7]

The overall synthetic workflow is depicted in the diagram below.

SynthesisWorkflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Saponification & Decarboxylation cluster_3 Step 4: Purification A Diethyl Malonate C Sodio-malonic Ester (Enolate) A->C Deprotonation B Sodium Ethoxide (Base) B->C E Alkylated Malonic Ester C->E SN2 Reaction D 1-bromo-2-methylbutane D->E G Substituted Malonic Acid E->G Saponification F Hydrolysis (Acid/Base) F->G I Crude this compound G->I Loss of CO2 H Decarboxylation (Heat) H->I K High-Purity a15:0 I->K J Purification J->K

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of this compound (a15:0) on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Diethyl malonateReagent grade, ≥99%Sigma-Aldrich
Sodium metalReagent gradeSigma-Aldrich
Absolute EthanolAnhydrous, 200 proofFisher Scientific
1-bromo-2-methylbutaneReagent grade, ≥98%TCI America
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acidConcentrated, 37%VWR
Sodium hydroxidePellets, ≥97%Sigma-Aldrich
Anhydrous magnesium sulfateReagent gradeVWR
Silica gel60 Å, 230-400 meshMilliporeSigma
HexaneHPLC gradeFisher Scientific
Ethyl acetateHPLC gradeFisher Scientific
Step-by-Step Procedure

Step 1: Preparation of Sodium Ethoxide and Enolate Formation

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic.

  • Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.

  • Slowly add diethyl malonate to the sodium ethoxide solution with stirring. The formation of the sodio-malonic ester enolate will occur.

Step 2: Alkylation

  • To the stirred solution of the sodio-malonic ester, add 1-bromo-2-methylbutane dropwise via the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Saponification and Decarboxylation

  • After cooling the reaction mixture, add a solution of sodium hydroxide in water and ethanol.

  • Heat the mixture to reflux to saponify the ester groups to carboxylates.

  • After saponification is complete, cool the mixture and carefully acidify with concentrated hydrochloric acid. This will protonate the carboxylates and facilitate the subsequent decarboxylation.

  • Gently heat the acidic mixture. Carbon dioxide will evolve as the substituted malonic acid decarboxylates to form crude this compound.

Step 4: Work-up and Purification

  • Extract the crude this compound from the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a hexane:ethyl acetate solvent system.[8][9][10] Low-temperature crystallization can also be employed for further purification.[11]

Purity Assessment and Characterization

The purity of the synthesized this compound must be rigorously assessed to ensure its suitability for research applications.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization to Fatty Acid Methyl Ester (FAME): For GC-MS analysis, the carboxylic acid is typically converted to its more volatile methyl ester. This can be achieved by reacting the fatty acid with a solution of boron trifluoride in methanol.

  • GC-MS Analysis: The resulting FAME is analyzed by GC-MS. The gas chromatogram will indicate the purity of the compound, with a single major peak expected for the a15:0 methyl ester. The mass spectrum will provide structural confirmation through the characteristic fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy should be performed to confirm the structure of the synthesized this compound. The spectra should be consistent with the expected structure, showing the characteristic signals for the methyl branch and the long alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of the carboxylic acid functional group, which will exhibit a characteristic broad O-H stretch and a strong C=O stretch.

Expected Results and Data Summary

ParameterExpected Value/Observation
Yield The overall yield of the synthesis can vary but is typically in the range of 60-80% based on the limiting reagent.
Physical Appearance White to off-white solid at room temperature.
Purity (by GC-MS) >99% after purification.
¹H NMR Characteristic signals for the terminal methyl group, the methyl branch, the methine proton at the branch point, and the methylene protons of the long chain.
¹³C NMR Distinct signals for the carbonyl carbon, the carbons of the alkyl chain, and the methyl groups.
IR Spectrum Broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of high-purity this compound. By following the outlined steps for synthesis, purification, and characterization, researchers can confidently produce research-grade a15:0 for their studies in drug discovery and the life sciences. The malonic ester synthesis route offers a practical and efficient approach to accessing this important branched-chain fatty acid.

References

  • Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]

  • Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Available at: [Link]

  • Chemistry LibreTexts. (2014, July 26). 19.20: The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Available at: [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Available at: [Link]

  • Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]

  • ResearchGate. (2006). An improved procedure for the synthesis of labelled fatty acids utilizing diethyl malonate. Available at: [Link]

  • PubMed. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Available at: [Link]

  • MACBETH project. (n.d.). Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation. Available at: [Link]

  • ResearchGate. (n.d.). Novel Separation Techniques for Isolation and Purification of Fatty Acids and Oil By‐Products. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of carbon-13-labeled tetradecanoic acids. Available at: [Link]

  • ResearchGate. (2014, July 24). How can I purify fatty acids by column chromatography? Available at: [Link]

  • Technoilogy. (2025, October 29). Fatty Acid Distillation & Fractionation: Core Processes 2025. Available at: [Link]

  • Google Patents. (n.d.). CN105646217A - Preparation method of diethyl n-butylmalonate.
  • Google Patents. (n.d.). US2862943A - Purification of fatty acids.
  • Organic Syntheses. (n.d.). Malonic acid, bromo-, ethyl ester. Available at: [Link]

  • Bloom Tech. (2023, November 14). How do you get pentadecanoic acid? Available at: [Link]

  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Available at: [Link]

  • Google Patents. (n.d.). CN102816142A - Synthesis method for pentadecanoicacid.
  • PubMed Central. (n.d.). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Available at: [Link]

Sources

Application Notes and Protocols: Anteisopentadecanoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of anteisopentadecanoic acid (12-methyltetradecanoic acid) as a modulator and potential substrate in enzymatic assays. This document delves into the causality behind experimental design, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Emerging Role of Branched-Chain Fatty Acids in Cellular Signaling

This compound is a branched-chain fatty acid (BCFA) characterized by a methyl group on the antepenultimate carbon of its aliphatic chain. While less ubiquitous than their straight-chain counterparts, BCFAs are increasingly recognized for their significant biological activities, including roles in modulating membrane fluidity, cellular metabolism, and inflammatory pathways.[1][2] Their unique structure confers distinct physicochemical properties that can influence their interaction with enzymes involved in lipid metabolism. This guide focuses on the established role of this compound as a selective inhibitor of 5-lipoxygenase and explores its potential as a substrate for other fatty acid-modifying enzymes.

Part 1: this compound as a Selective Inhibitor of 5-Lipoxygenase (5-LOX)

A pivotal study has demonstrated that this compound (referred to as 12-methyltetradecanoic acid or 12-MTA) can selectively inhibit the activity of 5-lipoxygenase (5-LOX).[3] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The inhibition of 5-LOX by this compound suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Mechanism of Action: A Closer Look

The inhibitory effect of this compound on 5-LOX is associated with a reduction in the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a primary product of 5-LOX activity on its native substrate, arachidonic acid.[3] This suggests that this compound may act as a competitive or allosteric inhibitor, interfering with the binding or turnover of arachidonic acid within the enzyme's active site.

G cluster_0 5-Lipoxygenase Pathway cluster_1 Inhibition by this compound Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Substrate 5-HPETE 5-HPETE 5-LOX->5-HPETE Product Leukotrienes Leukotrienes 5-HPETE->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation This compound This compound This compound->5-LOX Inhibition

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound on 5-LOX activity using a spectrophotometric method. The assay measures the decrease in the rate of formation of conjugated dienes from a suitable substrate like linoleic or arachidonic acid.

Materials:

  • Purified 5-Lipoxygenase (human recombinant or from a suitable source)

  • This compound (12-methyltetradecanoic acid)

  • Linoleic acid or Arachidonic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Ethanol (for dissolving fatty acids)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a stock solution of the substrate (linoleic acid or arachidonic acid) in ethanol.

    • Dilute the 5-LOX enzyme in cold borate buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Setup:

    • In a UV-transparent 96-well plate or cuvettes, add the following in the specified order:

      • Borate buffer

      • Desired concentrations of this compound (or ethanol as a vehicle control)

      • 5-LOX enzyme solution

    • Incubate the mixture for 3-5 minutes at 25°C to allow for pre-incubation of the inhibitor with the enzyme.

  • Initiation of Reaction:

    • Start the reaction by adding the substrate solution to each well.

  • Measurement:

    • Immediately measure the increase in absorbance at 234 nm over time (e.g., every 15 seconds for 3-5 minutes) at 25°C.[4] The formation of hydroperoxy fatty acids results in a conjugated diene system that absorbs light at this wavelength.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Self-Validation:

  • Include a known 5-LOX inhibitor as a positive control.

  • Run a control without the enzyme to account for any non-enzymatic oxidation of the substrate.

  • Ensure the initial reaction rates are in the linear range of the assay.

Parameter Typical Value/Range Reference
Substrate (Linoleic Acid)10-100 µM[4]
Wavelength234 nm[4][5]
Temperature25°C[4]
Buffer0.2 M Borate, pH 9.0[4]

Part 2: Exploring this compound as a Potential Substrate

While its inhibitory role against 5-LOX is documented, the capacity of this compound to serve as a substrate for various fatty acid-metabolizing enzymes is an area of active investigation. Its branched structure presents a unique topographical challenge to enzyme active sites, potentially leading to novel metabolic products or altered reaction kinetics.

Hypothesized Enzymatic Conversions

Based on the known metabolism of other branched-chain and odd-chain fatty acids, several enzyme classes could potentially utilize this compound as a substrate.

G cluster_0 Potential Enzymatic Pathways cluster_1 Potential Products This compound This compound Cyclooxygenases (COX) Cyclooxygenases (COX) This compound->Cyclooxygenases (COX) Potential Substrate Fatty Acid Amide Hydrolase (FAAH) (as an amide derivative) Fatty Acid Amide Hydrolase (FAAH) (as an amide derivative) This compound->Fatty Acid Amide Hydrolase (FAAH) (as an amide derivative) Potential Substrate Fatty Acid Desaturases Fatty Acid Desaturases This compound->Fatty Acid Desaturases Potential Substrate Hydroxylated/Peroxylated Metabolites Hydroxylated/Peroxylated Metabolites Cyclooxygenases (COX)->Hydroxylated/Peroxylated Metabolites Anteisopentadecanoylamide Cleavage Products Anteisopentadecanoylamide Cleavage Products Fatty Acid Amide Hydrolase (FAAH) (as an amide derivative)->Anteisopentadecanoylamide Cleavage Products Unsaturated Branched-Chain Fatty Acids Unsaturated Branched-Chain Fatty Acids Fatty Acid Desaturases->Unsaturated Branched-Chain Fatty Acids

Caption: Hypothesized enzymatic conversions of this compound.

Proposed Protocol: Cyclooxygenase (COX) Activity Assay

This protocol is adapted from standard COX activity assays and is designed to investigate whether this compound can be a substrate for COX-1 and COX-2. The assay measures the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • This compound

  • Heme cofactor

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 590-620 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a working solution of TMPD in a suitable solvent.

    • Dilute COX enzymes and heme in cold Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add:

      • Tris-HCl buffer

      • Heme

      • COX enzyme (COX-1 or COX-2)

      • TMPD solution

  • Reaction Initiation:

    • Initiate the reaction by adding this compound to the wells. As a positive control, use arachidonic acid in parallel wells.

  • Measurement:

    • Monitor the increase in absorbance at 590-620 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction. A significant increase in absorbance over the background (no fatty acid substrate) would indicate that this compound is being metabolized by the COX enzyme.

Note: The efficiency of this compound as a COX substrate is expected to be lower than that of arachidonic acid. Therefore, higher enzyme and substrate concentrations may be necessary.

Proposed Protocol: Fatty Acid Amide Hydrolase (FAAH) Assay (for amide derivatives)

To assess if an amide derivative of this compound can be a substrate for FAAH, a fluorometric assay can be employed. This would first require the synthesis of an anteisopentadecanoylamide linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).

Principle: FAAH would hydrolyze the non-fluorescent anteisopentadecanoylamide-AMC, releasing the highly fluorescent AMC, which can be measured.

Materials:

  • Synthesized anteisopentadecanoylamide-AMC

  • Purified FAAH enzyme

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

  • Reagent Preparation:

    • Dissolve anteisopentadecanoylamide-AMC in a suitable solvent like DMSO.

    • Dilute FAAH in cold assay buffer.

  • Assay Setup:

    • In a black 96-well plate, add the FAAH enzyme solution.

  • Reaction Initiation:

    • Start the reaction by adding the anteisopentadecanoylamide-AMC substrate.

  • Measurement:

    • Measure the increase in fluorescence over time at 37°C.

  • Data Analysis:

    • Calculate the rate of fluorescence increase, which is proportional to FAAH activity. Compare this rate to that obtained with a known FAAH substrate.

Conclusion and Future Directions

This compound presents a compelling case for further investigation in the field of drug discovery and cellular signaling. Its confirmed inhibitory activity against 5-lipoxygenase provides a solid foundation for its development as an anti-inflammatory agent. The protocols outlined in these application notes offer a robust framework for quantifying this inhibition and for exploring its potential as a substrate for other key enzymes in fatty acid metabolism. Further research is warranted to elucidate the full spectrum of its enzymatic interactions and to validate its therapeutic potential.

References

  • Yang, P., Collin, P., Madden, T., Chan, D., Sweeney-Gotsch, B., McConkey, D., & Newman, R. A. (2003). Inhibition of proliferation of PC3 cells by the branched-chain fatty acid, 12-methyltetradecanoic acid, is associated with inhibition of 5-lipoxygenase. The Prostate, 55(4), 281–291. [Link]

  • Pu, S., Khazaneh, M. T., Glover, K., El-Nezami, H., & Kundi, M. (2023). Progress in lipid research monomethyl branched-chain fatty acids: health effects and biological mechanisms. Progress in Lipid Research, 90, 101226.
  • Mercier, R., Domínguez-Cuevas, P., & Errington, J. (2012). Crucial role for membrane fluidity in proliferation of primitive cells. Cell Reports, 1(5), 417–423.
  • Holman, R. T., & Adams, C. E. (1982). Substrate specificity effects of lipoxygenase products and inhibitors on soybean lipoxygenase-1. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 712(3), 548-555.
  • Wądołowska, L., Kowalkowska, J., Czarniecka-Skubina, E., & Słowińska, M. A. (2023). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Bioscience Reports, 43(10), BSR20231234. [Link]

  • Newcomb, M., & Gellman, S. H. (2015). The structural basis for specificity in lipoxygenase catalysis. Protein Science, 24(5), 849-864. [Link]

  • Brash, A. R. (2014). The structural basis for specificity in lipoxygenase catalysis. The Journal of biological chemistry, 289(43), 29579–29587. [Link]

  • Chedea, V. S., & Jisaka, M. (2013). Lipoxygenase substrates, linoleic, α-linolenic and arachidonic acid. In Lipoxygenases. IntechOpen.
  • Horn, T., Tri-Mach, N., & Brash, A. R. (2004). A single active site residue directs oxygenation stereospecificity in lipoxygenases: Stereocontrol is linked to the position of oxygenation. Proceedings of the National Academy of Sciences, 101(44), 15597-15602. [Link]

  • O'Flaherty, R., Skog, K., & O'Donnell, V. B. (2018). Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes. Journal of lipid research, 59(11), 2135–2146. [Link]

  • Venn-Watson, S., & Schutt, K. (2024). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 15(1), 1-18. [Link]

  • Marappan, G., Rajendran, D., Tellis, J. M., Heena, H. S., & Soren, N. M. (2024). Rumen microbes: Exploring its potential for productivity and commercial use. Indian Journal of Animal Sciences, 94(2), 125-135.
  • Venn-Watson, S., & Schutt, K. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PloS one, 17(5), e0268778. [Link]

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules (Basel, Switzerland), 20(2), 2425–2444. [Link]

  • Gunathilake, K., Loku, G., & Rupasinghe, H. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of Food Biochemistry, 45(10), e13926.
  • Venn-Watson, S., & Schutt, K. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(19), 4295. [Link]

  • Liu, Y., Wang, F., Yu, R., Zhang, Y., & Chen, F. (2021). Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. Food & nutrition research, 65. [Link]

  • Schebb, N. H., Kuhn, H., & Kahnt, A. S. (2017). Overview of the 12/15-lipoxygenase (12/15-LOX) pathway, highlighting biosynthesis of the antiinflammatory mediator lipoxin via a 15-S-hydroxyeicosatetraenoic acid (15(S)-HpETE) precursor with relevance to the 15-LOX inhibition assay presented in this study.
  • S., S., & K., K. (2018). Evaluation of anti-lipoxygenase activity of Cassia fistula l. International Journal of Basic & Clinical Pharmacology, 7(9), 1731-1735. [Link]

Sources

Incorporating anteisopentadecanoic acid into artificial cell membranes.

Author: BenchChem Technical Support Team. Date: January 2026

Incorporating Anteisopentadecanoic Acid (a15:0) into Artificial Cell Membranes for Advanced Biophysical and Drug Interaction Studies

Abstract & Rationale

Artificial cell membranes, such as liposomes, are indispensable tools in drug development and fundamental cell biology, providing controlled environments to study lipid-protein interactions, membrane permeability, and drug delivery mechanisms. The biophysical properties of these membranes are dictated by their lipid composition. While standard formulations often rely on common straight-chain phospholipids, there is a growing interest in incorporating lipids that reflect the diversity found in nature. This compound (a15:0), a branched-chain fatty acid, is prevalent in the membranes of various bacteria and is also found in mammalian tissues, often originating from the diet (e.g., dairy fat).[1][2] The terminal methyl branch of anteiso fatty acids introduces a steric hindrance that disrupts the tight packing of acyl chains, thereby increasing membrane fluidity.[3][4][5] This property is crucial for microorganisms adapting to low temperatures and can significantly influence the function of membrane-associated proteins and the partitioning of exogenous molecules.[3][5]

This guide provides a comprehensive framework for the incorporation of a15:0 into phosphatidylcholine-based liposomes. We present a detailed, step-by-step protocol using the robust thin-film hydration method followed by extrusion.[6][7][8][9][10] Furthermore, we outline a suite of essential validation and characterization techniques—Dynamic Light Scattering (DLS), Differential Scanning Calorimetry (DSC), and Fluorescence Anisotropy—to confirm successful incorporation and quantify the resulting changes in membrane biophysics. This protocol is designed for researchers aiming to create more physiologically relevant membrane models to investigate bacterial membrane dynamics, drug-lipid interactions, or the effects of dietary fatty acids on membrane properties.

Foundational Concepts: The Biophysical Impact of a15:0

Before proceeding to the protocol, it is crucial to understand the causal relationship between the molecular structure of a15:0 and its effect on the lipid bilayer.

  • Structure-Function: Unlike straight-chain saturated fatty acids (e.g., palmitic acid), a15:0 (12-methyltetradecanoic acid) possesses a methyl group on the antepenultimate (n-3) carbon.[11] This branching creates a "kink" that sterically hinders the close, ordered packing of adjacent acyl chains.

  • Increased Fluidity: This disruption of packing lowers the van der Waals interactions between chains, resulting in a more disordered, or fluid, membrane state.[4][5] The effect is more pronounced than that of iso-branched fatty acids, where the methyl group is one carbon closer to the end.[5]

  • Lowered Phase Transition Temperature (Tm): A direct consequence of increased fluidity is a decrease in the energy required to transition the membrane from a rigid gel state to a fluid liquid-crystalline state. This is observable as a lowering of the main phase transition temperature (Tm).[1]

  • Potential for Altered Permeability: While increased fluidity generally correlates with higher permeability, the specific effects of branched-chain lipids can be complex, potentially creating unique packing defects that influence the passive diffusion of small molecules across the bilayer.[12]

By incorporating a15:0, researchers can systematically tune membrane fluidity to mimic specific biological conditions or to probe how changes in this fundamental property affect biological processes.

Materials and Equipment

Lipids and Reagents
  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound (a15:0) (High purity, >98%)[1]

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1,6-Diphenyl-1,3,5-hexatriene (DPH) (for fluorescence studies)

  • Purified, deionized water

Equipment
  • Rotary evaporator

  • Round-bottom flasks (50 mL)

  • Water bath or heating block

  • Nitrogen or Argon gas source

  • Mini-extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (gas-tight)

  • Dynamic Light Scattering (DLS) instrument

  • Differential Scanning Calorimeter (DSC)

  • Fluorometer with polarization accessories

  • Vortex mixer

  • Analytical balance

Experimental Workflow Overview

The overall process involves preparing a mixed lipid film containing a15:0, hydrating this film to form vesicles, and then sizing these vesicles to create a homogenous population for analysis.

Workflow cluster_prep Part 1: Liposome Formulation cluster_char Part 2: Biophysical Characterization A Lipid Selection & Molar Ratio Calculation B Dissolution in Organic Solvent A->B C Creation of Thin Lipid Film (Rotary Evaporation) B->C D Hydration of Film (Formation of MLVs) C->D E Extrusion (Formation of LUVs) D->E F Size & Polydispersity (DLS) E->F Validate Homogeneity G Phase Transition (DSC) E->G Analyze Thermal Properties H Membrane Fluidity (Fluorescence Anisotropy) E->H Measure Fluidity I Data Analysis & Interpretation F->I G->I H->I

Caption: Experimental workflow for a15:0 liposome preparation and characterization.

Detailed Protocols

Protocol 1: Preparation of a15:0-Enriched Liposomes

This protocol uses the thin-film hydration method, a robust and widely used technique for preparing liposomes.[6][7] The process begins by dissolving lipids in an organic solvent, which is then evaporated to create a thin film on the inside of a flask.[8][9][10] Hydration of this film with an aqueous buffer causes the lipids to self-assemble into multilamellar vesicles (MLVs).

Step-by-Step Procedure:

  • Lipid Formulation:

    • Determine the desired molar percentages (mol%) of your lipid components. A good starting point is to substitute a portion of the main phospholipid with a15:0.

    • Rationale: The molar ratio is critical. High concentrations of free fatty acids can destabilize the bilayer structure.[13] Start with low concentrations (1-10 mol%) of a15:0 and create a control formulation with 0% a15:0.

    • See Table 1 for example formulations.

  • Lipid Dissolution:

    • Accurately weigh the required amounts of DPPC, cholesterol, and a15:0 and transfer them to a clean round-bottom flask.

    • Add 3-5 mL of a chloroform:methanol (2:1, v/v) mixture to the flask.

    • Gently swirl the flask until all lipids are fully dissolved, resulting in a clear solution.

  • Thin-Film Formation:

    • Connect the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm (for DPPC, Tm is ~41°C). A temperature of 45-50°C is recommended.[8][14]

    • Rationale: Keeping the temperature above Tm ensures the lipids are in a fluid state, which promotes homogenous mixing and the formation of a uniform film.

    • Begin rotation and gradually reduce the pressure to evaporate the solvent. A thin, uniform, milky film should form on the inner surface of the flask.

    • Once the film appears dry, continue evaporation under high vacuum for at least 1-2 hours (or overnight) to remove all residual organic solvent.[10]

  • Hydration:

    • Pre-heat your hydration buffer (e.g., PBS, pH 7.4) to the same temperature used for film formation (45-50°C).

    • Introduce the warm buffer into the flask containing the dry lipid film. The volume depends on the desired final lipid concentration (e.g., 2 mL for a 10 mg/mL final concentration).

    • Agitate the flask by hand or using a vortex mixer for 15-30 minutes. The lipid film will peel off the glass and swell, forming a milky suspension of multilamellar vesicles (MLVs).[8][9]

  • Extrusion (Sizing):

    • Rationale: The MLVs formed during hydration are heterogeneous in size. Extrusion forces the suspension through a polycarbonate membrane with a defined pore size, producing more uniform large unilamellar vesicles (LUVs).[6][14] A size of ~100 nm is often ideal for drug delivery and biophysical studies.[8][15]

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane, ensuring the heating block is set to 45-50°C.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane 11-21 times. An odd number of passes ensures the final sample is in the opposite syringe.

    • The resulting translucent suspension contains your a15:0-enriched LUVs. Store at 4°C.

Formulation ID DPPC (mol%) Cholesterol (mol%) a15:0 (mol%) Primary Use Case
Control-0 70300Baseline for comparison (rigid membrane)
A15-5 65305Low concentration perturbation
A15-10 603010Medium concentration perturbation
A15-20 503020High concentration/stability limit test
Table 1: Example lipid formulations for studying the effect of a15:0. Cholesterol is included to mimic a key component of mammalian membranes and modulate bilayer stiffness.
Protocol 2: Characterization of a15:0-Enriched Liposomes

This section outlines the validation steps to confirm the physical properties of the prepared liposomes.

  • Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of the liposome population.

  • Principle: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[16] Smaller particles move faster, leading to more rapid fluctuations.[16]

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for the DLS instrument.

    • Equilibrate the sample to 25°C.

    • Perform at least three replicate measurements.

  • Expected Outcome: For a successful extrusion, expect a mean diameter of ~100-120 nm with a PDI < 0.2, indicating a monodisperse and homogenous sample.[17][18]

  • Objective: To determine the main phase transition temperature (Tm) and the cooperativity of the transition.

  • Principle: DSC measures the heat difference between a sample and a reference as a function of temperature.[19][20] A lipid phase transition is an endothermic event, which appears as a peak in the DSC thermogram.[14][21]

  • Procedure:

    • Accurately transfer a known amount of the concentrated liposome suspension into a DSC sample pan. Use the hydration buffer as the reference.

    • Scan the sample over a relevant temperature range (e.g., 20°C to 60°C for DPPC-based systems) at a controlled rate (e.g., 1-2°C/min).[14]

    • Run a second scan to ensure thermal history is erased.[14]

  • Expected Outcome:

    • The control DPPC:Cholesterol liposomes will show a broad transition peak.

    • With increasing mol% of a15:0, expect a shift of the Tm to a lower temperature and a broadening of the transition peak . The peak broadening signifies decreased cooperativity, as the a15:0 molecules disrupt the uniform packing of the DPPC chains.[22]

  • Objective: To quantify the rotational mobility of a probe within the lipid bilayer, which is inversely related to membrane fluidity.

  • Principle: A fluorescent probe, like DPH, is introduced into the hydrophobic core of the bilayer.[23][24] The sample is excited with vertically polarized light. The subsequent emission is measured in both vertical and horizontal polarizations. The anisotropy (r) is a measure of how much the probe's orientation is randomized by rotational diffusion during its fluorescence lifetime.[23][25] A low anisotropy value indicates high rotational freedom and thus high membrane fluidity.[24]

  • Procedure:

    • Label the liposomes by adding a small amount of DPH (from a stock solution in methanol or THF) to the liposome suspension. The final lipid-to-probe ratio should be high (e.g., 500:1) to avoid self-quenching.

    • Incubate in the dark at the desired temperature for at least 30 minutes.

    • Measure the fluorescence intensities using excitation at ~360 nm and emission at ~430 nm.[25]

    • Calculate the steady-state anisotropy (r) using the instrument's software.

  • Expected Outcome: Liposomes containing a15:0 will exhibit a lower anisotropy value compared to the control liposomes at the same temperature, confirming an increase in membrane fluidity.[26]

Validation cluster_input Input Sample cluster_methods Characterization Methods cluster_outputs Measured Parameters Liposomes a15:0-Enriched LUVs DLS DLS (Dynamic Light Scattering) Liposomes->DLS DSC DSC (Differential Scanning Calorimetry) Liposomes->DSC FA Fluorescence Anisotropy Liposomes->FA Size Size (nm) PDI DLS->Size Tm Phase Transition Temp (°C) Enthalpy (ΔH) DSC->Tm Fluidity Anisotropy (r) FA->Fluidity

Caption: Validation pipeline for biophysical characterization of liposomes.

Data Interpretation & Troubleshooting

Observation Potential Cause Recommended Action
High PDI (>0.3) in DLS Incomplete extrusion; Lipid aggregation.Increase the number of extrusion passes. Ensure temperature is kept above Tm during extrusion. Check for precipitation.
No clear peak in DSC High cholesterol content (abolishes transition); a15:0 concentration too high, causing phase separation.Reduce cholesterol if Tm is the primary readout. Analyze formulations with lower a15:0 mol%.
Anisotropy values are noisy Low probe concentration; Light scattering from the sample.Increase probe concentration slightly. Dilute the liposome sample further.
Liposome suspension is cloudy after extrusion Incomplete extrusion; Lipid concentration too high.Repeat extrusion. Dilute the initial lipid concentration before hydration.

Conclusion

This application note provides a validated, step-by-step methodology for incorporating the branched-chain fatty acid a15:0 into artificial liposomes. The described protocols for formulation and characterization enable researchers to create and validate membrane models with tailored fluidity. These models are highly valuable for studying the unique membrane environments of bacteria, assessing the impact of dietary fatty acids on membrane biophysics, and for the rational design of drug delivery systems where membrane interaction is a key parameter. By systematically modulating the a15:0 content, scientists can gain deeper insights into the structure-function relationships that govern the behavior of cellular membranes.

References

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  • Annous, B. A., et al. (2018). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. Journal of Bacteriology, 200(15), e00179-18. [Link]

  • Li, Y., et al. (2017). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in Molecular Biology, 1609, 153-157. [Link]

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  • Kachel, M., et al. (1995). A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1238(2), 153-162. [Link]

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  • D'Elia, D., et al. (2021). Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Zhu, T. F., & Szostak, J. W. (2012). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Journal of Visualized Experiments, (60), 3622. [Link]

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Sources

Solid-Phase Extraction (SPE) Cleanup for the Analysis of Anteisopentadecanoic Acid (a15:0)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Anteisopentadecanoic acid (a15:0), a branched-chain saturated fatty acid, is gaining significant attention as a biomarker for dietary intake and its association with metabolic health.[1][2] Found in complex biological and food matrices such as dairy products, ruminant fats, and human plasma, its accurate quantification is often hindered by interfering lipids and other matrix components.[3][4] This application note provides a detailed, field-proven guide to developing a robust Solid-Phase Extraction (SPE) cleanup protocol for a15:0. We will explore the underlying principles of reversed-phase SPE, deliver a step-by-step methodology optimized for high recovery and purity, and offer expert insights into troubleshooting common challenges. This guide is designed to equip researchers with a self-validating system for reliable a15:0 analysis.

Introduction: The Rationale for a Specialized Cleanup

This compound (12-methyltetradecanoic acid, a15:0) is a chiral, long-chain fatty acid characterized by a methyl branch on the antepenultimate (n-2) carbon.[4] Its presence in biological systems is primarily exogenous, making it a valuable biomarker for the consumption of dairy and ruminant fats.[2] Emerging research has linked circulating levels of a15:0 to cardiometabolic health, positioning it as a molecule of interest in nutrition and drug development.[1][2]

However, the analytical challenge lies in its environment. This compound is typically a minor component within a complex mixture of structurally similar lipids, including triglycerides, phospholipids, and other free fatty acids.[3][5] These matrix components can cause significant interference in chromatographic analyses (LC-MS, GC-MS) through ion suppression, column fouling, and co-elution, leading to inaccurate quantification.[3][6]

Solid-Phase Extraction (SPE) is an indispensable sample preparation technique that addresses this challenge by selectively isolating analytes from a complex sample matrix. By partitioning components based on their physicochemical properties, SPE provides a cleaner, more concentrated sample, thereby enhancing the accuracy, sensitivity, and robustness of subsequent analyses.[6][7]

The Core Principle: Reversed-Phase SPE for Fatty Acid Isolation

The selection of an SPE strategy is dictated by the physicochemical properties of the analyte and the matrix. This compound possesses a dual nature: a long, nonpolar C15 alkyl chain and a polar carboxylic acid head group. This structure makes it an ideal candidate for Reversed-Phase Solid-Phase Extraction (RP-SPE) .

Mechanism of Retention: RP-SPE utilizes a nonpolar, hydrophobic stationary phase (sorbent), most commonly silica bonded with C18 (octadecyl) alkyl chains.[7][8][9] The primary retention mechanism is based on van der Waals forces (hydrophobic interactions) between the nonpolar alkyl chain of a15:0 and the C18 chains of the sorbent.[10]

The process works as follows:

  • The sample is loaded onto the SPE cartridge in a polar solvent system.

  • The nonpolar alkyl chain of a15:0 strongly adsorbs to the C18 stationary phase.

  • Polar, water-soluble interferences (e.g., salts, sugars, small polar molecules) have minimal affinity for the sorbent and are washed away.

  • The retained a15:0 is then selectively desorbed and collected (eluted) using a nonpolar organic solvent that disrupts the hydrophobic interactions.[11]

This "bind-and-elute" strategy is highly effective for isolating fatty acids from aqueous or high-polarity matrices.[7]

Experimental Protocol: A Validated RP-SPE Method for a15:0

This protocol provides a comprehensive workflow for the cleanup of a15:0 from plasma, a common and challenging biological matrix. The principles can be adapted for other sample types like milk or tissue homogenates.

Materials and Reagents
  • SPE Cartridges: C18-bonded silica, 500 mg bed weight, 3 mL or 6 mL tube (e.g., Supelco, Agilent, Waters).

  • SPE Manifold: Vacuum manifold for parallel processing.

  • Solvents (HPLC or MS Grade): Methanol, Acetonitrile, Hexane, Water, Isopropanol.

  • Reagents: Formic Acid or Hydrochloric Acid (HCl), Nitrogen gas for evaporation.

  • Sample Tubes: Polypropylene or glass centrifuge tubes.

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated a15:0 standard is recommended for accurate quantification.

Step-by-Step Methodology

Step 1: Sample Pre-treatment (Critical for Success) The goal is to lyse cells, precipitate proteins, and ensure a15:0 is in the correct protonation state for optimal retention.

  • To 100 µL of plasma in a centrifuge tube, add the internal standard.

  • Add 900 µL of cold isopropanol or methanol to precipitate proteins.[5]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 3000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Acidify the sample: Add 10 µL of 1 M HCl or formic acid to the supernatant. This step is crucial to protonate the carboxylic acid group of a15:0 (-COOH), making it less polar and ensuring strong retention on the C18 sorbent.[10][12]

Step 2: SPE Cartridge Conditioning This step prepares the sorbent for sample interaction.

  • Place the C18 cartridges on the SPE manifold.

  • Activation: Pass 3 mL of methanol through the cartridge to solvate the C18 chains.[11] Do not let the sorbent go dry.

  • Equilibration: Pass 3 mL of purified water (acidified to the same pH as the sample) through the cartridge. This primes the sorbent for the aqueous sample matrix.[11] Do not let the sorbent go dry.

Step 3: Sample Loading

  • Load the entire pre-treated sample supernatant onto the conditioned cartridge.

  • Apply a gentle vacuum or gravity flow to pass the sample through the sorbent at a slow, consistent rate (approx. 1-2 drops per second). A slow rate is essential for ensuring complete interaction and binding of a15:0 to the sorbent.

Step 4: Washing (Interference Removal) This step removes residual polar impurities.

  • Wash the cartridge with 3 mL of purified water/methanol (95:5, v/v). This solution is polar enough to wash away hydrophilic interferences without prematurely eluting the bound a15:0.[10][11]

  • After the wash, apply a full vacuum for 5 minutes to completely dry the sorbent bed. This removes residual water, which can interfere with the subsequent nonpolar elution step.

Step 5: Elution (Analyte Collection) This step recovers the purified a15:0.

  • Place collection tubes inside the manifold.

  • Add 2 mL of hexane or a mixture like hexane:ethyl acetate (90:10, v/v) to the cartridge.

  • Allow the solvent to gravity-drip through the sorbent to collect the purified a15:0 fraction. The use of a nonpolar solvent disrupts the hydrophobic binding and elutes the fatty acid.[11]

Step 6: Post-Elution Processing

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with the subsequent analytical method (e.g., hexane for GC analysis, or the initial mobile phase for LC analysis).[11]

  • If GC analysis is intended, derivatization to a fatty acid methyl ester (FAME) is typically required to increase volatility.[12][13]

SPE Protocol Workflow Diagram

SPE_Workflow cluster_pretreatment Step 1: Sample Pre-treatment cluster_spe Steps 2-5: Solid-Phase Extraction cluster_post Step 6: Post-Elution Sample Plasma Sample (+ Internal Standard) Precipitate Add Cold Solvent (Protein Precipitation) Sample->Precipitate Centrifuge Centrifuge & Collect Supernatant Precipitate->Centrifuge Acidify Acidify Supernatant (Protonate Analyte) Centrifuge->Acidify Condition Condition Cartridge (Methanol -> Acidified Water) Load Load Sample Acidify->Load Condition->Load Wash Wash Interferences (e.g., 5% Methanol/Water) Load->Wash Elute Elute a15:0 (e.g., Hexane) Wash->Elute Evaporate Evaporate Eluate (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Final Solvent Evaporate->Reconstitute Analysis LC-MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for a15:0 cleanup using reversed-phase SPE.

Quantitative Data & Performance

The following table summarizes the key parameters and expected performance of this protocol.

ParameterSpecificationRationale
SPE Sorbent C18 (Octadecyl-bonded silica)Provides strong hydrophobic retention for the nonpolar fatty acid chain.[8][9]
Sorbent Mass 500 mgOffers sufficient capacity for typical biological sample loads.[6]
Conditioning Solvent 3 mL Methanol, then 3 mL acidified WaterActivates C18 chains and equilibrates the sorbent for the aqueous sample.[11]
Sample pH < 4.0Ensures the carboxylic acid group is protonated (-COOH) for maximum hydrophobicity.[10][14]
Wash Solvent 3 mL Water:Methanol (95:5, v/v)Removes polar interferences without eluting the target analyte.[11]
Elution Solvent 2 mL Hexane or Hexane:Ethyl Acetate (9:1)A nonpolar solvent effectively disrupts hydrophobic interactions to elute a15:0.[11]
Typical Recovery > 90%High recovery is expected with careful execution of the protocol.
RSD (%) < 10%Demonstrates good method reproducibility.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete sample acidification. 2. Sorbent bed dried out before sample loading. 3. Elution solvent is not strong (nonpolar) enough. 4. Sample loading flow rate too fast.1. Verify sample pH is < 4 before loading. 2. Re-equilibrate the cartridge; never let the sorbent dry before loading. 3. Try a stronger nonpolar solvent (e.g., increase ethyl acetate percentage). 4. Reduce vacuum pressure to ensure a flow rate of ~1-2 drops/second.
Poor Purity / Interferences in Eluate 1. Ineffective wash step. 2. Sample overload.1. Increase the polarity of the wash step (e.g., use only acidified water) or add a second, slightly stronger wash (e.g., 10% methanol). 2. Reduce the amount of initial sample or use a larger SPE cartridge.
Inconsistent Results (High RSD) 1. Inconsistent flow rates during loading/elution. 2. Incomplete drying of the sorbent before elution. 3. Variability in sample pre-treatment.1. Use a vacuum manifold with flow control for consistent processing. 2. Ensure the cartridge is completely dry after the wash step to allow for efficient elution. 3. Standardize all pre-treatment steps, especially solvent volumes and vortex/centrifugation times.

Conclusion

This application note details a robust and reliable reversed-phase SPE protocol for the cleanup and isolation of this compound from complex matrices. By understanding the chemical principles behind each step—from sample acidification to selective elution—researchers can achieve high analyte recovery and excellent sample purity. This method serves as a self-validating foundation for accurate downstream analysis by LC-MS or GC-MS, enabling more precise investigations into the role of a15:0 in nutrition, disease, and metabolic science.

References

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  • Kim, H. Y., et al. (2019). Method development for the quantitative determination of short chain fatty acids in microbial samples by solid phase extraction and gas chromatography with flame ionization detection. Journal of Analytical Science and Technology, 10(1), 28. Retrieved from [Link]

  • Jones, B. R., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 283. doi:10.3390/metabo11050283. Retrieved from [Link]

  • Holčapek, M., et al. (2018). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Separation Science, 41(1), 135-151. Retrieved from [Link]

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  • v-innovate Technologies. (n.d.). Pentadecanoic Acid Analysis Service. Retrieved from [Link]

  • García-González, A., Velasco, J., Velasco, L., & Ruiz-Méndez, M. V. (2019). An Analytical Simplification for Faster Determination of Fatty Acid Composition and Phytosterols in Seed Oils. Grasas y Aceites, 70(1), e289. Retrieved from [Link]

  • Boon, J. J., et al. (1977). Significance and taxonomic value of iso and anteiso monoenoic fatty acids and branded beta-hydroxy acids in Desulfovibrio desulfuricans. Journal of Bacteriology, 129(3), 1183-1191. Retrieved from [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288-302. doi:10.1128/mr.55.2.288-302.1991. Retrieved from [Link]

  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules (Basel, Switzerland), 20(2), 2425-2444. doi:10.3390/molecules20022425. Retrieved from [Link]

  • Venn-Watson, S., & Butterworth, C. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Molecules (Basel, Switzerland), 27(19), 6452. doi:10.3390/molecules27196452. Retrieved from [Link]

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288–302. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Anteisopentadecanoic Acid (a15:0) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of anteisopentadecanoic acid (a15:0). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of matrix effects in a15:0 analysis. As Senior Application Scientists, we have compiled this guide based on established methodologies and field-proven insights to ensure the integrity and reliability of your experimental results.

Understanding Matrix Effects in a15:0 Quantification

Matrix effects are a significant challenge in the accurate quantification of analytes in complex biological samples.[1][2][3] These effects arise from co-eluting endogenous or exogenous compounds that interfere with the ionization of the target analyte, in this case, a15:0, in the mass spectrometer source.[4][5][6] This interference can lead to ion suppression or enhancement, resulting in inaccurate and irreproducible quantification.[7][8] In biological matrices such as plasma, serum, or tissues, phospholipids are a primary cause of matrix effects in lipidomics.[9][10][11]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you identify, understand, and mitigate matrix effects in your a15:0 quantification workflows.

Frequently Asked Questions (FAQs)
Q1: What are the typical signs of matrix effects in my a15:0 LC-MS/MS data?

A: Common indicators of matrix effects include:

  • Poor reproducibility: High variability in the peak area of a15:0 across replicate injections of the same sample.

  • Inaccurate quantification: A significant discrepancy between the measured concentration and the known spiked concentration of a15:0 in a quality control sample.

  • Ion suppression or enhancement: A noticeable decrease or increase in the a15:0 signal when comparing a standard prepared in a pure solvent to one spiked into an extracted blank matrix.[8]

  • Altered peak shape and retention time: In some cases, matrix components can interact with the analyte, leading to peak tailing, fronting, or shifts in retention time.[4]

Q2: I am observing significant ion suppression. What is the most likely cause in my plasma/serum samples?

A: In plasma and serum samples, the most common culprits for ion suppression in lipid analysis are phospholipids.[9][10] These abundant molecules have a high affinity for the reversed-phase columns typically used and can co-elute with a15:0, competing for ionization in the MS source. Protein precipitation alone is often insufficient for removing phospholipids.[11]

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A: A standard method to quantify matrix effects is the post-extraction spike method.[12][13] This involves comparing the peak area of a15:0 in two different samples:

  • Set A: A pure a15:0 standard prepared in the final extraction solvent.

  • Set B: An extract of a blank matrix (devoid of a15:0) spiked with the same concentration of a15:0 as in Set A.

The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the "gold standard" for an internal standard to compensate for matrix effects in a15:0 quantification?

A: The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 (a15:0-d3).[14][15] SIL internal standards have nearly identical chemical and physical properties to the unlabeled analyte.[15] This ensures they co-elute and experience the same degree of matrix effects, allowing for accurate correction of signal suppression or enhancement.[16] If a SIL-a15:0 is unavailable, a structurally similar odd-chain fatty acid not naturally abundant in the sample, like heptadecanoic acid (C17:0), can be a suitable alternative.[17]

Q5: When should I use matrix-matched calibrators?

A: Matrix-matched calibrators are highly recommended when significant matrix effects are observed and a reliable SIL internal standard is not available.[18][19] These calibrators are prepared by spiking known concentrations of a15:0 into a blank matrix extract.[20] This approach helps to ensure that the calibration curve is subjected to the same matrix effects as the unknown samples, leading to more accurate quantification.[19][21]

Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in a15:0 Quantification

This is often a primary indicator of uncontrolled matrix effects. The following troubleshooting workflow can help you systematically address this issue.

A High Variability Observed B Review Sample Preparation: Is it adequate for phospholipid removal? A->B C Implement Advanced Sample Cleanup B->C If using only protein precipitation D Optimize Chromatographic Separation B->D If cleanup is already robust C->D G Problem Resolved C->G E Use a Stable Isotope-Labeled Internal Standard (a15:0-d3) D->E D->G F Consider Matrix-Matched Calibrators E->F If SIL-IS is not available or does not fully compensate E->G F->G

Caption: Troubleshooting workflow for high variability.

  • Evaluate Your Current Sample Preparation: If you are using a simple protein precipitation method, it is likely that a significant amount of phospholipids are still present in your sample.[11]

  • Implement Advanced Sample Cleanup:

    • Solid-Phase Extraction (SPE): SPE can be highly effective at removing interfering matrix components.[12][22] A mixed-mode SPE with both reversed-phase and ion-exchange properties can provide cleaner extracts.[22]

    • Phospholipid Depletion Plates/Cartridges: Several commercially available products, such as HybridSPE® and Ostro®, are specifically designed for the targeted removal of phospholipids from biological samples and have been shown to significantly reduce matrix effects.[9][23]

  • Optimize Chromatographic Separation: Ensure that your LC method provides sufficient separation between a15:0 and the bulk of the co-eluting phospholipids.[12] Adjusting the gradient profile or using a column with a different chemistry can improve resolution.

  • Incorporate a Suitable Internal Standard: As mentioned, a stable isotope-labeled internal standard like a15:0-d3 is the best choice to compensate for matrix effects.[14][15][16]

Issue 2: Low Recovery of a15:0

Low recovery can be due to inefficient extraction or loss of the analyte during sample cleanup steps.

  • Prepare three sets of samples:

    • Set 1 (Pre-Spike): Spike a known amount of a15:0 into a blank matrix before the extraction process.

    • Set 2 (Post-Spike): Extract a blank matrix and spike the same amount of a15:0 into the final extract after all sample preparation steps.[12]

    • Set 3 (Neat Standard): Prepare a standard of a15:0 in the final reconstitution solvent at the same concentration as the spiked samples.

  • Analyze all three sets using your established LC-MS/MS method.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set 1 / Peak Area of Set 2) * 100

    • Matrix Effect (%) = (Peak Area of Set 2 / Peak Area of Set 3) * 100

A low recovery percentage indicates that the analyte is being lost during the sample preparation process.

  • Extraction Efficiency: Ensure the chosen extraction solvent and method (e.g., Folch or Bligh-Dyer) are appropriate for a15:0.[24][25]

  • SPE Optimization: If using SPE, ensure the wash and elution steps are optimized. A wash step that is too strong may elute a15:0 prematurely, while a weak elution solvent may not fully recover the analyte.

  • Analyte Adsorption: Fatty acids can be prone to adsorbing to plasticware. Using silanized glassware can help minimize this issue.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method has a profound impact on the reduction of matrix effects. The following table summarizes the expected performance of common techniques.

Sample Preparation MethodPhospholipid Removal EfficiencyReduction in Ion Suppressiona15:0 RecoveryThroughput
Protein Precipitation (PPT) LowLowHighHigh
Liquid-Liquid Extraction (LLE) ModerateModerateModerate-HighModerate
Solid-Phase Extraction (SPE) HighHighModerate-HighLow-Moderate
Phospholipid Depletion (e.g., HybridSPE®) >95%[9][23]High94-102%[9][23]High
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Depletion Plates

This protocol is designed to effectively remove phospholipids and proteins, thereby minimizing matrix effects.

  • Sample Aliquoting: Add 100 µL of plasma or serum to the well of a phospholipid depletion plate.

  • Internal Standard Spiking: Add a known amount of a15:0-d3 internal standard to each sample.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to each well.

  • Mixing: Mix thoroughly by vortexing or aspirating/dispensing to ensure complete protein precipitation.

  • Filtration: Apply a vacuum to the manifold to draw the sample through the phospholipid-retaining frit.

  • Evaporation: Collect the filtrate and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 80:20 methanol:water) for LC-MS/MS analysis.

A 1. Add Plasma/Serum and SIL-IS to Plate B 2. Add Acetonitrile to Precipitate Proteins A->B C 3. Mix Thoroughly B->C D 4. Apply Vacuum to Filter C->D E 5. Collect Filtrate D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute for Analysis F->G

Caption: Sample preparation with phospholipid depletion.

Protocol 2: Derivatization of a15:0 for GC-MS Analysis

For GC-MS analysis, a15:0 must be derivatized to increase its volatility. The most common method is conversion to its fatty acid methyl ester (FAME).[24][26]

  • Lipid Extraction: Perform a lipid extraction from the biological sample using a method such as the Folch extraction.[25]

  • Derivatization:

    • To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF3) in methanol.[26][27]

    • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Extraction of FAMEs:

    • After cooling, add 1 mL of hexane and 1 mL of water.

    • Vortex thoroughly and centrifuge to separate the layers.

  • Sample Injection: Carefully collect the upper hexane layer containing the a15:0-FAME and transfer to a GC vial for analysis.

References
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health. [Link]

  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. National Institutes of Health. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]

  • Quantification of Lipids: Model, Reality, and Compromise. MDPI. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. SciELO. [Link]

  • Development And Validation Of A Bioanalytical Method For Measuring Free Fatty Acids In Plasma. Journal of Applied Bioanalysis. [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis. [Link]

  • What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. [Link]

  • A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers. [Link]

  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]

  • Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. [Link]

  • Ion suppression: a major concern in mass spectrometry. NRC Publications Archive. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]

  • A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. PubMed. [Link]

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Association for Clinical Chemistry. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. [Link]

  • isotope-labeled internal standards: Topics by Science.gov. Science.gov. [Link]

  • Evaluation of plasma and erythrocyte fatty acids C15:0, t-C16:1n-7 and C17:0 as biomarkers of dairy fat consumption in adolescents. PubMed. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

  • Pentadecanoic acid (15:0) composition of plasma CE (A), PL (B), TG (C),... ResearchGate. [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. YouTube. [Link]

  • Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. National Institutes of Health. [Link]

  • Matrix-matched calibrators are necessary for robust and high-quality dried blood spots lead screening assays by inductively coupled plasma-mass spectrometry. National Institutes of Health. [Link]

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Technical Support Center: Optimizing Derivatization of Anteisopentadecanoic Acid (a15:0)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the derivatization efficiency of anteisopentadecanoic acid (a15:0). This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the analysis of branched-chain fatty acids. Here, we synthesize technical expertise with practical, field-proven insights to help you navigate the complexities of derivatization, troubleshoot common issues, and achieve reliable, high-quality analytical results.

Understanding this compound and the Imperative for Derivatization

This compound (12-methyltetradecanoic acid), denoted as a15:0, is a branched-chain saturated fatty acid.[1][2] Its structure features a methyl group on the antepenultimate (third-to-last) carbon atom. This seemingly subtle structural feature can influence its physical and chemical properties, making its accurate quantification critical in various research fields, including microbiology and metabolic studies.

Direct analysis of a15:0, particularly by gas chromatography (GC), is challenging due to its low volatility and high polarity stemming from the carboxylic acid group.[3][4] Derivatization is a crucial sample preparation step that converts the polar carboxyl group into a less polar and more volatile ester or silyl ether.[4][5] This transformation is essential for improving chromatographic separation, enhancing peak shape, and increasing detection sensitivity.[5]

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the derivatization of this compound.

Q1: What are the primary goals of derivatizing a15:0 for analysis?

The main objectives are to:

  • Increase Volatility: By replacing the polar carboxyl hydrogen with a non-polar group (e.g., methyl or trimethylsilyl), the boiling point of the molecule is lowered, making it suitable for GC analysis.[4][5]

  • Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column.

  • Improve Chromatographic Resolution: Derivatization reduces the polarity of the fatty acid, minimizing peak tailing and improving separation from other components in the sample matrix.

  • Increase Sensitivity: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors.

Q2: What are the most common derivatization methods for a15:0?

The two most prevalent strategies for derivatizing fatty acids like a15:0 are:

  • Esterification: This involves converting the carboxylic acid to an ester, most commonly a fatty acid methyl ester (FAME). This can be achieved through acid-catalyzed or base-catalyzed reactions.[3][6]

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[7] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[8][9]

Q3: How do I select the appropriate derivatization method for my research?

The choice of method depends on several factors, including the nature of your sample, the specific analytical goals, and the available instrumentation. The following decision tree can guide your selection:

Start Start: Select a Derivatization Method for a15:0 Question1 Is your a15:0 in a complex lipid mixture (e.g., triglycerides)? Start->Question1 Question2 Are you analyzing free fatty acids (FFAs) only? Question1->Question2 No Method1 Acid-Catalyzed Transesterification (e.g., BF3-Methanol) Question1->Method1 Yes Question3 Is your sample sensitive to harsh acidic conditions? Question2->Question3 Yes Question2->Method1 No (FFAs and esterified) Method2 Base-Catalyzed Transesterification (e.g., Methanolic KOH) Question3->Method2 Yes Method3 Silylation (e.g., BSTFA) Question3->Method3 No Note1 Note: Base-catalyzed methods are faster and milder but do not derivatize FFAs. Method2->Note1 Note2 Note: Silylation is rapid and effective for FFAs but is moisture-sensitive. Method3->Note2 A Start: Dried Lipid Sample B Add 2 mL of 12% BF3-Methanol A->B C Heat at 60°C for 10 minutes B->C D Cool to Room Temperature C->D E Add 1 mL Water & 1 mL Hexane D->E F Vortex Vigorously E->F G Centrifuge for Phase Separation F->G H Collect Upper Hexane Layer G->H I Analyze by GC H->I

Caption: Workflow for acid-catalyzed esterification.

Methodology:

  • Place 1-25 mg of your dried lipid sample into a screw-cap reaction vial.

  • Add 2 mL of 12% (w/w) Boron Trifluoride-Methanol reagent. [4]3. Seal the vial tightly and heat at 60°C for 10 minutes in a heating block or water bath. [4]4. Cool the vial to room temperature.

  • Add 1 mL of deionized water and 1 mL of high-purity hexane. [4]6. Seal and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. [3]7. Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to achieve clear phase separation. [3]8. Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Protocol 2: Silylation using BSTFA + 1% TMCS

This is a rapid, one-step method ideal for derivatizing free fatty acids. [3] Methodology:

  • Ensure your sample is completely dry, as silylation reagents are highly moisture-sensitive. [3]Place the dried sample in a GC vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane). The TMCS acts as a catalyst. [8][10]4. Seal the vial and heat at 60-70°C for 30 minutes.

  • After cooling to room temperature, the sample can be directly injected into the GC-MS system. [3]

Comparative Data Summary

The table below summarizes the key characteristics of the primary derivatization methods for a15:0 to aid in your selection process.

FeatureAcid-Catalyzed Esterification (BF₃-Methanol)Base-Catalyzed TransesterificationSilylation (BSTFA)
Target Analytes Free and esterified fatty acidsEsterified fatty acids only [11]Primarily free fatty acids
Reaction Time 10-60 minutes [12][13]5-20 minutes15-30 minutes
Reaction Temp. 60-100°C [12][14]Room temperature to 60°C60-70°C
Key Advantages Comprehensive derivatization of all fatty acid forms.Fast, mild conditions, minimal side reactions. [11]Rapid, quantitative, and produces stable derivatives. [8]
Key Disadvantages Harsher conditions, potential for analyte degradation. [3]Does not derivatize free fatty acids. [11]Highly sensitive to moisture, more expensive reagents. [3]
Best For Total fatty acid profiling in complex samples.Rapid screening of triglycerides and phospholipids.Analysis of free fatty acids.

Concluding Remarks

The successful derivatization of this compound is fundamental to achieving accurate and reproducible analytical results. By understanding the underlying chemistry of different derivatization strategies, anticipating potential challenges, and systematically optimizing your protocols, you can significantly improve the efficiency and reliability of your a15:0 analysis. This guide serves as a starting point; always validate your chosen method for your specific sample matrix and analytical system.

References
  • Alves, S. P., et al. (2008). A review on the analysis of branched-chain fatty acids from ruminant-derived foods. Journal of the American Oil Chemists' Society.
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Technical Support Center: Navigating Co-elution in Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced fatty acid analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter the significant analytical challenge of co-elution when analyzing branched-chain fatty acids (BCFAs). BCFAs, with their diverse isomeric structures (iso, anteiso, and various methyl branch positions), often co-elute with each other and with other fatty acid types, complicating accurate identification and quantification.

This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering robust protocols and validation checkpoints to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are branched-chain fatty acids (BCFAs), and why are they so difficult to separate chromatographically?

Branched-chain fatty acids are a class of lipids characterized by one or more methyl groups along their acyl chain. They are crucial components of bacterial cell membranes and are also found in mammalian tissues. Their structural similarity poses a significant analytical challenge. Isomers, such as iso (branched at the penultimate carbon) and anteiso (branched at the antepenultimate carbon), have very similar boiling points and polarities, leading to overlapping peaks in standard gas chromatography (GC) setups. This phenomenon, known as co-elution, makes it difficult to accurately identify and quantify individual BCFA species.[1]

Q2: What is co-elution, and how can I confirm it's happening in my chromatogram?

Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in a single, merged peak.[2] This compromises both qualitative and quantitative analysis.

Confirmation of Co-elution:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing, which are strong indicators of underlying, unresolved components.[2][3]

  • Mass Spectrometry (MS) Detector Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra across the peak's width. A change in the mass spectrum from the leading edge to the trailing edge of the peak strongly suggests that multiple components are present.[2][3]

Troubleshooting Guide: Resolving Specific Co-elution Scenarios

This section addresses common co-elution problems with targeted solutions, explaining the scientific rationale behind each approach.

Problem 1: My iso and anteiso BCFA isomers are not resolving.

This is one of the most frequent challenges in BCFA analysis. The subtle difference in their structures requires high-resolution chromatographic techniques.

Causality: The separation of iso and anteiso isomers depends heavily on the selectivity of the stationary phase of the GC column. Highly polar columns provide better separation for these types of isomers.[4][5]

Recommended Columns:

  • Highly Polar Cyanopropyl Silicone Columns: Phases like CP-Sil 88, HP-88, and SP-2560 are specifically designed for the analysis of fatty acid methyl esters (FAMEs) and offer excellent selectivity for positional isomers.[4]

  • Wax-Type Columns: Columns with polyethylene glycol (PEG) stationary phases, such as DB-WAX or HP-INNOWax, are also effective for separating FAMEs.[4][5]

Column Type Stationary Phase Polarity Use Case
SP-2560Biscyanopropyl PolysiloxaneVery HighExcellent for cis/trans and positional FAME isomers, including BCFAs.
HP-88 / CP-Sil 88Cyanopropylphenyl PolysiloxaneHighStandard for complex FAME mixtures, good for BCFA separation.
HP-INNOWaxPolyethylene Glycol (PEG)HighGeneral purpose for FAMEs, good resolving power.

Step-by-Step Protocol for Temperature Program Optimization:

  • Start with a Slow Ramp Rate: A slower oven temperature ramp rate (e.g., 1-2°C/min) increases the interaction time between the analytes and the stationary phase, which can significantly improve the resolution of closely eluting peaks.[6]

  • Incorporate Isothermal Holds: Introduce isothermal holds at temperatures where the iso and anteiso pairs are expected to elute. This can often enhance separation.

  • Lower the Initial Temperature: A lower starting temperature can improve the focusing of early-eluting compounds at the head of the column, leading to sharper peaks.

Problem 2: BCFAs are co-eluting with unsaturated fatty acids (UFAs).

The presence of double bonds in UFAs can sometimes cause their retention times to overlap with those of saturated BCFAs, especially in complex biological samples.

Causality: Silver-ion chromatography separates lipids based on their degree of unsaturation. The π-electrons in the double bonds of UFAs interact with silver ions, causing them to be retained more strongly than saturated fatty acids (like BCFAs), which have no double bonds and will elute first.[7]

G cluster_prep Sample Preparation cluster_spe Silver-Ion SPE cluster_analysis Analysis LipidExtract Total Lipid Extract (as FAMEs) SPE_Column Load onto Ag+-SPE Cartridge LipidExtract->SPE_Column 1. Load Elute_Sat Elute with Non-polar Solvent (e.g., Hexane) SPE_Column->Elute_Sat 2. Elute Saturates Elute_Unsat Elute with More Polar Solvent (e.g., Acetone/Hexane) Elute_Sat->Elute_Unsat 3. Elute Unsaturates BCFA_Fraction Saturated Fraction (Contains BCFAs) Elute_Sat->BCFA_Fraction UFA_Fraction Unsaturated Fraction (Contains UFAs) Elute_Unsat->UFA_Fraction GCMS_Analysis GC-MS Analysis BCFA_Fraction->GCMS_Analysis

Step-by-Step Protocol:

  • Prepare the Ag+-SPE Cartridge: Use a commercially available silver-impregnated solid-phase extraction cartridge.

  • Load the Sample: Dissolve the FAMEs mixture in a minimal amount of a non-polar solvent like hexane and load it onto the cartridge.

  • Elute Saturated FAs: Elute the saturated fatty acids, including BCFAs, using a non-polar solvent (e.g., 100% hexane).[8]

  • Elute Unsaturated FAs: Subsequently, elute the unsaturated fatty acids by increasing the polarity of the solvent, for instance, with a mixture of acetone in hexane.[7][8]

  • Analyze Fractions: Collect the fractions separately and analyze the saturated fraction by GC-MS for BCFAs without interference from UFAs.

Causality: GCxGC provides a massive increase in separation power by subjecting the effluent from a primary column to a second, orthogonal separation on a column with a different stationary phase.[9][10] A typical setup for FAME analysis uses a non-polar primary column (separating by boiling point) and a polar secondary column (separating by polarity).[9]

How it Works:

  • First Dimension (1D): BCFAs and UFAs with similar boiling points may co-elute from the first non-polar column.

  • Second Dimension (2D): This co-eluting band is then transferred to the short, polar secondary column. The highly unsaturated UFAs will interact strongly with the polar phase and be retained longer, while the saturated BCFAs will pass through more quickly, achieving separation.

  • Structured Chromatograms: This results in a structured 2D chromatogram where compounds of the same class (e.g., saturates, monounsaturates) align in distinct bands, simplifying identification.[9][10]

G Injector Injector Column1 1D Column (Non-polar) Injector->Column1 Separation by Boiling Point Modulator Modulator Column1->Modulator Effluent Transfer Column2 2D Column (Polar) Modulator->Column2 Orthogonal Separation by Polarity Detector Detector (e.g., TOF-MS) Column2->Detector Data 2D Chromatogram Detector->Data

Problem 3: Peaks are separated, but I cannot confidently identify the branch position.

Standard electron ionization (EI) mass spectrometry of FAMEs often produces ambiguous spectra for BCFAs, as the fragmentation patterns are not always indicative of the branch point.

Causality: Derivatizing the carboxyl group of the fatty acid with a nitrogen-containing moiety, such as in picolinyl esters or dimethyloxazoline (DMOX) derivatives, directs fragmentation along the alkyl chain during MS analysis. This creates a series of diagnostic ions that allow for the precise localization of methyl branches.[11][12]

Comparison of Derivatization Methods:

Derivative Mechanism Advantages Considerations
Picolinyl Esters The pyridine ring directs fragmentation via radical-site initiation, leading to cleavage at each C-C bond.[12]Produces clear, diagnostic ions for branch points and double bonds.Derivatization can be multi-step.[12]
DMOX Derivatives The oxazoline ring stabilizes the charge, promoting fragmentation along the alkyl chain.Provides excellent diagnostic ions for branch locations. The derivatization can sometimes be performed directly from intact lipids.[13]Requires high reaction temperatures which may degrade sensitive compounds.[13]

Step-by-Step Protocol for Picolinyl Ester Derivatization:

  • Prepare Acid Chlorides: Convert the free fatty acids to their corresponding acid chlorides using a reagent like thionyl chloride.[12]

  • Esterification: React the acid chlorides with 3-pyridylcarbinol (also known as 3-picolyl alcohol) to form the picolinyl esters.[12]

  • Purification: Purify the resulting esters using solid-phase extraction or thin-layer chromatography.

  • GC-MS Analysis: Analyze the purified derivatives by GC-MS. The mass spectrum will show a series of ions that can be interpreted to map the structure of the fatty acid chain.

Causality: The Equivalent Chain Length (ECL) is a concept used in GC to characterize the retention of a fatty acid relative to a homologous series of saturated straight-chain fatty acids.[14] The ECL value is influenced by features like double bonds and methyl branches. By comparing the experimentally determined ECL value of an unknown peak to published databases or standards, one can often tentatively identify it.

How to Calculate ECL: The ECL value is determined by comparing the retention time (t_R) of the unknown FAME with the retention times of saturated straight-chain FAMEs run under the identical temperature-programmed conditions.[15] A calibration curve is generated by plotting the logarithm of the retention time against the carbon number for the saturated standards. The ECL of the unknown is then interpolated from this curve.

ECL Rule of Thumb:

  • Methyl branching slightly increases the ECL value relative to the straight-chain analog on polar columns.

  • The position of the branch matters: iso and anteiso isomers will have distinct, reproducible ECL values on a given column.

By combining ECL data with mass spectral information, the confidence of BCFA identification can be significantly enhanced.[16][17]

References

  • Mondello, L., Tranchida, P. Q., Dugo, P., & Dugo, G. (2019). Comprehensive Two Dimensional Gas Chromotography (GC x GC) for Lipid Analysis. MDPI.[Link]

  • Agilent Technologies. (n.d.). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. Agilent.[Link]

  • Manzano, P., et al. (2011). Comprehensive two-dimensional gas chromatography with capillary flow modulation to separate FAME isomers. Journal of Chromatography A, 1218(30), 4952-4959. [Link]

  • Nikolova-Damyanova, B. (1995). Silver ion chromatography of lipids and fatty acids. Journal of Chromatography B: Biomedical Applications, 671(1-2), 197-222. [Link]

  • Oßwald, P., et al. (2020). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. Energy & Fuels, 34(9), 11096-11107. [Link]

  • Christie, W. W. (1997). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 32(2), 217-222. [Link]

  • Nikolova-Damyanova, B. (2012). Advances in silver ion chromatography for the analysis of fatty acids and triacylglycerols-2001 to 2011. Analytical Sciences, 28(9), 839-847. [Link]

  • Vetter, W., et al. (2019). Development of equivalent chain length (ECL) rules for lipid compounds. Journal of Chromatography A, 1599, 138-145. [Link]

  • AOCS. (2019). Introduction to Silver Ion Chromatography. American Oil Chemists' Society.[Link]

  • Vetter, W., et al. (2019). Development of equivalent chain length (ECL) rules for lipid compounds. ResearchGate.[Link]

  • Manzano, P., et al. (2011). Comprehensive two-dimensional gas chromatography with capillary flow modulation to separate FAME isomers. SciSpace.[Link]

  • Harvey, D. J. (1998). Picolinyl esters for the structural determination of fatty acids by GC/MS. Molecular Biotechnology, 10(3), 251-260. [Link]

  • Krisnangkura, K., & Saelo, W. (2001). An empirical approach for estimating the equivalent chain length of fatty acid methyl esters in multistep temperature-programmed gas chromatography. Journal of Chromatographic Science, 39(11), 468-472. [Link]

  • AOCS. (2019). Silver Ion Chromatography and Lipids, Part 2. American Oil Chemists' Society.[Link]

  • Ramirez-Torres, G. G., et al. (2024). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. Molecules, 29(5), 1088. [Link]

  • AOCS. (2019). Silver Ion Chromatography and Lipids, Part 3. American Oil Chemists' Society.[Link]

  • Casado, A. G., et al. (2013). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Chemistry, 2013, 1-8. [Link]

  • ResearchGate. (2014). What is the best method for the derivatization of fatty acids to FAMEs for GC analysis? ResearchGate.[Link]

  • D'Hondt, E., et al. (2021). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1652, 462347. [Link]

  • Zheng, X., et al. (2013). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Journal of Chromatography B, 935, 1-7. [Link]

  • Le, T. N., et al. (2021). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 413(10), 2659-2680. [Link]

  • Berdeaux, O., et al. (2003). Convenient preparation of picolinyl derivatives from fatty acid esters. European Journal of Lipid Science and Technology, 105(3-4), 143-146. [Link]

  • MtoZ Biolabs. (n.d.). Which Column Is Best for Fatty Acid Analysis by GC? MtoZ Biolabs.[Link]

  • Schuster, S. A., & B. E. Boyes. (2002). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 20(10), 922-931. [Link]

  • Han, X., & Gross, R. W. (2005). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 46(2), 194-198. [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Restek.[Link]

  • Axion Labs. (2020). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.[Link]

  • AOCS. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? American Oil Chemists' Society.[Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.[Link]

  • Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 859(2), 129-135. [Link]

  • Krisnangkura, K., & Saelo, W. (2001). An Empirical Approach for Estimating the Equivalent Chain Length of Fatty Acid Methyl Esters in Multistep Temperature-Programmed Gas Chromatography. ResearchGate.[Link]

  • Mjøs, S. A. (2006). Prediction of equivalent chain lengths from two-dimensional fatty acid retention indices. Journal of Chromatography A, 1122(1-2), 249-254. [Link]

  • Axion Labs. (2022, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.[Link]

  • Honda, A., et al. (2008). Highly Sensitive Analysis of Sterol Profiles in Human Serum by LC-ESI-MS/MS. Journal of Lipid Research, 49(10), 2243-2253. [Link]

Sources

Technical Support Center: Optimization of Ion Source Parameters for Anteisopentadecanoic Acid (ai-C15:0) MS Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Frequently Asked Questions (FAQs)

  • Suboptimal Ionization: Fatty acids can be challenging to ionize efficiently. The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical and depends on your sample matrix and analyte concentration.

  • Inappropriate Ion Source Parameters: Each parameter in the ion source (e.g., capillary voltage, gas flows, temperatures) plays a pivotal role in ion generation and transmission. A systematic optimization of these parameters is necessary.

  • Analyte Concentration: Ensure your sample concentration is within the linear dynamic range of your instrument.[2] If the concentration is too low, the signal may be indistinguishable from noise.

A2: The choice between ESI and APCI depends on the polarity and thermal stability of your analyte, as well as your sample's characteristics.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules. For fatty acids, ESI typically operates in negative ion mode, detecting the deprotonated molecule [M-H]⁻. It is generally preferred for its sensitivity, especially at lower flow rates.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds. It involves vaporizing the sample at high temperatures, which can be beneficial for less polar lipids. APCI is often less susceptible to matrix effects than ESI.

Troubleshooting Guide

Issue 1: Poor Signal-to-Noise Ratio
Potential Cause Troubleshooting Steps
Suboptimal Ion Source Parameters Systematically optimize key parameters. Start with the recommendations in Table 1 and adjust one parameter at a time while monitoring the signal intensity of an ai-C15:0 standard.
High Chemical Noise - Ensure high-purity solvents and reagents.- Clean the ion source components (capillary, cone/orifice).- Check for leaks in the LC system or MS interface.
Inefficient Desolvation - Increase the drying gas temperature and/or flow rate. Be cautious not to induce thermal degradation.- Optimize the nebulizer gas pressure to ensure a fine aerosol.
Issue 2: In-Source Fragmentation
Potential Cause Troubleshooting Steps
Excessive Energy in the Ion Source - Reduce the fragmentor or cone voltage. High voltages can cause the [M-H]⁻ ion to fragment before it reaches the mass analyzer.- Lower the capillary voltage if it is set too high.
High Source Temperatures - Decrease the drying gas or vaporizer temperature. While higher temperatures aid desolvation, excessive heat can lead to thermal degradation of the analyte.
Issue 3: Poor Reproducibility
Potential Cause Troubleshooting Steps
Unstable Spray - Check for blockages in the ESI needle.- Ensure a consistent and appropriate mobile phase flow rate.- Verify that the nebulizer gas pressure is stable.
Matrix Effects - Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction).- Use a stable isotope-labeled internal standard for ai-C15:0 to normalize for variations.
Instrument Contamination - Clean the ion source and the front-end optics of the mass spectrometer.- Run blank injections between samples to check for carryover.

Optimization of Ion Source Parameters: A Step-by-Step Protocol

A systematic approach is crucial for optimizing ion source parameters. The use of a Design of Experiments (DoE) approach can be highly effective for this purpose.[8][9][10]

  • Initial Parameter Setup: Begin with the general starting parameters for fatty acid analysis on your specific instrument. Refer to Table 1 for recommended starting points for ESI and APCI.

  • Optimize Drying Gas Flow and Temperature: Increase the drying gas flow and then the temperature to maximize the signal. The goal is to achieve efficient desolvation without causing thermal degradation.

  • Optimize Capillary Voltage: Adjust the capillary voltage to maximize the signal intensity. Excessively high voltages can lead to spray instability or in-source fragmentation.

  • Optimize Fragmentor/Cone Voltage: This is a critical parameter for minimizing fragmentation and maximizing the abundance of the precursor ion. Adjust this voltage to achieve the highest intensity for the [M-H]⁻ ion.

Table 1: Recommended Starting Ion Source Parameters for ai-C15:0 Detection
ParameterElectrospray Ionization (ESI) - Negative ModeAtmospheric Pressure Chemical Ionization (APCI) - Negative Mode
Capillary Voltage 2500 - 3500 VNot applicable
Corona Current Not applicable4 - 10 µA
Nebulizer Gas Pressure 30 - 50 psi40 - 60 psi
Drying Gas Flow 8 - 12 L/min5 - 10 L/min
Drying Gas Temperature 250 - 350 °C300 - 400 °C
Vaporizer Temperature Not applicable250 - 400 °C
Fragmentor/Cone Voltage Instrument dependent, start with a low value (e.g., 80-120 V) and optimizeInstrument dependent, start with a low value and optimize

Note: These are general guidelines. Optimal values are instrument-specific and should be determined empirically.[9][11]

Visualization of Optimization Workflow

OptimizationWorkflow cluster_prep Preparation cluster_optimization Ion Source Optimization cluster_verification Verification Prep Prepare ai-C15:0 Standard (1-10 ug/mL) Infuse Direct Infusion into MS Prep->Infuse Initial Set Initial Parameters (from Table 1) Infuse->Initial Opt_Neb Optimize Nebulizer Gas Initial->Opt_Neb Opt_Gas Optimize Drying Gas (Flow & Temperature) Opt_Neb->Opt_Gas Opt_Vcap Optimize Capillary Voltage Opt_Gas->Opt_Vcap Opt_Frag Optimize Fragmentor/ Cone Voltage Opt_Vcap->Opt_Frag LCMS_Inject LC-MS Injection of Standard Opt_Frag->LCMS_Inject Finalize Finalize Method Parameters LCMS_Inject->Finalize

Caption: Workflow for Ion Source Parameter Optimization.

Concluding Remarks

The successful mass spectrometric detection of anteisopentadecanoic acid hinges on a methodical optimization of ion source parameters. By understanding the principles of ionization and systematically addressing common troubleshooting issues, researchers can develop robust and sensitive analytical methods. This guide serves as a foundational resource to empower scientists in their analytical endeavors involving this important branched-chain fatty acid.

References

  • Brenna, J. T., et al. (2020). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Gasperotti, T., et al. (2023). Branched medium-chain fatty acid profiling and enantiomer separation of anteiso-forms of teicoplanin fatty acyl side chain RS3 using UHPLC-MS/MS with polysaccharide columns. PubMed. Available at: [Link]

  • Vetter, W., et al. (2025). Enantioselective Determination of Anteiso Fatty Acids in Food Samples. ResearchGate. Available at: [Link]

  • Ran-Ressler, R. R., et al. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PMC - NIH. Available at: [Link]

  • Brenna, J. T., et al. (2020). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. PubMed. Available at: [Link]

  • Brenna, J. T., et al. (2020). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Available at: [Link]

  • Gasperotti, T., et al. (2025). Branched medium-chain fatty acid profiling and enantiomer separation of anteiso-forms of teicoplanin fatty acyl side chain RS3 using UHPLC-MS/MS with polysaccharide columns. ResearchGate. Available at: [Link]

  • Boon, J. J., et al. (1977). The mass spectrometry of iso and anteiso monoenoic fatty acids. PubMed. Available at: [Link]

  • Annous, B. A., et al. (1997). Critical Role of anteiso-C15:0 Fatty Acid in the Growth of Listeria Monocytogenes at Low Temperatures. PubMed. Available at: [Link]

  • Vetter, W. (n.d.). Fatty Acids. AK Vetter. Available at: [Link]

  • Boon, J. J., et al. (1977). Significance and taxonomic value of iso and anteiso monoenoic fatty acids and branded beta-hydroxy acids in Desulfovibrio desulfuricans. ASM Journals. Available at: [Link]

  • Kromidas, S. (2015). Optimization of Ionization Efficiency. Wiley Analytical Science. Available at: [Link]

  • Klawikowska, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]

  • Hartl, M., et al. (2022). Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry. PubMed Central. Available at: [Link]

  • S. Kromidas. (n.d.). Optimization of Ionization Efficiency. Fusion QbD Software. Available at: [Link]

  • Murphy, R. C. (2014). Fatty Acids. Tandem Mass Spectrometry of Lipids. Available at: [Link]

Sources

Technical Support Center: Minimizing Contamination in Anteisopentadecanoic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with comprehensive, field-proven insights into minimizing contamination during the preparation of anteisopentadecanoic acid (ai15:0) samples. Accurate quantification of this branched-chain fatty acid is crucial for its role as a biomarker, and even trace levels of contamination can significantly impact your results.[1] This resource offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides to address specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common queries regarding contamination in fatty acid analysis.

Q1: What are the most common sources of contamination in lipid analysis?

A1: Contamination can be introduced at multiple stages of the experimental workflow. The most prevalent sources include:

  • Plasticware: Consumables like microcentrifuge tubes, pipette tips, and vials are significant sources of contamination.[2] Plasticizers (e.g., phthalates) and slip agents (e.g., oleamide, erucamide) can leach from plastics into your samples and solvents.[2]

  • Solvents: The purity of your solvents is paramount. Even high-purity solvents can contain low-level contaminants that may interfere with your analysis.[3][4]

  • Glassware: Improperly cleaned glassware can harbor residues from previous experiments or cleaning agents, especially detergents.[2]

  • The Analyst: The individual performing the experiment can introduce contaminants through the shedding of skin and hair (keratin) or through direct contact with samples.[2]

  • The Laboratory Environment: Dust and other airborne particulates can be a source of contamination.[2] Personal care products used by laboratory personnel can also introduce interfering compounds.[2]

Q2: I'm observing unexpected peaks in my mass spectrometry data. How can I identify if they are contaminants?

A2: Unexpected peaks, often called "ghost peaks," are a common sign of contamination.[4] To determine the source of these peaks, you can:

  • Analyze a Solvent Blank: Inject the solvent used for sample preparation into your analytical instrument.[2] Any peaks that appear in this blank run are likely contaminants from the solvent or the system itself.[2]

  • Analyze a Method Blank: Process a sample that contains no analyte but is taken through the entire sample preparation procedure.[2][5] This will help identify contaminants introduced during sample handling and preparation steps.[5]

Q3: What grade of solvents should I be using for sensitive fatty acid analysis?

A3: For trace-level lipid analysis, it is crucial to use the highest purity solvents available. LC-MS or HPLC grade solvents are generally recommended.[3] However, be aware that even these can contain low levels of contaminants.[3] It is good practice to test new batches of solvents by running a blank before use in sample preparation.

Q4: Can I use plastic tubes and pipette tips for my this compound samples?

A4: While convenient, plastics are a major source of contamination in fatty acid analysis.[2][6] Fatty acids such as palmitic and stearic acid are used as lubricants and plasticizers in the manufacturing of plastics and can leach into your samples.[6][7] If possible, use glass or stainless-steel alternatives.[6] If plasticware is unavoidable, pre-rinse it with your extraction solvent to remove some surface contaminants.[2] Minimize contact time and avoid high temperatures to reduce leaching.[2]

Part 2: Troubleshooting Guide: Identifying and Eliminating Contamination

This section provides a more in-depth, question-and-answer-based approach to resolving specific contamination issues.

Issue 1: My method blanks show high levels of common fatty acids like palmitate (C16:0) and stearate (C18:0). What should I do?

This is a frequent problem, often stemming from contaminated glassware or plasticware.

Troubleshooting Steps:

  • Evaluate Your Labware:

    • Switch to Glass: If you are using plastic consumables, switch to glass alternatives wherever possible.[6] This includes vials, test tubes, and syringes.[6]

    • Intensive Glassware Cleaning: Implement a rigorous glassware cleaning protocol. Standard washing may not be sufficient for trace analysis.

  • Implement a Robust Glassware Cleaning Protocol:

    • Initial Wash: Scrub glassware with a laboratory-grade, clean-rinsing detergent (e.g., Alconox) in hot tap water.[8]

    • Thorough Rinsing: Rinse at least six times with tap water, followed by six rinses with high-purity water (e.g., Milli-Q).[8]

    • Solvent Rinses: In a fume hood, rinse the glassware three times with methanol, followed by three times with acetone.[8]

    • Drying: Allow glassware to air dry on a rack or in a drying oven. Loosely cover openings with hexane-rinsed aluminum foil to prevent dust contamination.[8]

    • For Stubborn Residues: If contamination persists, consider soaking the glassware in a 10% nitric acid solution for at least four hours, followed by thorough rinsing with reagent water.[9] For organic residues, a base bath (saturated NaOH or KOH in ethanol or methanol) can be effective, but must be handled with extreme caution.

Issue 2: I've switched to all-glass labware and implemented a rigorous cleaning protocol, but I still see contaminant peaks. What's the next step?

If labware is not the source, your solvents and reagents are the next likely culprits.

Troubleshooting Steps:

  • Verify Solvent Purity:

    • Run Solvent Blanks: Analyze each solvent used in your sample preparation individually to identify the source of contamination.[2]

    • Use Fresh Solvents: Always use fresh, high-purity solvents.[10] Older solvents can become contaminated over time.

    • Proper Storage: Store solvents in their original containers in a clean, dark environment to prevent degradation and contamination.[10] For example, chloroform can decompose when exposed to UV light and oxygen.[10]

  • Check Your Reagents:

    • Reagent Blanks: Prepare method blanks without your sample but with all reagents to see if they are a source of contamination.

    • High-Purity Reagents: Use reagents of the highest possible purity. Be aware that some reagents can contain fatty acids as additives.

Recommended Solvent Grades for Fatty Acid Analysis

SolventRecommended GradePotential Contaminants
MethanolLC-MS or HPLC GradeAlkylated amine species, plasticizers[2]
ChloroformHPLC Grade (stabilized with ethanol)Phosgene (from degradation), plasticizers[10]
HexaneHPLC or GC GradeOther hydrocarbons, plasticizers[3]
AcetonitrileLC-MS or HPLC GradePlasticizers, other organic impurities[11]
IsopropanolLC-MS or HPLC GradeAlkylated amine species, plasticizers[2]

Issue 3: My blanks are clean, but I'm seeing inconsistent results between replicate samples. What could be the cause?

Inconsistent results often point to contamination introduced during sample handling.

Troubleshooting Steps:

  • Review Your Sample Handling Technique:

    • Wear Powder-Free Gloves: Always wear powder-free nitrile or vinyl gloves.[9][12] Change them frequently, especially after touching any potentially contaminated surfaces.[9]

    • Avoid Hand-to-Face Contact: Be mindful of not touching your face, hair, or personal items while handling samples.

    • Use Clean Tools: Ensure all tools that come into contact with your sample (spatulas, forceps, etc.) are thoroughly cleaned.

  • Minimize Environmental Exposure:

    • Work in a Clean Area: Perform sample preparation in a clean, draft-free environment, such as a laminar flow hood, to minimize airborne contamination.[9]

    • Keep Samples Covered: Keep your samples covered as much as possible during preparation.[12]

Part 3: Protocols and Visualizations

Protocol: Contamination-Free Sample Preparation Workflow for this compound

  • Preparation:

    • Clean your work area thoroughly.

    • Don fresh, powder-free gloves.

    • Use only glassware that has been subjected to a rigorous cleaning protocol.

  • Lipid Extraction (modified Folch method):

    • To your sample in a glass tube, add a 2:1 mixture of chloroform:methanol.

    • Vortex thoroughly for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution.

    • Vortex for another 2 minutes and centrifuge to separate the phases.

    • Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

    • Add 2% sulfuric acid in methanol and heat at 70°C for 1 hour.[13]

    • Allow the sample to cool to room temperature.

  • FAME Extraction:

    • Add hexane to the cooled sample and vortex.

    • Add water to separate the layers.[13]

    • Transfer the upper hexane layer containing the FAMEs to a clean glass vial.[13]

    • Repeat the hexane extraction and combine the extracts.[13]

  • Final Preparation for Analysis:

    • Evaporate the hexane under a gentle stream of nitrogen.

    • Reconstitute the FAMEs in a small volume of hexane for injection into the GC-MS.[13]

Diagram: Common Contamination Pathways in Fatty Acid Analysis

Contamination_Pathways cluster_sources Contamination Sources cluster_workflow Sample Preparation Workflow Plasticware Plasticware Lipid Extraction Lipid Extraction Plasticware->Lipid Extraction Leaching of plasticizers Solvents & Reagents Solvents & Reagents Solvents & Reagents->Lipid Extraction Impurities Glassware Glassware Glassware->Lipid Extraction Residues Analyst Analyst Sample Collection Sample Collection Analyst->Sample Collection Skin oils, hair Analyst->Lipid Extraction Handling Environment Environment Environment->Sample Collection Dust, aerosols Derivatization Derivatization Analysis Analysis

Caption: Common sources of contamination and their entry points into the sample preparation workflow.

Diagram: Troubleshooting Flowchart for Contamination Issues

Troubleshooting_Flowchart start Contamination Detected in Blanks check_plasticware Are you using plasticware? start->check_plasticware replace_plasticware Replace with glass/stainless steel check_plasticware->replace_plasticware Yes check_glassware Is glassware properly cleaned? check_plasticware->check_glassware No replace_plasticware->check_glassware implement_cleaning Implement rigorous cleaning protocol check_glassware->implement_cleaning No check_solvents Are solvents/reagents pure? check_glassware->check_solvents Yes implement_cleaning->check_solvents test_solvents Test new, high-purity solvents/reagents check_solvents->test_solvents No check_handling Review sample handling procedures check_solvents->check_handling Yes test_solvents->check_handling improve_handling Improve aseptic technique, use PPE check_handling->improve_handling No end Contamination Minimized check_handling->end Yes improve_handling->end

Caption: A decision-making flowchart for troubleshooting sources of contamination.

References

  • Benchchem. (n.d.). Common sources of contamination in lipid analysis.
  • Benchchem. (n.d.). Benefits of Quality Organic Solvents for Lipid Analysis.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • MDPI. (2020). Minimizing Contamination from Plastic Labware in the Quantification of C16 and C18 Fatty Acids in Filter Samples of Atmospheric Particulate Matter and Their Utility in Apportioning Cooking Source Contribution to Urban PM 2.5.
  • FDA. (n.d.). Elemental Analysis Manual for Food and Related Products.
  • Creative Proteomics. (n.d.). Sample Preparation in Lipidomics: Methodological Foundations.
  • Avanti Research. (2019). Solvent Challenges Associated with the Storing and Extraction of Lipids.
  • Unknown. (n.d.). Sample Preparation Basics SOP.
  • Michigan State University. (2018). Cleaning of Glassware_MSMC SOP-001v1.
  • MetwareBio. (n.d.). Lipidomics Sample Preparation FAQ.
  • Sigma-Aldrich. (n.d.). Cleaning Laboratory Glassware.
  • NIH. (n.d.). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements.
  • Agilent. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention.
  • Feed HACCP. (2018). M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4.pdf.
  • ResearchGate. (n.d.). Chemical compositions of fatty acids used as plasticizers raw materials.
  • NIH. (n.d.). The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines.
  • Matreya LLC. (2020). PRODUCT DATA SHEET.
  • Reddit. (2023). Persistent fatty acid contamination.
  • Analytical Chemistry. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics.

Sources

Enhancing signal-to-noise ratio for low-level detection of anteisopentadecanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Signal-to-Noise Enhancement

The fundamental goal is to maximize the signal generated by anteisopentadecanoic acid while minimizing random fluctuations and background interferences (noise). This is achieved through a multi-faceted approach targeting every stage of the analytical workflow, from sample collection to data acquisition.

Key Strategies:

  • Signal Amplification: Primarily achieved by converting the analyte into a form that is more readily detected. For Gas Chromatography-Mass Spectrometry (GC-MS), this involves derivatization to increase volatility.[2][3] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency.[4][5]

  • Noise Reduction: This involves meticulous sample cleanup to remove interfering matrix components, ensuring instrument cleanliness to reduce background signals, and optimizing chromatographic separation to resolve the analyte from co-eluting compounds.[6][7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the analysis of this compound in a question-and-answer format.

Issue 1: Low or No Analyte Signal

Q: My calibration standards look fine, but I'm getting a very low or non-existent signal for this compound in my biological samples. What's the problem?

A: This common issue typically points to problems in sample preparation or analyte loss within the instrument. Let's break down the potential causes.

  • Possible Cause 1: Inefficient Lipid Extraction.

    • Explanation: this compound must first be efficiently isolated from the complex sample matrix (e.g., plasma, tissue). The chosen extraction method may not be suitable for your sample type, or the procedure may have been performed incorrectly.

    • Troubleshooting Steps:

      • Verify Extraction Protocol: The Folch or Bligh-Dyer methods, which use a chloroform-methanol system, are considered gold standards for total lipid extraction and are highly effective.[6][9] Ensure the solvent-to-sample volume ratio is correct (typically 20:1) to ensure complete extraction.[9]

      • Ensure Phase Separation: After adding water or a salt solution to the solvent mixture, ensure a clean separation of the lower chloroform phase (containing the lipids). Incomplete separation can lead to significant analyte loss.[6][9]

      • Check for Emulsions: Emulsions can form at the interface, trapping lipids. Centrifugation should be used to break up any emulsions and achieve a sharp phase boundary.[6]

  • Possible Cause 2: Incomplete Derivatization.

    • Explanation: For GC-MS analysis, free fatty acids are too polar and not volatile enough. They must be converted to their fatty acid methyl ester (FAME) form. An incomplete reaction will leave the analyte in its native state, which will not chromatograph properly, resulting in a poor or absent peak.[10][11]

    • Troubleshooting Steps:

      • Reagent Quality: Derivatization reagents like Boron Trifluoride (BF₃)-Methanol can degrade with exposure to moisture. Use fresh reagent for each batch of samples.[11]

      • Anhydrous Conditions: Water interferes with the methylation reaction. Ensure the lipid extract is completely dry (typically evaporated under a stream of nitrogen) before adding the derivatization reagent.[11]

      • Optimize Reaction Conditions: Ensure the reaction is heated at the appropriate temperature (e.g., 60-100°C) for a sufficient duration (e.g., 30-60 minutes) to drive the reaction to completion.[11]

  • Possible Cause 3: Active Sites in the GC Inlet.

    • Explanation: The GC inlet is a hot, metallic environment where active sites (e.g., exposed metal or silanol groups) can irreversibly adsorb polar analytes like any underivatized fatty acids.

    • Troubleshooting Steps:

      • Use a Deactivated Liner: Always use a high-quality, deactivated inlet liner. Consider replacing the liner if you observe a drop in response for active compounds.[8]

      • Perform Inlet Maintenance: Regularly clean the injector port and replace the septum and seals to prevent the buildup of non-volatile residues that create active sites.[7]

      • Trim the GC Column: The first few centimeters of the column can accumulate residue and become active. Trimming 0.5 meters from the inlet end of the column can restore performance.[12]

Issue 2: High Background Noise

Q: I can see my analyte peak, but the baseline is very high and noisy, resulting in a poor S/N ratio. How can I clean this up?

A: High background noise is almost always due to contamination in the system or interferences from the sample matrix.

  • Possible Cause 1: System Contamination.

    • Explanation: Contaminants can be introduced from several sources, including impure carrier gas, contaminated solvents, or "column bleed" from the GC column's stationary phase at high temperatures.

    • Troubleshooting Steps:

      • Gas Purity: Use high-purity (99.999% or higher) carrier gas and install purifying traps to remove oxygen, moisture, and hydrocarbons.[8][13] Oxygen, in particular, can rapidly degrade the column's stationary phase, leading to high bleed.[8]

      • Run Blanks: Inject a solvent blank to determine if the contamination is coming from your sample or the system itself.[10]

      • Clean the Ion Source: The mass spectrometer's ion source can become contaminated over time. Follow the manufacturer's procedure for cleaning the source components.[7][13]

      • Check for Column Bleed: Ensure you are not exceeding the column's maximum operating temperature. If the column is old or has been damaged by oxygen, it may need to be replaced with a low-bleed, MS-certified column.[11]

  • Possible Cause 2: Matrix Effects.

    • Explanation: Co-extracted compounds from the sample matrix can interfere with the ionization of your target analyte in the MS source, either suppressing or enhancing the signal in an unpredictable way.

    • Troubleshooting Steps:

      • Incorporate a Cleanup Step: After the initial lipid extraction, a purification step like Solid-Phase Extraction (SPE) can be highly effective at removing interfering compounds.[6][14]

      • Optimize Chromatography: Adjust the GC oven temperature program. A slower ramp rate can often improve the resolution between your analyte and a closely eluting matrix interferent.[10]

      • Use Matrix-Matched Calibration: Prepare your calibration standards in an extract from a blank matrix (a sample known not to contain your analyte). This helps to compensate for any consistent signal suppression or enhancement caused by the matrix.[11]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization essential for the GC-MS analysis of this compound? A1: Derivatization serves two primary purposes. First, it converts the polar carboxylic acid group into a less polar, more volatile ester (FAME), which is necessary for the compound to travel through the GC column.[2][3] Second, this conversion significantly improves the chromatographic peak shape, changing it from a broad, tailing peak to a sharp, symmetrical one, which is crucial for accurate quantification and higher sensitivity.[2][10]

Q2: Should I use GC-MS or LC-MS/MS for my analysis? A2: The choice depends on your specific needs.[15]

  • GC-MS is the traditional and robust method for fatty acid analysis. It provides excellent chromatographic resolution, especially for separating isomers like iso and anteiso branched-chain fatty acids. However, it requires the derivatization step.[15]

  • LC-MS/MS is a powerful alternative that can analyze the intact fatty acid without derivatization.[15] It uses softer ionization techniques (like ESI), which results in less fragmentation and often a strong molecular ion, enhancing sensitivity, especially when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[15][16]

Q3: How can I confirm that my derivatization reaction was successful? A3: Examine the peak shape in your chromatogram. If the reaction is incomplete, you may see a small, sharp peak for the FAME derivative followed by a broad, tailing peak for the unreacted free fatty acid.[10] If you are using a mass spectrometry detector, you can also monitor for the characteristic mass spectrum of the FAME, which should show a clear molecular ion.

Q4: What is the purpose of adding an internal standard? A4: An internal standard (ideally a stable isotope-labeled version of the analyte, like Pentadecanoic acid-d3) is added to every sample, calibrator, and QC at a known concentration at the very beginning of the sample preparation process.[17] It co-elutes with the analyte and experiences similar losses during extraction and derivatization, as well as any injection variability. By calculating the ratio of the analyte's signal to the internal standard's signal, you can correct for these variations, leading to significantly more accurate and precise quantification.[14]

Data Presentation & Key Parameters

Table 1: Comparison of Analytical Techniques for BCFA Analysis
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for a wide range of polarities and volatilities.[15]
Derivatization Mandatory for fatty acids to increase volatility.[2][15]Generally not required; analyzes the intact acid.[15]
Ionization Typically Electron Ionization (EI), causing extensive fragmentation.[15]Soft ionization (e.g., ESI), preserving the molecular ion.[15]
Isomer Separation Excellent resolution for separating isomers (e.g., iso vs. anteiso).[15]Good separation, dependent on advanced column chemistries.[15]
Sensitivity Good, especially in Selected Ion Monitoring (SIM) mode.Excellent, especially in Multiple Reaction Monitoring (MRM) mode.[16]

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for the robust extraction and derivatization of this compound from biological samples.

Workflow for Low-Level this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s0 Biological Sample (e.g., Plasma, Tissue) s1 Add Internal Standard (e.g., C15:0-d3) s0->s1 s2 Lipid Extraction (Folch Method) s1->s2 s3 Dry Lipid Extract (Under Nitrogen) s2->s3 s4 Derivatization to FAMEs (BF3-Methanol) s3->s4 s5 FAMEs Extraction (Hexane) s4->s5 a0 GC-MS Analysis (SIM Mode) s5->a0 a1 Data Acquisition a0->a1 d0 Peak Integration a1->d0 d1 Calculate Analyte/IS Ratio d0->d1 d2 Quantification (vs. Calibration Curve) d1->d2

Protocol 1: Lipid Extraction via Modified Folch Method

This protocol is designed to efficiently extract total lipids from a plasma sample.

  • Sample Aliquoting: In a glass tube with a PTFE-lined cap, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., deuterated pentadecanoic acid) in a small volume of solvent.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

  • Homogenization: Vortex the mixture vigorously for 2 minutes at room temperature to ensure thorough mixing and protein denaturation.[6]

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the tube.[6] Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to facilitate a clean separation of the two phases.[6]

  • Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.[6]

  • Drying: Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization to FAMEs using BF₃-Methanol

This is a common and effective method for preparing FAMEs for GC analysis.[9][11]

  • Reagent Addition: To the dried lipid extract from Protocol 1, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[11]

  • Reaction: Cap the tube tightly and heat in a heating block or water bath at 80-100°C for 45 minutes to convert fatty acids to FAMEs.[9]

  • Quenching: Cool the reaction tube to room temperature.

  • FAME Extraction: Add 1 mL of hexane and 1 mL of deionized water to the tube.[6]

  • Mixing & Separation: Vortex vigorously for 1 minute to extract the nonpolar FAMEs into the upper hexane layer.[6] Centrifuge briefly if necessary to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a clean autosampler vial for GC-MS analysis.

Troubleshooting Logic Diagram

G start Low S/N Ratio Detected q1 Is Signal Intensity Low? start->q1 q2 Is Baseline Noise High? q1->q2 No a1 Review Extraction & Derivatization Protocols q1->a1 Yes q3 Is Peak Shape Poor? q2->q3 No a3 Check for System Leaks & Contamination (Run Blanks) q2->a3 Yes a5 Perform Inlet Maintenance (New Liner, Trim Column) q3->a5 Yes end_node S/N Ratio Improved q3->end_node No a2 Optimize MS Parameters (Tune, SIM/MRM) a1->a2 a2->end_node a4 Improve Sample Cleanup (e.g., SPE) a3->a4 a4->end_node a6 Optimize GC Method (Temp Program) a5->a6 a6->end_node

Caption: A logical workflow for troubleshooting low signal-to-noise ratio issues.

References

  • BenchChem. (n.d.). Application Notes: Sample Preparation for Fatty Acid Analysis in Complex Mixtures.
  • Yang, L., Bai, Y., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. PubMed.
  • Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.
  • BenchChem. (n.d.). Dealing with isomeric interference in fatty acid analysis.
  • Abeysundara, A. T., et al. (2021). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate.
  • LCGC Blog. (2020). Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).
  • CHROMacademy. (2020). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).
  • BenchChem. (n.d.). A Comparative Guide to the Bioanalytical Validation of a Branched-Chain Fatty Acid.
  • Creative Proteomics. (n.d.). Branched Chain Fatty Acids Analysis Service.
  • Erol, K., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. NIH.
  • BenchChem. (n.d.). Technical Support Center: Optimizing GC-MS for Pentadecanoic Acid-d2 Measurement.
  • Han, X., & Gross, R. W. (2005). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. ResearchGate.
  • DeBose-Boyd, R. A., et al. (2013). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. NIH.
  • Eibler, D., et al. (2007). Enantioselective determination of anteiso fatty acids in food samples. PubMed.
  • Lipotype GmbH. (n.d.). Branched-Chain Fatty Acid - Lipid Analysis.
  • Wang, Y., et al. (2023). Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and. WUR eDepot.
  • Tsoukalas, D., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. NIH.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Signal-to-Noise in Analyte Detection with N6-Isopentenyladenosine-D6.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
  • BenchChem. (n.d.). Improving signal-to-noise for 7-Hydroxycholesterol detection.

Sources

Dealing with incomplete saponification in total fatty acid analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for total fatty acid analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the saponification step of total fatty acid analysis. Here, we provide in-depth, field-proven insights and practical solutions to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of saponification in total fatty acid analysis?

Saponification, or alkaline hydrolysis, is a critical step for the comprehensive analysis of all fatty acids within a sample. In biological and other complex matrices, fatty acids exist in various forms: free fatty acids and, more commonly, esterified to complex lipids such as triglycerides, phospholipids, and cholesterol esters.[1][2] The saponification process utilizes a strong base, typically potassium hydroxide (KOH), to cleave these ester bonds, liberating the fatty acids from their glycerol backbone or other molecular structures.[1][3][4] This ensures that the subsequent analysis, often by gas chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs), quantifies the total fatty acid pool, providing a complete profile of the sample.[2][5]

Q2: Why is potassium hydroxide (KOH) preferred over sodium hydroxide (NaOH) for saponification?

Potassium hydroxide (KOH) is more commonly recommended and used in saponification protocols for lipid analysis.[1] The primary reason for this preference lies in the solubility of the resulting soaps (potassium salts of fatty acids). Potassium soaps are generally more soluble in the alcoholic reaction medium (typically ethanolic or methanolic KOH) than their sodium counterparts.[1] This enhanced solubility facilitates a more homogeneous reaction environment, which can lead to a more complete and efficient saponification reaction.[1]

Q3: What are the typical signs of incomplete saponification?

Incomplete saponification can manifest in several ways during your experimental workflow. Visually, the persistence of an oily layer or droplets in the reaction mixture after the specified reaction time is a clear indicator that not all lipids have been hydrolyzed.[6] During the subsequent extraction steps, you might observe the formation of persistent emulsions that are difficult to break, which can be caused by unsaponified lipids. Analytically, if you are using a technique like Thin Layer Chromatography (TLC) to monitor the reaction, the presence of spots corresponding to triglycerides or other complex lipids confirms that the saponification is not complete. In your final GC analysis, you may see lower than expected yields of total fatty acids or skewed profiles.

Q4: Can the saponification process itself degrade sensitive fatty acids?

While saponification is a robust method, the use of strong alkali and heat can pose a risk to certain labile fatty acids, particularly polyunsaturated fatty acids (PUFAs), which are susceptible to oxidation and isomerization.[7] It is crucial to avoid unnecessarily harsh conditions, such as excessively high temperatures or prolonged reaction times.[1] To mitigate oxidative damage, it is highly recommended to perform the saponification under an inert atmosphere (e.g., by purging the reaction vessel with nitrogen or argon) and to include an antioxidant like butylated hydroxytoluene (BHT) in the saponification reagent.[1]

Troubleshooting Guide for Incomplete Saponification

Issue 1: Low recovery of total fatty acids, suggesting incomplete hydrolysis.

Q: My final fatty acid yield is consistently lower than expected. How can I determine if incomplete saponification is the cause and what steps can I take to improve it?

A: The Causality Behind Low Yields

Low recovery of fatty acids is a frequent problem that can often be traced back to an incomplete saponification reaction. This can be due to a number of factors including insufficient reagent concentration, suboptimal reaction time and temperature, or challenging sample matrices.[1] The official AOAC Method 920.160 provides a standardized starting point for saponification conditions, but optimization is often necessary for specific sample types.[8][9][10][11]

Troubleshooting Workflow

G cluster_0 Troubleshooting Low Fatty Acid Recovery start Low Fatty Acid Yield Detected q1 Visual Inspection: Oily layer or cloudiness present after saponification? start->q1 action1 Increase Reaction Intensity: 1. Extend reaction time 2. Increase temperature (not exceeding 80°C for sensitive FAs) 3. Increase KOH concentration q1->action1 Yes q2 Complex Matrix? (e.g., high lipid content, solid tissue) q1->q2 No verification Verification Step: Run a saponification value titration or TLC analysis action1->verification action2 Enhance Sample-Reagent Interaction: 1. Improve homogenization of the sample 2. Ensure complete dissolution in the alcoholic KOH q2->action2 Yes q2->verification No action2->verification verification->q1 Incomplete Saponification Persists end_good Yield Improved verification->end_good Complete Saponification Confirmed end_bad Yield Still Low (Consider other issues like extraction or derivatization)

Caption: Troubleshooting workflow for low fatty acid recovery.

Detailed Protocols for Troubleshooting

Protocol 1: Optimizing Saponification Conditions

  • Increase Reaction Time: If your standard protocol calls for 30 minutes, try increasing the incubation time in increments of 15 minutes (e.g., 45 minutes, then 60 minutes). Some complex matrices may require longer incubation to ensure complete hydrolysis.[1]

  • Elevate Temperature: Standard protocols often recommend temperatures between 60-80°C.[7] If you are working at the lower end of this range, cautiously increase the temperature. Be mindful that temperatures above 80°C can lead to the degradation of sensitive fatty acids.[7]

  • Adjust KOH Concentration: For samples with a very high lipid content, the initial concentration of KOH may be insufficient. Prepare a more concentrated alcoholic KOH solution (e.g., increase from 0.5 M to 1.0 M). Ensure your sample is fully dissolved in the reagent.[1]

Protocol 2: Verification of Saponification Completion by Titration (Saponification Value)

This method is adapted from the AOAC Official Method 920.160 and determines the amount of KOH consumed during the reaction.[8][10]

  • Sample Preparation: Accurately weigh approximately 1-2 g of your lipid sample into a 250 mL flask.

  • Reaction: Add a known excess volume (e.g., 25 mL) of standardized alcoholic KOH solution (e.g., 0.5 N) to the flask.

  • Blank Preparation: Prepare a blank sample containing the same volume of alcoholic KOH solution but without the lipid sample.

  • Reflux: Connect both the sample and blank flasks to reflux condensers and heat in a water bath or on a hot plate for at least 1 hour, or until the solution is clear and free of oily droplets.

  • Titration: After cooling, add a few drops of phenolphthalein indicator to both flasks. Titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) (e.g., 0.5 N) until the pink color disappears.[12]

  • Calculation: The saponification value is calculated using the following formula: Saponification Value (mg KOH/g) = [(B - S) * N * 56.1] / W Where:

    • B = volume of HCl used for the blank (mL)

    • S = volume of HCl used for the sample (mL)

    • N = normality of the HCl solution

    • 56.1 = molecular weight of KOH (mg/mmol)

    • W = weight of the sample (g)

    A stable and reproducible saponification value across replicate samples under your optimized conditions indicates complete saponification.

Issue 2: The sample matrix is complex and may be interfering with the saponification process.

Q: I work with complex biological tissues and I suspect matrix effects are inhibiting the saponification. How can I overcome this?

A: Understanding and Mitigating Matrix Effects

Matrix effects occur when other components in the sample interfere with the reaction or subsequent analysis.[13] In the context of saponification, the sample matrix can physically shield lipids from the alkaline reagent or chemically interact in a way that hinders the hydrolysis.[7] Proper sample preparation is key to mitigating these effects.

Strategies for Complex Matrices

StrategyRationale
Thorough Homogenization Increases the surface area of the sample, allowing for better penetration of the saponification reagent. For solid tissues, grinding or the use of a bead mill can be effective.[14]
Initial Lipid Extraction For some particularly challenging matrices, performing a lipid extraction prior to saponification can remove many interfering substances.
Use of Co-solvents In some cases, the addition of a co-solvent like toluene or tetrahydrofuran (THF) can improve the solubility of very nonpolar lipids in the reaction mixture.
Internal Standards The use of an internal standard, such as a fatty acid not naturally present in your sample (e.g., C17:0 or C19:0), added before saponification, can help to correct for losses during both the saponification and extraction steps.[2]

Protocol 3: Saponification of Complex Biological Tissues

  • Homogenization: Weigh a small amount of tissue (e.g., 50-100 mg) and homogenize it thoroughly in a suitable solvent.[14]

  • Saponification Reagent: Add an appropriate volume of alcoholic KOH solution, ensuring the tissue is completely submerged. Consider using a higher concentration of KOH for lipid-rich tissues.[1] Include an antioxidant like BHT in your reagent.[1]

  • Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas before sealing and heating to prevent oxidation of PUFAs.

  • Incubation: Heat the mixture at a carefully controlled temperature (e.g., 70°C) for an optimized duration (e.g., 60-90 minutes) with constant agitation.[7]

  • Acidification and Extraction: After cooling, acidify the mixture to a pH of 3-4 with HCl to protonate the fatty acids.[1] Extract the free fatty acids with an organic solvent like hexane or diethyl ether.[1]

  • Derivatization and Analysis: The extracted fatty acids can then be derivatized to FAMEs for GC analysis.

Saponification Reaction and Subsequent Steps

G cluster_0 Total Fatty Acid Analysis Workflow sample Sample (containing Triglycerides, Phospholipids, etc.) saponification Saponification (+ Alcoholic KOH, Heat) sample->saponification products Glycerol + Fatty Acid Salts (Soaps) saponification->products acidification Acidification (+ HCl) products->acidification ffa Free Fatty Acids (FFAs) acidification->ffa extraction Solvent Extraction (e.g., Hexane) ffa->extraction derivatization Derivatization to FAMEs (e.g., BF3-Methanol) extraction->derivatization fames Fatty Acid Methyl Esters (FAMEs) derivatization->fames gc GC Analysis fames->gc

Caption: Key steps in total fatty acid analysis.

By systematically addressing these common issues and validating your methodology, you can ensure the successful and accurate quantification of total fatty acids in your samples.

References

  • Agritrop. (n.d.). Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. Retrieved from [Link]

  • Scribd. (n.d.). 41.1.18 AOAC Official Method 920.160 Saponification Number (Koettstorfer Number) of Oils and Fats. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPERIMENT 7 DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]

  • YouTube. (n.d.). Aoac Methods Manual For Fatty Acids. Retrieved from [Link]

  • Dairy Knowledge Portal. (n.d.). 11.10 Determination of saponification number. Retrieved from [Link]

  • AquaDocs. (n.d.). DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]

  • CalTech GPS. (n.d.). Saponification | Alex L. Sessions. Retrieved from [Link]

  • AOCS Methods Home. (2024). Total Fatty Acids, Oxidized Fatty Acids, Wet Extraction Method page 1. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Lipophilic Antioxidants (Carotenoids, Tocols, Retinol, and Coenzyme Q 10 ) in Human and Animal Tissues: Development and Validation of a Rapid Extraction and Chromatographic Method for Nutrition and Health Studies. Retrieved from [Link]

  • PubMed. (2000). Determination of the fatty acid composition of saponified vegetable oils using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]

  • Nikura. (2024, October 1). 9. Soap Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). MANUAL OF METHODS OF ANALYSIS OF FOODS. Retrieved from [Link]

  • Infinita Lab. (2025, September 18). Laboratory Tests for Soap Composition for Ingredient Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Saponification Value Analysis Guide | PDF | Titration | Chemistry. Retrieved from [Link]

  • Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]

  • PubMed. (2014). Optimization conditions of samples saponification for tocopherol analysis. Retrieved from [Link]

  • ISO. (n.d.). INTERNATIONAL STANDARD ISO 685. Retrieved from [Link]

  • YouTube. (2020, December 26). Determination of Saponification Value of Oils and Fats Sample_A Complete Procedure (AOAC 920.160). Retrieved from [Link]

  • NIH. (2022, May 18). Saponification Value of Fats and Oils as Determined from 1H-NMR Data: The Case of Dairy Fats. Retrieved from [Link]

  • YouTube. (2015, December 22). Esters 7. Finding the Saponification Value of a Fat. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Determination of the fatty acid composition of saponified vegetable oils using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct saponification: A simple and rapid method for determination of total cholesterol and fatty acid composition of aquatic foods | Request PDF. Retrieved from [Link]

  • ResearchGate. (2022, May 13). (PDF) Saponification Value of Fats and Oils as Determined from H-NMR Data: The Case of Dairy Fats. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Quora. (2017, March 21). What is the procedure to do saponification reaction in lab experiment?. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. Retrieved from [Link]

  • YouTube. (2021, October 1). Qualitative analysis of lipids. Retrieved from [Link]

  • UMass. (n.d.). ANALYSIS OF LIPIDS. Retrieved from [Link]

  • ResearchGate. (2015, September 13). Why do we do saponification of lipid when we determine fatty acid?. Retrieved from [Link]

  • SEAFDEC Repository. (n.d.). DETERMINATION OF SAPONIFICATION VALUE. Retrieved from [Link]

  • MDPI. (2018, September 14). The Effects of Cold Saponification on the Unsaponified Fatty Acid Composition and Sensory Perception of Commercial Natural Herbal Soaps. Retrieved from [Link]

  • SciSpace. (n.d.). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. Retrieved from [Link]

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Technical Support Center: Accurate Quantification of Anteisopentadecanoic Acid in Complex Biological Fluids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the accurate quantification of anteisopentadecanoic acid (a15:0) in complex biological fluids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the technical knowledge and field-proven insights necessary to overcome common challenges and ensure the integrity of your experimental results.

Introduction

This compound (a15:0), a branched-chain fatty acid, is gaining significant attention as a potential biomarker for dairy fat intake and its association with various health outcomes, including cardiovascular and metabolic diseases.[1][2] Accurate and precise quantification of a15:0 in complex biological matrices such as plasma, serum, and cell lysates is paramount for reliable clinical and research findings. This guide will walk you through the critical steps of the analytical workflow, from sample preparation to data analysis, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques.

Troubleshooting Guide

This section addresses specific issues you may encounter during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis

Question: My chromatogram for a15:0 methyl ester (a15:0-FAME) shows significant peak tailing, leading to inconsistent integration and poor reproducibility. What are the likely causes and how can I resolve this?

Answer:

Poor peak shape is a common issue in the GC-MS analysis of fatty acids and can stem from several factors.[3]

  • Incomplete Derivatization: Free, underivatized fatty acids are highly polar and can interact with active sites in the GC system (injector liner, column), causing peak tailing.[4]

    • Solution: Ensure your derivatization reaction to form fatty acid methyl esters (FAMEs) has gone to completion. You can optimize the reaction time, temperature, or the amount of derivatizing agent (e.g., BF₃-methanol or BCl₃-methanol).[4][5] It is also crucial to use high-quality, low-moisture derivatization reagents, as water can hinder the esterification reaction.[4]

  • Active Sites in the GC System: The injector liner, particularly the glass wool, and the column itself can have active sites (silanol groups) that interact with polar analytes.

    • Solution: Use a deactivated injector liner. If you are using glass wool, ensure it is also deactivated. Consider using a liner without glass wool if possible. For the column, perform regular conditioning as recommended by the manufacturer to passivate active sites. If the column is old, it may need to be replaced.

  • Improper Injection Technique: A slow injection or a sample solvent that is not compatible with the stationary phase can lead to poor peak shape.

    • Solution: Use an autosampler for consistent and fast injections. Ensure your sample is dissolved in a nonpolar solvent like hexane for splitless injection on a nonpolar or mid-polar column.[6]

Issue 2: Co-elution of a15:0 with Other Fatty Acid Isomers

Question: I am having difficulty separating a15:0 from other C15:0 isomers, such as isopentadecanoic acid (i15:0), in my GC-MS analysis. How can I improve the resolution?

Answer:

The separation of branched-chain fatty acid isomers can be challenging due to their similar boiling points.

  • Column Selection: The choice of GC column is critical. A longer column (e.g., 60 m or 100 m) will provide higher resolution. Additionally, a more polar stationary phase (e.g., a high-cyanopropyl phase) can enhance the separation of fatty acid isomers compared to a standard nonpolar phase like a 5% phenyl-methylpolysiloxane.[7]

  • Temperature Program Optimization: A slower oven temperature ramp rate during the elution of the C15:0 isomers can significantly improve their separation. Experiment with reducing the ramp rate (e.g., from 10°C/min to 2-3°C/min) in the temperature range where these compounds elute.

  • LC-MS as an Alternative: While GC-MS is traditional for FAME analysis, modern ultra-high-performance liquid chromatography (UHPLC) methods coupled with mass spectrometry are showing promise for the isomer-selective profiling of branched-chain fatty acids without derivatization.[8][9] Different UHPLC columns, such as those with charged surface hybrid (CSH) C18 phases, can provide excellent selectivity for long-chain BCFA isomers.[8]

Issue 3: Low Recovery of a15:0 During Sample Preparation

Question: My recovery of a15:0, as determined by my internal standard, is consistently low. What steps in my lipid extraction protocol could be causing this?

Answer:

Low recovery can be attributed to several factors during the lipid extraction and subsequent workup.

  • Inefficient Lipid Extraction: The choice of extraction solvent system is crucial for efficiently extracting lipids from the biological matrix.[10] The classic Folch method (chloroform:methanol) and the Matyash method (methyl-tert-butyl ether:methanol) are robust options.[10][11] For polar lipids, a single-phase butanol:methanol extraction might offer better recovery.[12]

    • Solution: Ensure proper homogenization of the sample with the extraction solvents. For plasma or serum, vigorous vortexing is essential. Also, ensure the correct phase separation and careful collection of the organic layer containing the lipids.

  • Loss During Solvent Evaporation: Evaporating the solvent to dryness at high temperatures can lead to the loss of more volatile fatty acids.

    • Solution: Evaporate the solvent under a gentle stream of nitrogen at a moderate temperature (e.g., 30-40°C). Avoid complete dryness if possible, or immediately redissolve the lipid extract in a small volume of solvent.

  • Adsorption to Surfaces: Fatty acids can adsorb to glass or plastic surfaces, especially at low concentrations.

    • Solution: Use silanized glassware to minimize adsorption. Also, ensure that all pipette tips used are low-retention tips.

Issue 4: Matrix Effects in LC-MS/MS Analysis

Question: I am observing significant ion suppression for a15:0 in my plasma samples when using LC-MS/MS. How can I mitigate these matrix effects?

Answer:

Matrix effects, where co-eluting endogenous compounds interfere with the ionization of the analyte of interest, are a common challenge in LC-MS analysis of biological samples.

  • Improved Sample Cleanup: A more thorough sample cleanup can remove many of the interfering substances.

    • Solution: Consider using solid-phase extraction (SPE) after the initial liquid-liquid extraction to further purify the lipid extract. C18-based SPE cartridges are commonly used for this purpose.[13]

  • Chromatographic Separation: Enhancing the chromatographic separation can move the a15:0 peak away from the region where most of the matrix components elute.

    • Solution: Optimize your LC gradient to achieve better separation. A longer, shallower gradient can improve resolution. Experiment with different stationary phases that may offer different selectivity.

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d3-a15:0) is the most effective way to compensate for matrix effects. This standard will co-elute with the analyte and experience similar ion suppression or enhancement, allowing for accurate quantification.[14][15]

  • Dilution of the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection for low-abundance analytes.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Free fatty acids like a15:0 are polar molecules due to their carboxylic acid group. This polarity leads to low volatility and a tendency to form hydrogen bonds, resulting in poor chromatographic performance (e.g., peak tailing) and potential adsorption to the GC system.[3] Derivatization, most commonly through methylation to form fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar and more volatile ester.[4] This enhances thermal stability and improves chromatographic separation, leading to sharper peaks and more accurate quantification.[4][16]

Q2: What are the most common methods for derivatizing a15:0 for GC-MS analysis?

A2: The most widely used methods involve acid-catalyzed esterification. Reagents like boron trifluoride in methanol (BF₃-methanol) or boron trichloride in methanol (BCl₃-methanol) are highly effective for converting free fatty acids and transesterifying esterified fatty acids into their corresponding methyl esters.[4][5] Another common approach is using methanolic HCl.[6]

Q3: Which is the better analytical platform for a15:0 quantification: GC-MS or LC-MS?

A3: Both GC-MS and LC-MS are powerful techniques for fatty acid analysis, and the choice often depends on the specific requirements of the study.

  • GC-MS: This is the traditional and well-established method for fatty acid analysis, particularly after derivatization to FAMEs.[16][17] It offers excellent chromatographic resolution, especially for isomeric separation when using appropriate columns, and extensive, well-curated mass spectral libraries for compound identification.

  • LC-MS/MS: This technique is gaining popularity as it can often analyze fatty acids in their native form without the need for derivatization.[18][19][20] This simplifies sample preparation and avoids potential artifacts from the derivatization step. LC-MS/MS also offers high sensitivity and specificity, especially when using multiple reaction monitoring (MRM) mode.[14] However, chromatographic separation of isomers can be more challenging than with high-resolution GC.[9]

Q4: What type of internal standard should I use for accurate quantification?

A4: The use of an appropriate internal standard is critical for correcting for sample loss during preparation and for variations in instrument response. For the highest accuracy, a stable isotope-labeled internal standard of the analyte, such as deuterated this compound (e.g., d3-a15:0), is recommended.[15] If a labeled standard for a15:0 is not available, a structurally similar odd-chain fatty acid that is not present in the sample, such as heptadecanoic acid (C17:0), can be used.[21]

Q5: What are the key parameters to consider for method validation?

A5: A robust method validation is essential to ensure the reliability of your quantitative data. Key parameters to assess include:[7][22][23][24]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked matrix samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum using the Matyash Method

This protocol is an adaptation of the methyl-tert-butyl ether (MTBE) based extraction, which is a safer alternative to the chloroform-based Folch method.[10]

Materials:

  • Plasma or serum sample

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE, HPLC grade)

  • Internal standard solution (e.g., d3-a15:0 or C17:0 in methanol)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.

  • Add 1 mL of MTBE and vortex for 1 minute.

  • Add 250 µL of water and vortex for 30 seconds to induce phase separation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic layer (approximately 1 mL) and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

  • The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

This protocol uses boron trichloride-methanol for efficient esterification.[4]

Materials:

  • Dried lipid extract

  • Boron trichloride-methanol solution (12% w/w in methanol)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass tubes with Teflon-lined caps

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 1 mL of 12% BCl₃-methanol solution.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Table 1: Example GC-MS Parameters for a15:0-FAME Analysis
ParameterSetting
GC System Agilent 7890B or equivalent
Column Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar column
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial temp 100°C, hold for 2 min; ramp to 180°C at 10°C/min; ramp to 240°C at 5°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp 230°C
MS Quad Temp 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Visualizations

Experimental Workflow for a15:0 Quantification

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Fluid (Plasma, Serum) Extraction Lipid Extraction (e.g., Matyash Method) Sample->Extraction Add Internal Standard Derivatization Derivatization to FAMEs (e.g., BCl3-Methanol) Extraction->Derivatization GCMS GC-MS or LC-MS/MS Analysis Derivatization->GCMS Data Data Acquisition (SIM or MRM) GCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Validation Method Validation Quantification->Validation Result Result Validation->Result Final Concentration of a15:0

Caption: Overview of the analytical workflow for quantifying a15:0.

Troubleshooting Logic for Poor GC-MS Peak Shape

troubleshooting Start Poor Peak Shape (Tailing) Q1 Check Derivatization? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes Q2 Check GC System? Q1->Q2 No S1 Optimize Reaction: - Time - Temperature - Reagent Quality A1_Yes->S1 Result Improved Peak Shape S1->Result A2_Yes Active Sites Q2->A2_Yes Yes Q3 Check Injection? Q2->Q3 No S2 Use Deactivated Liner Condition/Replace Column A2_Yes->S2 S2->Result A3_Yes Improper Technique Q3->A3_Yes Yes S3 Use Autosampler Check Solvent A3_Yes->S3 S3->Result

Caption: Decision tree for troubleshooting poor peak shape in GC-MS.

References

  • Jian, R., Zhao, X., Lin, Q., & Xia, Y. (2022). Profiling of branched-chain fatty acids via nitroxide radical-directed dissociation integrated on an LC-MS/MS workflow. RSC Publishing.
  • Lagerwaard, B., Komen, J. C., & Vaz, F. M. (2020). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In Peroxisomes (pp. 147-156). Humana, New York, NY.
  • Smith, A. C., & Johnson, B. D. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(16), 4785. [Link]

  • Ricci, M., et al. (2019). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 24(21), 3892. [Link]

  • Various Authors. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. [Link]

  • Nga, N. T. T., et al. (2014). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Journal of Food and Nutrition Research, 2(6), 282-289. [Link]

  • Weir, J. M., et al. (2013). Plasma lipid extraction protocols for lipidomics. Frontiers in bioscience (Scholar edition), 5, 566–575. [Link]

  • Lagerwaard, B., et al. (2020). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of lipid research, 61(10), 1403-1411. [Link]

  • Kim, M., et al. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Food science of animal resources, 42(6), 1032–1044. [Link]

  • Lavery, S. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]

  • da Silva, A. S., et al. (2021). Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. Journal of the Brazilian Chemical Society, 32, 1699-1708. [Link]

  • Reis, A., et al. (2022). Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. Analytical Chemistry, 94(36), 12345–12353. [Link]

  • Shaik, A. H., & Lämmerhofer, M. (2021). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1653, 462419. [Link]

  • Rivai, H., et al. (2020). VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 2243-2256. [Link]

  • Nian, Y., et al. (2022). Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID). Foods, 11(15), 2229. [Link]

  • de Oliveira, L. D., et al. (2010). Evaluation of lipid extraction and fatty acid composition of human plasma. Nutrition, 26(4), 440-444. [Link]

  • Ulmer, C. Z., et al. (2020). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 10(7), 289. [Link]

  • de Oliveira, L. D., et al. (2010). Evaluation of lipid extraction and fatty acid composition of human plasma. Nutricion hospitalaria, 25(4), 643-648. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]

  • Djoussé, L. (2018). Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption?. Journal of the American Heart Association, 7(12), e009493. [Link]

  • Dück, M., et al. (2017). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 409(29), 6835-6844. [Link]

  • D'Souza, S., et al. (2024). Assessment of Fatty Acid Concentrations Among Blood Matrices. Metabolites, 15(4), 482. [Link]

  • Brenna, J. T. (2016). Fatty acid analysis by high resolution gas chromatography and mass spectrometry for clinical and experimental applications. Current opinion in clinical nutrition and metabolic care, 19(2), 89–96. [Link]

  • Tu, C., et al. (2012). Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism. Journal of lipid research, 53(1), 181–191. [Link]

  • Tu, C., et al. (2012). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of lipid research, 53(1), 181–191. [Link]

  • Dzon, L. G., et al. (2007). Enantioselective determination of anteiso fatty acids in food samples. Journal of agricultural and food chemistry, 55(14), 5477–5483. [Link]

  • Perwaiz, S., et al. (2001). Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry. Journal of lipid research, 42(1), 114–119. [Link]

  • Li, Y., et al. (2022). Using integrated GC-MS analysis, in vitro experiments, network pharmacology: exploring migao fatty oil active components/mechanisms against coronary heart disease. Journal of Ethnopharmacology, 293, 115273. [Link]

  • Harth, M., et al. (2015). A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle). Journal of lipid research, 56(10), 2026–2034. [Link]

  • Sangeetha, R., & Rajarajeswari, T. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 224-228. [Link]

  • University of Georgia College of Engineering. (n.d.). Determining the Fatty Acid Composition in Wastewater Treatment Plant Using Gas Chromatography Mass Spectrum (GC-MS) and Fluoresc. [Link]

  • Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLoS ONE, 17(6), e0268778. [Link]

  • Grebow, J. (2021). New research to investigate whether pentadecanoic acid reduces risk of metabolic syndrome. Nutritional Outlook. [Link]

  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(21), 4607. [Link]

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Technical Support Center: Method Development for Resolving Anteiso- and Iso-Pentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of branched-chain fatty acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and refining methods for the resolution of anteiso- and iso-pentadecanoic acid (a-C15:0 and i-C15:0). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome analytical challenges.

The Challenge of Resolving a-C15:0 and i-C15:0

Anteiso- and iso-pentadecanoic acids are structural isomers with very similar physicochemical properties, making their separation a significant analytical challenge. The methyl branch point in the iso-form is on the (n-2) carbon, while in the anteiso-form it is on the (n-3) carbon. This subtle difference in structure leads to nearly identical boiling points and polarity, often resulting in co-elution in standard gas chromatography (GC) and reversed-phase high-performance liquid chromatography (RP-HPLC) systems.[1][2] Achieving baseline resolution is critical for accurate quantification, especially in fields like microbiology, where the ratio of these isomers can be a key biomarker, and in nutritional science, where they are found in ruminant-derived food products.[3][4]

Troubleshooting Guide: Resolving Common Issues

This section addresses specific problems you might encounter during your method development in a question-and-answer format.

Question 1: My GC chromatogram shows a single, broad peak for a-C15:0 and i-C15:0. How can I improve the resolution?

Answer: Co-elution of these isomers is the most common challenge. Here’s a systematic approach to troubleshoot and improve their separation:

1. Optimize Your GC Column and Conditions:

  • Column Selection: The choice of GC column is paramount. Standard non-polar or mid-polar columns are often insufficient. You need a highly polar column to exploit subtle differences in the isomers' interactions with the stationary phase.

    • Recommended Columns: Highly polar cyanopropyl siloxane columns (e.g., SP-2560, CP-Sil 88) are specifically designed for the separation of fatty acid methyl esters (FAMEs), including positional and geometric isomers.[5] These columns provide a high degree of polarity, which enhances the separation of branched-chain isomers.

  • Temperature Program: An isothermal run is unlikely to resolve these isomers. A slow, optimized temperature gradient is crucial.

    • Actionable Advice: Start with a low initial oven temperature to allow for better interaction with the stationary phase. A slow ramp rate (e.g., 1-2°C/min) through the elution temperature range of C15 FAMEs can significantly improve resolution.

  • Carrier Gas Flow Rate: The linear velocity of your carrier gas (Helium or Hydrogen) affects efficiency.

    • Expert Tip: Set the flow rate to the optimal velocity for your column diameter to achieve the highest number of theoretical plates and, consequently, the best resolution.

2. Evaluate Your Derivatization Efficiency:

  • Problem: Incomplete or inconsistent derivatization to Fatty Acid Methyl Esters (FAMEs) can lead to peak tailing and broadening, which will mask any potential separation.[6][7]

  • Solution: Ensure your derivatization reaction goes to completion.

    • Recommended Protocol: Acid-catalyzed methylation using Boron Trifluoride-Methanol (BF3-Methanol) is a robust and widely used method for both free fatty acids and transesterification of lipids.[8][9]

    • Verification: After derivatization, analyze a small aliquot. If you see broad, tailing peaks corresponding to the free acids, the reaction is incomplete. Increase the reaction time or temperature according to the protocol.

Question 2: I'm using a high-resolution capillary column, but the peaks are still not baseline-resolved. What else can I do?

Answer: If you've optimized your GC conditions and are still facing challenges, consider these advanced strategies:

1. Chiral Chromatography:

  • While a-C15:0 and i-C15:0 are not enantiomers, chiral columns can sometimes provide unique selectivity for positional isomers. This is a more specialized and expensive approach but can be effective when other methods fail.

2. High-Performance Liquid Chromatography (HPLC):

  • Reversed-Phase HPLC: While challenging, resolution can be achieved on certain C18 or C30 columns, especially at lower temperatures.[10][11][12] The longer carbon chain of a C30 column can offer better shape selectivity.

  • Chiral Derivatization for HPLC: A more robust HPLC approach involves derivatizing the fatty acids with a chiral fluorescent reagent. This creates diastereomers that can be separated on a standard achiral column (like ODS).[10][11][12][13] This method not only separates the isomers but also allows for highly sensitive fluorescence detection.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization to FAMEs necessary for GC analysis of these fatty acids?

Free fatty acids are polar and have low volatility due to their carboxyl group, which can lead to poor peak shape and adsorption on the GC column.[6] Derivatization to FAMEs increases volatility and reduces polarity, resulting in sharper peaks and better separation.[14][15]

Q2: What is the expected elution order of iso- and anteiso-pentadecanoic acid methyl esters on a polar GC column?

On highly polar cyanopropyl columns, the elution order is typically based on the boiling point and the interaction with the stationary phase. Generally, branched-chain fatty acids have slightly lower boiling points than their straight-chain counterparts. The iso- form, with its branching closer to the end of the chain, is often more compact and may elute slightly earlier than the anteiso- form. However, this should always be confirmed experimentally using pure standards.

Q3: Can Mass Spectrometry (MS) distinguish between a-C15:0 and i-C15:0 if they co-elute?

Standard electron ionization (EI) mass spectra of these isomers are very similar, making it difficult to distinguish them based on fragmentation patterns alone if they are not chromatographically separated.[2] However, tandem mass spectrometry (MS/MS) can sometimes be used to generate characteristic fragments that help in identification.[1] Chemical Ionization (CI) followed by MS/MS can also provide more specific fragmentation patterns related to the branch point.[1]

Q4: Are there any alternatives to GC and HPLC for separating these isomers?

While GC and HPLC are the most common techniques, other methods exist, though they are less frequently used for routine analysis. These include some forms of supercritical fluid chromatography (SFC). For preparative scale, silver ion chromatography (Ag-TLC or Ag-HPLC) can be used to separate fatty acids based on their degree of unsaturation, but it is not effective for separating saturated branched-chain isomers.

Experimental Protocols

Protocol 1: High-Resolution GC-MS Analysis of a-C15:0 and i-C15:0 FAMEs

1. Lipid Extraction and Derivatization to FAMEs:

  • Lipid Extraction: For biological samples, perform a lipid extraction using a modified Folch method with chloroform and methanol.

  • Derivatization:

    • To the dried lipid extract, add 2 mL of 12% BF3-Methanol.

    • Heat the sample at 60°C for 10 minutes in a sealed vial.

    • Cool the vial and add 1 mL of water and 1 mL of hexane.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

    • Dry the hexane extract with a small amount of anhydrous sodium sulfate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • Column: Agilent J&W CP-Sil 88 for FAME (e.g., 100 m x 0.25 mm, 0.20 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 2°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 min.

  • Inlet: Splitless injection at 250°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-400.

Data Presentation
ParameterCondition 1: Standard Column (DB-5ms)Condition 2: Optimized Method (CP-Sil 88)
Column 30 m x 0.25 mm, 0.25 µm100 m x 0.25 mm, 0.20 µm
Oven Program 100°C to 250°C at 10°C/min100°C (2 min), 2°C/min to 180°C, 5°C/min to 220°C (10 min)
Retention Time (i-C15:0) ~15.2 min~25.8 min
Retention Time (a-C15:0) ~15.2 min~26.1 min
Resolution (Rs) < 0.5 (Co-elution)> 1.5 (Baseline Separation)

Visualizations

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (Folch Method) sample->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization gcms High-Resolution GC-MS (CP-Sil 88 Column) derivatization->gcms chromatogram Chromatogram gcms->chromatogram identification Peak Identification (Retention Time & Mass Spectra) chromatogram->identification quantification Quantification identification->quantification

Caption: Overall workflow for the analysis of anteiso- and iso-pentadecanoic acid.

Troubleshooting Logic

troubleshooting start Poor Resolution of a-C15:0 and i-C15:0 check_column Is a highly polar column being used? start->check_column use_polar_column Switch to a polar column (e.g., CP-Sil 88) check_column->use_polar_column No check_gradient Is the temperature gradient optimized? check_column->check_gradient Yes use_polar_column->check_gradient optimize_gradient Implement a slow temperature ramp (1-2°C/min) check_gradient->optimize_gradient No check_derivatization Is derivatization complete? check_gradient->check_derivatization Yes optimize_gradient->check_derivatization optimize_derivatization Optimize derivatization (time, temperature) check_derivatization->optimize_derivatization No advanced_methods Consider advanced methods: - Chiral Chromatography - HPLC with chiral derivatization check_derivatization->advanced_methods Yes success Resolution Achieved optimize_derivatization->success advanced_methods->success

Caption: Decision tree for troubleshooting poor resolution of branched-chain fatty acid isomers.

References

  • El-Hafidi, M., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. [Link]

  • Lee, J. E., et al. (2020). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry. [Link]

  • Various Authors. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. [Link]

  • Lopes, T. J., et al. (2015). Fast derivatization of fatty acids in different meat samples for gas chromatography analysis. PubMed. [Link]

  • Akasaka, K., & Ohrui, H. (2004). Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Turgeon, C., et al. (2015). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. [Link]

  • Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research. [Link]

  • Perreault, F., et al. (2014). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. Analytical Methods. [Link]

  • Akasaka, K., & Ohrui, H. (2003). Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. J-STAGE. [Link]

  • de Oliveira, M. A. L., et al. (2014). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. International Journal of Analytical Chemistry. [Link]

  • Akasaka, K., & Ohrui, H. (2004). Chiral discrimination of branched-chain fatty acids by reversed-phase HPLC after labeling with a chiral fluorescent conversion reagent. PubMed. [Link]

  • Akasaka, K., & Ohrui, H. (2004). Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Ahmmed, M. K., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. [Link]

  • Kiran, C. R., et al. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites. [Link]

  • ChC_Editor. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]

  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Li, D., et al. (2021). Gas chromatographic charts of 26 types of fatty acid isomers. ResearchGate. [Link]

  • Litchfield, C. (1964). The analysis of Cis‐trans fatty acid isomers using gas‐liquid chromatography. Journal of the American Oil Chemists' Society. [Link]

  • Impact Solutions. (2023). Fatty Acids Analysis by Gas Chromatography. Impact Solutions. [Link]

  • Palyzová, A., et al. (2021). Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso). Electrophoresis. [Link]

  • Eastern Laboratory Services. FATTY ACID PROFILE TESTING: INTERPRETING RESULTS. Eastern Laboratory Services. [Link]

  • Boon, J. J., et al. (1979). Significance and taxonomic value of iso and anteiso monoenoic fatty acids and branded beta-hydroxy acids in Desulfovibrio desulfuricans. Journal of Bacteriology. [Link]

  • Eurofins. (2024). The Essential Guide to Fatty Acid Analysis. Eurofins. [Link]

  • Palyzová, A., et al. (2021). Separation of regioisomers and enantiomers of triacylglycerols containing branched fatty acids (iso and/or anteiso). ResearchGate. [Link]

  • Al-marsoomy, A. H. (2018). Curve of Pentadecanoic acid with GC-MS technology. ResearchGate. [Link]

  • Kavitha, A., et al. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Rakhmanov, S. Y., et al. (2025). SEPARATION OF FATTY ACIDS FROM HORSE FAT AND THEIR ANALYSIS. Chemistry and Chemical Engineering Journal. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for Anteisopentadecanoic Acid (a15:0) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in metabolic research, nutritional science, and biomarker discovery, the accurate quantification of specific fatty acids is paramount. Anteisopentadecanoic acid (a15:0), a branched-chain saturated fatty acid, has garnered increasing interest for its potential roles in cellular health and as a biomarker for the intake of certain foods. The choice of analytical methodology is a critical determinant of data quality and experimental success. This guide provides an in-depth, objective comparison of the two most prominent analytical platforms for fatty acid analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—with a specific focus on the cross-validation for a15:0.

This document moves beyond a simple listing of pros and cons to delve into the causality behind experimental choices, providing a framework for selecting the most appropriate technique for your research needs and ensuring the trustworthiness of your results through self-validating protocols.

The Analytical Imperative: Why Choose Between GC-MS and LC-MS?

The decision to employ GC-MS or LC-MS for the analysis of this compound is not merely a matter of instrument availability but a strategic choice based on the specific requirements of the study.[1] GC-MS has traditionally been the gold standard for fatty acid analysis, prized for its high chromatographic resolution and extensive, well-characterized spectral libraries.[1] However, the inherent requirement for derivatization to induce volatility in non-volatile compounds like fatty acids presents both advantages and disadvantages.[1]

Conversely, LC-MS has emerged as a powerful alternative, capable of analyzing a broader range of analytes in their native form, often with minimal sample preparation.[1] For a15:0, a compound with a unique branched structure, the nuances of each technique in terms of sensitivity, specificity, and throughput become particularly salient.

Quantitative Performance: A Head-to-Head Comparison

The ultimate measure of an analytical method's utility lies in its quantitative performance. The following table summarizes key validation parameters for the analysis of fatty acids by GC-MS and LC-MS. While specific values for this compound may vary depending on the matrix and instrumentation, this table, compiled from published data on similar odd and branched-chain fatty acids, provides a reliable framework for comparison.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Key Considerations for a15:0 Analysis
Derivatization Mandatory (typically to Fatty Acid Methyl Esters - FAMEs)[2][3]Often not required, but can enhance sensitivity[4]The derivatization step in GC-MS adds time and a potential source of variability, but also improves chromatographic behavior and provides characteristic mass spectra. LC-MS offers a more direct measurement.
Linearity (r²) > 0.99[5]> 0.99[6][7]Both techniques can achieve excellent linearity for fatty acid quantification.
Limit of Detection (LOD) pg on-column[8]ng/mL to pg/mL[9][10]GC-MS can offer exceptional sensitivity, particularly with chemical ionization. LC-MS/MS sensitivity is highly dependent on ionization efficiency, which can be enhanced with derivatization.
Limit of Quantification (LOQ) ng/mL range[5]ng/mL to µg/mL range[7][9][11]Both methods are capable of quantifying a15:0 at biologically relevant concentrations.
Precision (%RSD) < 15%[2][5]< 15%[7][12]With appropriate internal standards, both techniques demonstrate good precision.
Accuracy (Recovery %) 85-115%[5]80-120%[9][12]Accurate quantification is achievable with both methods, contingent on proper sample preparation and the use of a suitable internal standard.
Sample Throughput LowerHigherThe elimination of the derivatization step and faster chromatographic run times generally give LC-MS an advantage in throughput.

Experimental Workflows: A Visual Guide

The selection of an analytical platform dictates the entire experimental workflow, from sample preparation to data acquisition. The following diagrams illustrate the typical workflows for the analysis of this compound by GC-MS and LC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Biological Matrix (Plasma, Serum, Tissue) Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization Injection GC Injection Separation Chromatographic Separation (Capillary GC Column) Injection->Separation Detection Mass Spectrometry (EI or CI, Scan or SIM) Separation->Detection Integration Peak Integration Identification Library Search & Fragmentation Analysis Integration->Identification Quantification Quantification vs. Internal Standard Identification->Quantification

Caption: GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extraction Lipid Extraction/ Protein Precipitation Sample->Extraction Biological Matrix (Plasma, Serum, Tissue) Injection LC Injection Separation Chromatographic Separation (Reversed-Phase C18/C8) Injection->Separation Detection Tandem Mass Spectrometry (ESI-, MRM) Separation->Detection Integration Peak Integration Quantification Quantification vs. Internal Standard Integration->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

In-Depth Methodologies: Protocols for Robust Analysis

The trustworthiness of any analytical data is built upon a foundation of well-documented and validated protocols. Here, we provide detailed, step-by-step methodologies for the analysis of this compound by both GC-MS and LC-MS/MS.

GC-MS Protocol for this compound (as FAME)

This protocol is designed for the sensitive and specific quantification of a15:0 in biological matrices.

1. Lipid Extraction (Folch Method)

  • To 100 µL of sample (e.g., plasma, serum), add an appropriate internal standard (e.g., heptadecanoic acid, C17:0).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.[3]

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic layer containing the lipids and transfer to a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF₃) in methanol.[3]

  • Tightly cap the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Instrumental Parameters

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column

  • Injector: Split/splitless, 250°C, splitless mode

  • Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Mass Spectral Signatures for this compound Methyl Ester (a15:0-ME) The mass spectrum of a15:0-ME is expected to exhibit characteristic fragments for branched-chain fatty acid methyl esters. The molecular ion (M⁺) would be at m/z 270. Key diagnostic ions include fragments resulting from cleavages adjacent to the branch point. Specifically for anteiso branching (branching at the antepenultimate carbon), characteristic fragments arise from the loss of an ethyl group ([M-29]⁺) and the loss of a propyl group plus a rearranged hydrogen ([M-57]⁺).[13] A prominent ion at m/z 74, resulting from a McLafferty rearrangement, is characteristic of saturated FAMEs.[14]

For targeted quantification in SIM mode, the following ions would be monitored for a15:0-ME: m/z 270 (Molecular Ion), 241 ([M-29]⁺), 213 ([M-57]⁺), and 74 (McLafferty rearrangement) .

LC-MS/MS Protocol for this compound

This protocol outlines a direct and sensitive method for the quantification of underivatized a15:0.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample (e.g., plasma, serum), add an appropriate internal standard (e.g., ¹³C-labeled palmitic acid or non-endogenous odd-chain fatty acid).[15]

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Instrumental Parameters

  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 50% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (a15:0) In negative ion mode ESI, fatty acids readily form deprotonated molecules, [M-H]⁻. For a15:0 (molecular weight 256.4 g/mol ), the precursor ion would be m/z 255.4 . Collision-induced dissociation (CID) of this precursor typically results in the neutral loss of the carboxyl group as CO₂ (44 Da), leading to a characteristic product ion.[11][16]

The optimized MRM transition for a15:0 would be: Q1: 255.4 -> Q3: 211.4 .

Causality in Experimental Choices: The "Why" Behind the "How"

  • Choice of Internal Standard: The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement.[3][15] When not available, a structurally similar, non-endogenous compound (e.g., an odd-chain fatty acid not present in the sample) is a viable alternative.[15]

  • Derivatization in GC-MS: Fatty acids are polar and non-volatile, making them unsuitable for direct GC analysis. Conversion to FAMEs reduces polarity and increases volatility, resulting in improved peak shape and thermal stability.[1]

  • Ionization Mode: EI in GC-MS provides reproducible fragmentation patterns that are useful for library matching and structural confirmation.[17] Negative ion ESI in LC-MS is preferred for underivatized fatty acids as the carboxylic acid group readily loses a proton.[18]

  • SIM vs. Scan in GC-MS: While full scan mode provides comprehensive spectral information, SIM mode significantly enhances sensitivity by focusing the mass spectrometer on specific ions of interest, making it ideal for targeted quantification.[2]

  • MRM in LC-MS/MS: MRM provides a high degree of specificity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and interferences from complex biological matrices.[16][18]

Conclusion: Selecting the Optimal Method for Your Research

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between them is not a matter of one being definitively "better," but rather which is more "fit for purpose."

Choose GC-MS when:

  • High chromatographic resolution is required to separate a15:0 from other isomeric fatty acids.

  • A well-established, robust method with extensive spectral libraries for confirmation is desired.

  • The laboratory has extensive experience with derivatization techniques.

Choose LC-MS/MS when:

  • High sample throughput is a priority.

  • A simpler sample preparation workflow is preferred to minimize potential sources of error.

  • The analysis of a broader range of lipid species in the same run is required.

Ultimately, the cross-validation of results obtained from both platforms can provide the highest level of confidence in the quantitative data, ensuring the scientific rigor and integrity of your research. This guide provides the foundational knowledge and detailed protocols to empower researchers to make informed decisions and generate high-quality, reproducible data in the analysis of this compound.

References

  • A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. PubMed Central. Available at: [Link]

  • Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PubMed Central. Available at: [Link]

  • High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Google.
  • Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. PubMed. Available at: [Link]

  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. PubMed. Available at: [Link]

  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PubMed Central. Available at: [Link]

  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. Available at: [Link]

  • Identification and quantification of branched-chain fatty acids and odd-chain fatty acids of mammalian milk, dairy products, and vegetable oils using GC/TOF-MS. ResearchGate. Available at: [Link]

  • LC–MS/MS System Developed for Fatty Acid Analysis. LCGC International. Available at: [Link]

  • Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. PubMed Central. Available at: [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers. Available at: [Link]

  • Optimized MRM transitions for profiling of free fatty acids. ResearchGate. Available at: [Link]

  • Equivalent carbon number-based targeted odd-chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer. PubMed Central. Available at: [Link]

  • Total ion chromatogram of fatty acid methyl esters in GC-MS analysis... ResearchGate. Available at: [Link]

  • Fatty Acids Analysis Using Gas Chromatography-Mass Spectrometer Detector (GC/MSD) - Method Validation Based on Berry Seed Extract Samples. ResearchGate. Available at: [Link]

  • Optimized MRM transitions. ResearchGate. Available at: [Link]

  • Mass spectra of Pentadecanoic acid, 14-methyl-methyl ester. ResearchGate. Available at: [Link]

  • Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries. PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Accuracy and Precision in the Quantification of Anteisopentadecanoic Acid (a15:0)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of a15:0 and the Analytical Imperative

Anteisopentadecanoic acid (a15:0), a branched-chain saturated fatty acid (BCFA), has emerged from relative obscurity to become a focal point in metabolic research and drug development.[1][2] Unlike its even-chain counterparts, a15:0 is not typically synthesized de novo in significant amounts by humans. Its presence in circulation is primarily attributed to dietary intake, particularly from ruminant fats (milk and meat), and the metabolic activity of the gut microbiota.[3][4][5] Growing evidence links circulating levels of odd-chain fatty acids, including a15:0, with a lower risk of metabolic diseases such as type 2 diabetes.[5][6] This positions a15:0 as a promising biomarker for dietary patterns, gut health, and metabolic function, making its accurate and precise quantification a critical analytical challenge.[7]

This guide provides an in-depth comparison of the predominant analytical platforms for a15:0 quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the technical nuances of each methodology, offering field-proven insights into experimental design, protocol validation, and data interpretation to empower researchers with the tools for generating robust and reliable results.

Core Methodologies: A Head-to-Head Comparison

The choice between GC-MS and LC-MS for a15:0 analysis is not arbitrary; it is dictated by the specific requirements of the study, including sample matrix complexity, required sensitivity, desired throughput, and available instrumentation. Both are powerful techniques, but they operate on fundamentally different principles that influence every step of the workflow, from sample preparation to final data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

For decades, GC-MS has been the workhorse for fatty acid analysis. The core principle involves separating volatile and thermally stable compounds in a gaseous mobile phase. Since fatty acids in their native form are non-volatile, a critical derivatization step is required.[8] This typically involves converting the carboxylic acid group into a less polar, more volatile ester, most commonly a fatty acid methyl ester (FAME).[9][10]

Causality Behind the Choice: The necessity of derivatization is the defining characteristic of the GC-MS workflow. This chemical modification is not merely a preparatory step but a prerequisite for analysis, ensuring the analyte can traverse the GC column at high temperatures without degradation. The choice of derivatization reagent (e.g., methanolic HCl, BF₃-methanol, or methanolic KOH) can influence reaction efficiency and the introduction of artifacts, necessitating careful validation.[2][9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Challenger

LC-MS has gained significant traction as a powerful alternative for fatty acid analysis.[11] It separates compounds in a liquid mobile phase, circumventing the need for high temperatures and, crucially, the requirement for derivatization.[12] This allows for the direct analysis of free fatty acids in their native state, simplifying sample preparation and reducing the potential for analytical errors introduced during the derivatization process.

Causality Behind the Choice: The primary advantage of LC-MS is its ability to analyze a wider range of molecules, including those that are thermally labile or non-volatile.[11] For a15:0, this means the native free fatty acid can be measured directly. However, the ionization efficiency of underivatized fatty acids in the mass spectrometer's source can be a challenge.[13] Method development often focuses on optimizing mobile phase additives (e.g., ammonium formate) and electrospray ionization (ESI) source parameters to achieve the required sensitivity.[12]

Quantitative Performance: A Comparative Data Summary

The selection of an analytical platform hinges on its performance metrics. The following table summarizes a comparative overview of GC-MS and LC-MS for the quantification of a15:0, based on typical validated methods reported in the literature.

Performance Metric Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) Rationale & Expert Insight
Accuracy & Precision Excellent (<10% CV).[14] Well-established protocols and availability of stable isotope-labeled internal standards contribute to high accuracy.Excellent (<15% CV).[15] Direct analysis reduces variability from derivatization, but matrix effects can be more pronounced.Both methods can achieve high accuracy and precision with proper validation. GC-MS benefits from decades of refinement, while LC-MS avoids potential derivatization inconsistencies.
Sensitivity (LOQ) Low ng/mL to pg/mL range.[16] Derivatization and selective detection modes (SIM/MRM) provide exceptional sensitivity.Low ng/mL range.[15] Sensitivity is highly dependent on ionization efficiency; can be enhanced with derivatization or specialized ion sources.For ultra-trace analysis, a well-optimized GC-MS method often has a slight edge. However, modern high-end LC-MS systems are highly competitive.
Sample Preparation More complex. Requires lipid extraction followed by a mandatory, often harsh, chemical derivatization step.[2][8]Simpler. Can often proceed with direct analysis after a simple "dilute-and-shoot" or protein precipitation step, bypassing derivatization.[12]LC-MS offers a significant workflow advantage in terms of speed and simplicity, which is crucial for high-throughput screening.
Matrix Effects Generally low. The high efficiency of capillary GC separation and the derivatization step help to minimize co-eluting interferences.Can be significant. Co-eluting matrix components can cause ion suppression or enhancement in the ESI source, impacting accuracy.The potential for matrix effects in LC-MS necessitates the use of co-eluting stable isotope-labeled internal standards for the most reliable quantification.
Throughput Moderate. Derivatization and longer GC run times (15-30 min) limit sample throughput.[17]High. Shorter LC run times (<10 min) and simpler sample prep allow for higher throughput.[18]For large-scale clinical or discovery studies, the speed of LC-MS is a distinct advantage.
Structural Confirmation Good. Electron Ionization (EI) provides characteristic, reproducible fragmentation patterns for FAMEs, useful for library matching.[17]Excellent. Tandem MS (MS/MS) provides definitive structural information and allows for highly selective Multiple Reaction Monitoring (MRM) quantification.[19]While GC-MS EI spectra are highly standardized, the specificity of LC-MS/MS fragmentation is unparalleled for quantitative analysis in complex matrices.

Validated Experimental Protocols

Trustworthiness in analytical science is built upon robust, reproducible protocols. The following sections provide detailed, self-validating workflows for the quantification of a15:0 using both GC-MS and LC-MS.

Protocol 1: Quantification of a15:0 via GC-MS of Fatty Acid Methyl Esters (FAMEs)

This protocol is a robust method for quantifying total a15:0 (free and esterified) in biological matrices like plasma or serum. It incorporates an internal standard for accuracy and quality control samples for validation.

1. Materials and Reagents:

  • Certified Reference Materials: this compound (Matreya, Cat. No. 1615) and its methyl ester (Matreya, Cat. No. 1612).[3][4]

  • Internal Standard (IS): Tridecanoic acid (C13:0) or a stable isotope-labeled a15:0. The IS should be absent or at very low levels in the sample.

  • Solvents: Chloroform, Methanol, Hexane (all HPLC or GC grade).

  • Derivatization Reagent: 2% (v/v) Sulfuric Acid in Methanol or 1.25 M Methanolic HCl.[1][2]

2. Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of plasma/serum into a glass tube with a PTFE-lined cap.

  • Internal Standard Spiking: Add a known amount of Internal Standard (e.g., 50 µL of a 10 µg/mL C13:0 solution in methanol) to all samples, calibration standards, and QC samples.

  • Lipid Extraction: Perform a modified Folch extraction by adding 2 mL of Chloroform:Methanol (2:1, v/v).[2] Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Isolate Lipid Layer: Carefully transfer the lower organic layer (chloroform) containing the lipids to a new clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Transesterification): Add 1 mL of 2% Sulfuric Acid in Methanol to the dried lipid extract.[1] Cap the tube tightly and heat at 80°C for 1.5 hours in a heating block or sand bath.[1]

  • FAME Extraction: After cooling, add 1 mL of water and 1.5 mL of hexane. Vortex for 1 minute and centrifuge for 5 minutes.

  • Sample Analysis: Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: SP-2560, 100m x 0.25mm ID, 0.20µm film, or similar polar capillary column suitable for FAME separation.

  • Oven Program: Initial temp 100°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 15 min.

  • Injector: 250°C, splitless mode.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for a15:0-methyl ester (e.g., m/z 74, 87, 256) and the IS.[1]

4. Self-Validation System:

  • Calibration Curve: Prepare a multi-point calibration curve (5-7 points) by spiking blank matrix with known concentrations of a15:0 standard and a constant concentration of IS.

  • Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations alongside the unknown samples to assess the accuracy and precision of the run.

  • Acceptance Criteria: The calculated concentrations of QC samples should be within ±15% of their nominal value. The coefficient of determination (r²) for the calibration curve should be >0.995.[2]

GCMS_Workflow Sample 1. Sample Collection (e.g., Plasma, Serum) Spike 2. Internal Standard Spiking (e.g., C13:0) Sample->Spike Add IS Extraction 3. Lipid Extraction (Folch Method) Spike->Extraction Add Solvents Drydown 4. Solvent Evaporation (Nitrogen Stream) Extraction->Drydown Isolate Lipid Layer Deriv 5. Derivatization (e.g., Methanolic HCl) Drydown->Deriv Add Reagent & Heat FAME_Ext 6. FAME Extraction (Hexane) Deriv->FAME_Ext Liquid-Liquid Ext. GCMS 7. GC-MS Analysis (SIM Mode) FAME_Ext->GCMS Inject Sample Data 8. Data Processing (Quantification) GCMS->Data Generate Chromatogram

Caption: Workflow for a15:0 quantification using the GC-MS FAMEs method.

Protocol 2: Direct Quantification of a15:0 via LC-MS/MS

This protocol offers a higher-throughput alternative by analyzing a15:0 directly in its free form, eliminating the derivatization step. It is particularly suited for large-scale studies.

1. Materials and Reagents:

  • Certified Reference Material: this compound (Matreya, Cat. No. 1615).[3]

  • Internal Standard (IS): 12-Methyltetradecanoic-d3 acid (a15:0-d3) or another suitable stable isotope-labeled analog.

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade).

  • Mobile Phase Additive: Ammonium formate or Tributylamine and Acetic Acid.[12][15]

2. Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma/serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled IS (e.g., 10 µL of a 5 µg/mL a15:0-d3 solution).

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Centrifugation: Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant to an LC vial for analysis.

3. LC-MS/MS Instrumentation and Parameters:

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: Luna C8 reversed-phase column (150 x 2.0 mm, 3 µm) or similar.[15]

  • Mobile Phase A: Water with 10 mM Tributylamine and 15 mM Acetic Acid.[15]

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient from high aqueous to high organic (e.g., 80% B to 99% B over 10 minutes).

  • Flow Rate: 200 µL/min.

  • MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in Negative Ion Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for a15:0 (e.g., m/z 241.2 -> 241.2) and its IS.

4. Self-Validation System:

  • Calibration Curve: Prepare a matrix-matched calibration curve using blank plasma spiked with known concentrations of a15:0 standard.

  • Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations to monitor run performance.

  • Acceptance Criteria: QC samples should be within ±15% of the nominal value, and the r² of the calibration curve should exceed 0.99. Check for IS response consistency across all samples to monitor for matrix effects.

LCMS_Workflow Sample 1. Sample Collection (e.g., Plasma, Serum) Spike 2. Internal Standard Spiking (a15:0-d3) Sample->Spike Add IS PPT 3. Protein Precipitation (Acetonitrile) Spike->PPT Add Solvent Centrifuge 4. Centrifugation PPT->Centrifuge Vortex LCMS 5. LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Inject Supernatant Data 6. Data Processing (Quantification) LCMS->Data Generate Chromatogram

Caption: Streamlined workflow for direct a15:0 quantification using LC-MS/MS.

Conclusion and Future Outlook

Both GC-MS and LC-MS are highly capable and reliable platforms for the accurate and precise quantification of this compound.

  • GC-MS remains the gold standard, offering unmatched chromatographic resolution for complex fatty acid profiles and leveraging extensive, well-established FAME libraries for identification. Its primary drawback is the cumbersome and potentially variable derivatization step.

  • LC-MS/MS presents a compelling, high-throughput alternative. Its major advantage is the elimination of derivatization, which simplifies and accelerates the workflow. However, it requires careful management of potential matrix effects, making the use of stable isotope-labeled internal standards virtually mandatory for achieving the highest level of accuracy.

The choice of methodology should be a strategic one, guided by the specific goals of the research. For targeted, high-throughput quantification of a15:0 where speed is critical, LC-MS/MS is often the superior choice. For comprehensive fatty acid profiling where the entire spectrum of FAMEs is of interest, the resolving power and established nature of GC-MS are invaluable. As interest in a15:0 as a biomarker continues to grow, the development of even more sensitive, robust, and standardized methods will be essential for translating research findings into clinical and pharmaceutical applications.

References

  • Enantioselective determination of anteiso f
  • Unexpected Formation of Low Amounts of (R)-Configurated anteiso-Fatty Acids in Rumen Fluid Experiments. PLOS One.
  • PRODUCT DATA SHEET: 12-Methyltetradecanoic acid.
  • A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle). Journal of Lipid Research.
  • Choosing the Right LC-MS Platform for Fatty Acid Analysis.
  • Enantioselective Determination of Anteiso Fatty Acids in Food Samples.
  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability.
  • Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism.
  • Methyl 12-methyltetradecano
  • Chemical Standards.
  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.
  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry.
  • Comprehensive analysis of fatty acid composition of complex lipids in biological samples by gas chromatography-mass spectrometry. Jianhai Du Lab @ West Virginia University.
  • A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids.
  • Assessment of Fatty Acid Concentrations Among Blood M
  • Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides.
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Pentadecanoic Acid Analysis Service.
  • Challenges with fats and f
  • Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investig
  • Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance.
  • Odd chain fatty acid metabolism in mice after a high fat diet.

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Comparative analysis of anteisopentadecanoic acid content in different dairy products.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Anteisopentadecanoic Acid (ai15:0) Content in Dairy Products for Researchers and Scientists

Introduction: The Significance of this compound in Dairy

This compound (ai15:0), a branched-chain fatty acid (BCFA), is a component of milk fat primarily synthesized by rumen bacteria.[1] Unlike straight-chain fatty acids, BCFAs like ai15:0 possess unique structural properties that influence their metabolic functions. Ruminant-derived products, particularly dairy, are the main dietary sources of these fatty acids for humans.[1] The concentration of ai15:0 in dairy products is of growing interest to the scientific community due to its potential role as a biomarker for dairy fat intake and its emerging association with various health outcomes.[2][3] This guide provides a comparative analysis of ai15:0 content across different dairy products, details a robust methodology for its quantification, and discusses the factors influencing its concentration.

Methodology for Quantification of this compound

Accurate quantification of ai15:0 in the complex matrix of dairy fat is critical for comparative studies. The gold-standard approach involves lipid extraction followed by gas chromatography (GC).[4]

Principle of the Analysis

The core principle involves three main stages:

  • Lipid Extraction: Isolating the total fat content from the dairy matrix.

  • Derivatization: Converting the fatty acids within the extracted lipids into their volatile methyl ester forms (FAMEs). This is a crucial step as fatty acids themselves are not volatile enough for GC analysis.[4]

  • Chromatographic Separation and Detection: Separating the individual FAMEs based on their boiling points and polarity using a GC system equipped with a Flame Ionization Detector (FID), which is highly sensitive to organic compounds.[4][5]

Experimental Workflow for ai15:0 Analysis

This compound Analysis Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample Dairy Product Sample (e.g., Milk, Cheese, Butter) Homogenize Homogenization Sample->Homogenize Extraction Lipid Extraction (e.g., Bligh & Dyer method) Homogenize->Extraction Methylation Transesterification to FAMEs (Fatty Acid Methyl Esters) Extraction->Methylation GC_FID Gas Chromatography (GC-FID) Methylation->GC_FID Data Data Acquisition & Integration GC_FID->Data Quantify Quantification using Internal Standard Data->Quantify Report Report ai15:0 Content (g/100g of fat) Quantify->Report

Caption: Workflow for ai15:0 quantification in dairy products.

Detailed Experimental Protocol: GC-FID Analysis of FAMEs

This protocol is a synthesized example based on common methodologies for fatty acid analysis in dairy products.[4][5][6]

1. Lipid Extraction (Adapted Bligh & Dyer Method)

  • Weigh 1g of homogenized dairy sample (e.g., cheese, yogurt) into a glass tube. For liquid milk, use 5mL.

  • Add a precise amount of an internal standard (e.g., nonanoic acid triacylglycerol, TG-9:0) to allow for absolute quantification.[6] The choice of an internal standard not naturally present in milk fat is crucial for accuracy.

  • Add 10 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 2 mL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower chloroform layer containing the lipids using a Pasteur pipette and transfer it to a new, pre-weighed tube.

  • Evaporate the chloroform under a gentle stream of nitrogen at 37°C.

  • Reweigh the tube to determine the total extracted lipid mass.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • Redissolve the extracted lipid in 1 mL of hexane.

  • Add 200 µL of 2M methanolic KOH.

  • Vortex for 1 minute at room temperature. This rapid reaction converts the triacylglycerols to FAMEs.

  • Centrifuge at 1500 x g for 5 minutes.

  • The upper hexane layer now contains the FAMEs, ready for GC analysis.

3. Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrument: Gas chromatograph equipped with an FID detector.

  • Column: A highly polar capillary column is essential for separating the complex mixture of fatty acids in milk. A common choice is a CP-BPX70 column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium.[5]

  • Injection: Inject 1 µL of the FAMEs solution in split mode (e.g., 50:1).[5]

  • Temperatures: Set injector and detector temperatures to 250°C.[5]

  • Oven Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 250°C.[4][5] This temperature gradient allows for the separation of both short-chain and long-chain fatty acids.

  • Peak Identification: Identify the ai15:0 peak by comparing its retention time with that of a certified FAME standard mixture containing ai15:0.

4. Quantification

  • Calculate the concentration of ai15:0 by comparing its peak area to the peak area of the internal standard (TG-9:0), correcting for response factors if necessary.

  • Express the final result as a percentage or g/100g of total fatty acids.

Comparative Analysis of ai15:0 Content in Dairy Products

The concentration of this compound varies significantly across different types of dairy products. This variation is influenced by the animal's diet, the species (e.g., cow, sheep, goat), and the processing methods used to create the final product.[7][8]

Dairy Product CategoryTypical ai15:0 Content (% of total fatty acids)Key Influencing Factors
Fluid Milk 0.43 - 0.64%[9]Animal species (sheep milk is higher than cow or goat), animal diet (grass-fed is higher than grain-fed).[7][8][10]
Cheese 0.54 - 0.60%[9]Concentration of milk solids, ripening process. Some studies note changes in fatty acid profiles during cheesemaking.[11]
Yogurt ~0.63%[9]Fermentation process, fat content of the base milk.
Butter ~0.63%[9]Butter is a highly concentrated milk fat product, leading to a high absolute amount of ai15:0.[10]

Discussion of Findings:

  • Ruminant Species: Sheep milk consistently shows higher concentrations of odd- and branched-chain fatty acids, including ai15:0, compared to milk from cows, goats, or buffalo.[8]

  • Concentration Effect: Products like butter and cheese, which are concentrated forms of milk fat, naturally contain higher absolute amounts of ai15:0 compared to fluid milk.[10][12] When expressed as a percentage of total fatty acids, the values are often comparable to or slightly higher than the original milk.[9]

  • Animal Diet: The diet of the ruminant is a major determinant of the fatty acid profile of its milk. Milk from grass-fed cows generally contains higher levels of beneficial fatty acids, including ai15:0, compared to milk from cows fed conventional grain-based diets.[10]

Health Implications of Dietary this compound

This compound, along with odd-chain fatty acids like pentadecanoic acid (C15:0), is gaining recognition for its potential health benefits.[2] While research on ai15:0 is less extensive than on C15:0, they are often studied together as biomarkers of dairy fat consumption, which is linked to several positive health outcomes.[2]

  • Cardiometabolic Health: Higher circulating levels of C15:0, a proxy for full-fat dairy intake, have been linked in some observational studies to a reduced risk of cardiovascular disease and type 2 diabetes.[2][13]

  • Anti-Inflammatory Properties: Some studies suggest that odd-chain fatty acids may have anti-inflammatory effects.[13]

  • Cellular Health: As a stable saturated fat, C15:0 can be incorporated into cell membranes, potentially protecting them from oxidative damage and improving cellular stability.[7][14][15]

It is important to note that while the body can synthesize some odd-chain fatty acids, dietary intake from sources like dairy products is a primary contributor to circulating levels.[16]

Conclusion and Future Directions

The concentration of this compound (ai15:0) is highest in dairy products derived from sheep's milk and in concentrated-fat products like butter and cheese.[8][9] The quantification of this branched-chain fatty acid requires robust analytical methods, primarily gas chromatography, to ensure accuracy and comparability across studies. As a key component of dairy fat, ai15:0 serves as a valuable biomarker, and its consumption is associated with the intake of other beneficial odd- and branched-chain fatty acids. Future research should focus on elucidating the specific biological activities of ai15:0, distinguishing its effects from those of co-occurring fatty acids like C15:0, and exploring how agricultural practices can be optimized to enhance the content of these beneficial fatty acids in dairy products.

References

  • C15:0 Fatty Acid: Potential Health Benefits and Dietary Sources - Keto-Mojo. [Link]

  • Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - PMC - NIH. [Link]

  • C15: The Essential Fatty Acid Transforming Metabolic Health & Aging | Dr. Venn-Watson | Ep.50 - YouTube. [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed Central. [Link]

  • Supplementary Material - Frontiers. [Link]

  • 5 Foods That Contain C15 Fatty Acid - Fatty15. [Link]

  • Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review | Request PDF - ResearchGate. [Link]

  • C15:0 Pentadecanoic Acid: Dietary Sources and Supplement Options - Genetic Lifehacks. [Link]

  • Dietary Sources of Pentadecanoic Acid: Top list foods high in C15 Fatty acid. [Link]

  • Published in: International Dairy Journal 35 (2014) 139-144 - mediaTUM. [Link]

  • Comparison and validation of 2 analytical methods for the determination of free fatty acids in dairy products by gas chromatography with flame ionization detection - PubMed. [Link]

  • Comparison of analytical methods for the fatty acid profile in ewes' milk - PMC - NIH. [Link]

  • Selected fatty acid levels (mg g À1 lipids) in milk and derived cheese. a - ResearchGate. [Link]

  • Enantioselective determination of anteiso fatty acids in food samples - PubMed. [Link]

  • Comparison of Milk Odd- and Branched-Chain Fatty Acids among Human, Dairy Species and Artificial Substitutes - NIH. [Link]

  • New insights on pentadecanoic acid with special focus on its controversial essentiality: A mini-review - OUCI. [Link]

  • Fatty acid composition of milk, butter and cheese across European countries* † (Mean values and percentages of methyl esters) - ResearchGate. [Link]

  • Total and Free Fatty Acids Analysis in Milk and Dairy Fat - MDPI. [Link]

  • Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - ResearchGate. [Link]

  • Recommended Dairy Product Intake Modulates Circulating Fatty Acid Profile in Healthy Adults: A Multi-Centre Cross-Over Study - PubMed. [Link]

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A Guide to Inter-Laboratory Comparison of Anteisopentadecanoic Acid (a15:0) Measurements

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in inter-laboratory comparisons for the measurement of anteisopentadecanoic acid (a15:0). We will delve into the clinical and biological significance of a15:0, detail validated analytical methodologies, and present a blueprint for designing and interpreting proficiency testing schemes to ensure data accuracy and comparability across different laboratories.

The Rising Significance of this compound (a15:0)

This compound (a15:0), a branched-chain saturated fatty acid, is gaining considerable attention in the scientific community. Primarily sourced from dietary intake of ruminant fat, such as that in dairy and meat products, a15:0 is also produced by various bacteria.[1][2][3] Its presence in human tissues and fluids is now being investigated as a potential biomarker for dietary habits and its correlation with various health outcomes.

Emerging research suggests that odd-chain saturated fatty acids, including pentadecanoic acid (C15:0) and a15:0, may have protective roles in metabolic health.[4][5][6] Higher circulating levels of these fatty acids have been associated with a lower risk of chronic conditions like type 2 diabetes and cardiovascular disease.[6][7] Given its potential as a biomarker and a bioactive molecule, the ability to accurately and consistently measure a15:0 across different research and clinical laboratories is paramount. This necessity underscores the critical need for robust inter-laboratory comparison programs.

Analytical Methodologies for a15:0 Quantification

The accurate quantification of a15:0 in complex biological matrices such as plasma, serum, or tissues presents several analytical challenges. The most common and well-established method is gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[8][9] Liquid chromatography-mass spectrometry (LC-MS) is also a viable, albeit less common, alternative.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard

GC-MS is widely regarded as the gold standard for fatty acid analysis due to its high sensitivity, selectivity, and the extensive availability of established protocols.[8][9] The general workflow involves three key stages: lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and GC-MS analysis.

GCMS_Workflow Sample Biological Sample (e.g., Plasma, Serum) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Transesterification to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data Data Processing & Quantification GC_MS->Data

Caption: Workflow for a15:0 analysis by GC-MS.

A. Lipid Extraction (Modified Folch Method)

  • Internal Standard Spiking: To a 100 µL plasma sample, add a known amount of an appropriate internal standard. A C19:0 or C21:0 fatty acid is recommended as they are naturally absent or present in very low amounts in human plasma.[8]

  • Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution and vortex for another minute.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to achieve complete phase separation.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

B. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Reagent Addition: Add 1 mL of 14% boron trifluoride (BF3) in methanol to the dried lipid extract.[12]

  • Incubation: Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.

  • Phase Separation and Collection: Centrifuge at 1000 x g for 5 minutes. Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

C. GC-MS Analysis

  • Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.

  • Chromatographic Separation:

    • Column: A highly polar capillary column, such as a SP-2560 (100 m x 0.25 mm, 0.20 µm film thickness), is recommended for optimal separation of fatty acid isomers.

    • Oven Program: An initial temperature of 140°C held for 5 minutes, then ramped to 240°C at 4°C/min and held for 20 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: A full scan from m/z 50-500 can be used for initial identification. For quantification, Selected Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity. Key ions for a15:0-methyl ester would include its molecular ion and characteristic fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS): An Emerging Alternative

LC-MS offers the advantage of analyzing fatty acids in their native form without the need for derivatization, potentially reducing sample preparation time and variability.[10] However, the separation of closely related fatty acid isomers can be more challenging compared to GC.

LCMS_Workflow Sample_LC Biological Sample (e.g., Plasma, Serum) Extraction_LC Lipid Extraction (e.g., MTBE Method) Sample_LC->Extraction_LC LC_MS LC-MS/MS Analysis Extraction_LC->LC_MS Data_LC Data Processing & Quantification LC_MS->Data_LC

Caption: Workflow for a15:0 analysis by LC-MS.

A. Lipid Extraction (MTBE Method)

  • Internal Standard Spiking: Add a known amount of a deuterated a15:0 internal standard to 100 µL of plasma.

  • Solvent Addition: Add 1.5 mL of methyl-tert-butyl ether (MTBE) and 0.5 mL of methanol.

  • Vortexing and Incubation: Vortex for 1 minute and incubate on a shaker for 10 minutes.

  • Phase Separation: Add 0.5 mL of water, vortex for 1 minute, and centrifuge at 1000 x g for 10 minutes.

  • Lipid Collection: Transfer the upper MTBE layer to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under nitrogen and reconstitute the lipid extract in 100 µL of the initial mobile phase.

B. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of a15:0 and its deuterated internal standard.

Designing an Inter-Laboratory Comparison for a15:0

The primary goal of an inter-laboratory comparison, or proficiency test (PT), is to assess the performance of individual laboratories and to identify potential systematic errors in analytical methods.[13][14][15][16] Organizations like FAPAS offer proficiency tests for various analytes in food and biological matrices.[13][14][15][16]

Key Components of a Successful a15:0 Proficiency Test

PT_Design cluster_materials Test Materials cluster_protocol Study Protocol cluster_eval Performance Evaluation PT_Design Proficiency Test Design Matrix Matrix Selection (e.g., Serum, Plasma) PT_Design->Matrix Instructions Clear Instructions PT_Design->Instructions Stats Statistical Analysis (z-scores) PT_Design->Stats Homogeneity Homogeneity & Stability Testing Matrix->Homogeneity Reference Reference Value Assignment Homogeneity->Reference Timeline Defined Timeline Instructions->Timeline Report Confidential Report Stats->Report Feedback Corrective Action Feedback Report->Feedback

Caption: Key elements in designing a proficiency test for a15:0.

  • Test Material: A homogenous and stable material is essential. For a15:0, this could be a pooled human serum or plasma sample, or a commercially available reference material. The material should be tested for homogeneity before distribution to participating laboratories.

  • Reference Value Assignment: An assigned value for the concentration of a15:0 must be determined. This can be achieved through analysis by a reference laboratory using a validated, high-accuracy method, or by calculating a consensus value from the results of expert laboratories.

  • Statistical Evaluation: The performance of each laboratory is typically evaluated using z-scores, which indicate how many standard deviations a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory.

Hypothetical Inter-Laboratory Comparison Data

The following table illustrates how data from an inter-laboratory comparison for a15:0 in a serum sample might be presented.

Laboratory IDMethodReported Value (µg/mL)Assigned Value (µg/mL)Standard Deviation for Proficiency Assessment (σ)z-scorePerformance
Lab 1GC-MS1.251.200.150.33Satisfactory
Lab 2GC-MS1.181.200.15-0.13Satisfactory
Lab 3LC-MS/MS1.451.200.151.67Satisfactory
Lab 4GC-FID0.851.200.15-2.33Unsatisfactory
Lab 5GC-MS1.321.200.150.80Satisfactory
Lab 6GC-MS1.551.200.152.33Unsatisfactory

Assigned value and σ are determined by the proficiency test provider.

Best Practices for Ensuring Comparability

To improve the agreement between laboratories, the following best practices are recommended:

  • Validated Methods: Laboratories should use well-documented and validated analytical methods.[17]

  • Certified Reference Materials (CRMs): The use of CRMs for calibration and quality control is crucial for ensuring traceability and accuracy.

  • Appropriate Internal Standards: The use of a suitable internal standard in every sample is essential to correct for variations in extraction efficiency and instrument response.[8][18]

  • Regular Participation in PT Schemes: Consistent participation in proficiency testing allows laboratories to monitor their performance over time and identify any emerging issues.[19][20]

  • Clear Reporting: Laboratories should report their results with appropriate units and an estimation of measurement uncertainty.

By adhering to these principles and actively participating in inter-laboratory comparisons, the scientific community can ensure the reliability and comparability of this compound measurements, paving the way for a deeper understanding of its role in human health and disease.

References

  • FAPAS Proficiency Test of Fat, Fatty Acids and Oil - Team Medical & Scientific Sdn Bhd. (URL: )
  • Pentadecanoic Acid (C15:0) - Benchchem. (URL: )
  • OILS & FATS | FOOD CHEMISTRY | FAPAS PROFICIENCY TESTS - BioFront Technologies. (URL: )
  • Fat, Fatty Acids and Oil | Fapas Proficiency Testing
  • Fat, Fatty Acids and Oil | Fapas Proficiency Testing
  • Fatty Acid Profiling - Drug, Food, Gas, Proficiency Labor
  • Masood, A., Stark, K. D., & Salem, N., Jr. (2005). A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies. Journal of lipid research, 46(10), 2299–2305. (URL: [Link])

  • Best practices for the design, laboratory analysis, and reporting of trials involving f
  • PRODUCT DATA SHEET: 12-Methyltetradecanoic acid. (URL: )
  • A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle). (URL: )
  • Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. (URL: [Link])

  • Interlaboratory analytical comparison of fatty acid concentr
  • The Essential Guide to Fatty Acid Analysis - Eurofins USA. (URL: [Link])

  • Enantioselective Determination of Anteiso Fatty Acids in Food Samples - ResearchGate. (URL: [Link])

  • Interlaboratory Analytical Comparison Study of Fatty Acid Concentrations in Human Serum- Results for Exercise 02: QA15FASER02 - NIST Technical Series Publications. (URL: [Link])

  • Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. (URL: [Link])

  • Advances in Fatty Acid Analysis for Clinical Investigation and Diagnosis using GC/MS Methodology - ResearchGate. (URL: [Link])

  • Profiling of Fatty Acid Compositional Alterations in Edible Oils Upon Heating Using Gas Chromatography - Universiti Sains Malaysia. (URL: )
  • LCMS Protocols - The DAN Lab - University of Wisconsin–Madison. (URL: [Link])

  • Technical Support Center: Optimizing GC-MS for Pentadecanoic Acid-d2 Measurement - Benchchem. (URL: )
  • Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. (URL: [Link])

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - LIPID MAPS. (URL: [Link])

  • Palmquist, D. L., & Jenkins, T. C. (2003). Challenges with fats and fatty acid methods. Journal of animal science, 81(12), 3250–3254. (URL: [Link] challenges-with-fats-and-fatty-acid-methods/)

  • Odd-chain fatty acid production in the PHD1-disrupted strains. The... - ResearchGate. (URL: [Link])

  • Showing Compound Pentadecanoic acid (FDB010033) - FooDB. (URL: [Link])

  • Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - MDPI. (URL: [Link])

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288–302. (URL: [Link])

  • Tetradecanoic acid, 12-methyl - Fatplants. (URL: [Link])

  • Vlaeminck, B., Proctor, S. D., Meervenne, F. V., & Fievez, V. (2017). Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance. Scientific reports, 7(1), 337. (URL: [Link])

  • Venn-Watson, S., & Butterworth, C. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(21), 4607. (URL: [Link])

  • Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. - CABI Digital Library. (URL: [Link])

  • Ampong, I., Tapsell, L., Tan, J., McRae, C., & Brenna, J. T. (2022). Odd chain fatty acid metabolism in mice after a high fat diet. Prostaglandins, leukotrienes, and essential fatty acids, 177, 102396. (URL: [Link])

Sources

Introduction: The Rising Significance of Anteisopentadecanoic Acid (a15:0)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantitative Analysis of Anteisopentadecanoic Acid (a15:0) in Plasma: A Comparative Analysis of Linearity and Detection Range

This compound (a15:0), a branched-chain saturated fatty acid, is gaining considerable attention within the scientific community. Emerging research suggests its potential role as a biomarker and its involvement in various physiological processes.[1][2] A growing body of evidence supports that pentadecanoic acid (C15:0), a related odd-chain saturated fatty acid, may be an essential fatty acid necessary for long-term metabolic and heart health.[1][3][4] Given the increasing interest in these unusual fatty acids, the ability to accurately and reliably quantify a15:0 in plasma is paramount for advancing our understanding of its clinical relevance.

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of a15:0 in plasma, with a specific focus on the critical performance metrics of linearity and range of detection. We will delve into the technical nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific research needs.

Core Analytical Strategies: A Head-to-Head Comparison

The two predominant techniques for fatty acid quantification in biological matrices are GC-MS and LC-MS/MS.[5][6] While both are powerful, they operate on different principles and present distinct advantages and limitations. The choice between them is often dictated by the specific requirements of the study, such as desired sensitivity, sample throughput, and the need for concurrent analysis of other analytes.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Standard

GC-MS is a robust and well-established technique for fatty acid analysis and is often considered a "gold standard."[5] The methodology hinges on the separation of volatile compounds in the gas phase. Since fatty acids in their native form are not sufficiently volatile for GC analysis, a critical derivatization step is required to convert them into more volatile forms, most commonly Fatty Acid Methyl Esters (FAMEs).[5][7]

The Causality Behind Derivatization: The carboxyl group of a fatty acid is polar and prone to hydrogen bonding, which significantly increases its boiling point and reduces its volatility.[7] Conversion to a methyl ester (FAME) replaces the acidic proton with a methyl group, eliminating hydrogen bonding and making the molecule sufficiently volatile to traverse the GC column. This step is indispensable for achieving sharp chromatographic peaks and, consequently, accurate quantification.

Performance Characteristics of GC-MS for Fatty Acid Analysis:

  • Linearity: GC-MS methods for fatty acid analysis consistently demonstrate excellent linearity. Studies reporting on the analysis of various fatty acids in plasma show correlation coefficients (R²) of 0.998 or greater.[8][9][10]

  • Range of Detection: The analytical range for GC-MS can be quite broad, though it may vary depending on the specific analyte and the complexity of the sample matrix. For general fatty acid panels in plasma, linear ranges of 1,000–20,000 ng/mL and 1,500–60,000 ng/mL have been reported.[9][11][12] This wide range makes GC-MS suitable for quantifying both less abundant and more prevalent fatty acids within a single analytical run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The High-Sensitivity Alternative

LC-MS/MS has emerged as a powerful alternative for fatty acid analysis, offering several key advantages, most notably the ability to analyze fatty acids directly without the need for derivatization.[6][13] This technique separates analytes in the liquid phase before they are ionized and detected by a tandem mass spectrometer.

The Advantage of Direct Analysis: By circumventing the derivatization step, LC-MS/MS methods can significantly reduce sample preparation time and potential sources of analytical error.[6] This is particularly beneficial for high-throughput applications. Furthermore, LC-MS/MS often provides superior sensitivity and specificity compared to GC-MS.[14][15] The use of multiple reaction monitoring (MRM) mode allows for highly selective detection of the target analyte even in a complex biological matrix like plasma.[6]

Performance Characteristics of LC-MS/MS for Fatty Acid Analysis:

  • Linearity: Similar to GC-MS, LC-MS/MS methods exhibit excellent linearity for fatty acid quantification, with reported correlation coefficients (R) greater than 0.99.[14]

  • Range of Detection: A key strength of LC-MS/MS is its sensitivity. The limits of quantification for many fatty acids are in the low nanomolar range, allowing for the precise measurement of very low-abundance species.[6][13] This enhanced sensitivity can be crucial when studying subtle physiological changes or when sample volume is limited.

Quantitative Data Summary: GC-MS vs. LC-MS/MS

The table below summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of fatty acids like a15:0 in plasma. The values are based on published data for general fatty acid panels and represent typical performance.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) Typically ≥ 0.998[8][9][10]Typically > 0.99[14]
Lower Limit of Quantification (LLOQ) Low to mid ng/mL rangeLow nanomolar (sub-ng/mL) range[6][13]
Upper Limit of Quantification (ULOQ) High µg/mL to mg/mL range[9][11][12]Mid to high µg/mL range
Sample Preparation Multi-step: Extraction followed by mandatory derivatization[5][7]Simplified: Often direct analysis after extraction[6]
Analysis Time Longer due to derivatization and longer GC run times[16]Shorter, enabling higher throughput[16]
Selectivity Good, based on retention time and mass spectrumExcellent, especially in MRM mode[6]

Visualizing the Analytical Workflow

The choice between GC-MS and LC-MS/MS is a critical decision point in the analytical workflow for a15:0 quantification. The following diagram illustrates the general process from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path cluster_data Data Processing Sample Plasma Sample Collection IS Addition of Internal Standard (e.g., Deuterated a15:0) Sample->IS Extraction Liquid-Liquid or Solid-Phase Extraction IS->Extraction Decision Method Selection Extraction->Decision Derivatization Derivatization (e.g., FAMEs) Decision->Derivatization Volatility Required LCMS_Analysis Direct LC-MS/MS Analysis Decision->LCMS_Analysis High Sensitivity/ Throughput GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Quant Quantification using Calibration Curve GCMS_Analysis->Quant LCMS_Analysis->Quant Report Data Reporting (Concentration of a15:0) Quant->Report

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A Comparative Guide to the Stability of Anteisopentadecanoic Acid (a15:0) Standards and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Standard Stability

In all analytical sciences, and particularly in drug development and metabolic research, the accuracy of quantification is fundamentally reliant on the purity and stability of the reference standards used. An unstable standard, one that degrades over time or under specific environmental conditions, can lead to significant analytical errors, impacting everything from routine quality control to the validation of novel therapeutic targets.

Anteisopentadecanoic acid (a15:0), a branched-chain saturated fatty acid, is gaining interest in various research fields.[1][2] Its role as a biomarker and its potential therapeutic applications necessitate a thorough understanding of its chemical stability.[3][4][5][6][7] This guide will elucidate the inherent stability of a15:0, compare it with other fatty acid standards, and provide robust protocols for in-house stability verification.

The Chemical Basis of Fatty Acid Stability: A Comparative Overview

The stability of a fatty acid is intrinsically linked to its chemical structure. The key differentiators are the presence or absence of double bonds (saturation) and the architecture of the carbon chain (straight vs. branched).

Saturated vs. Unsaturated Fatty Acids: Saturated fatty acids, lacking carbon-carbon double bonds, are inherently more stable than their unsaturated counterparts.[8][9] The double bonds in unsaturated fatty acids are susceptible to oxidation, a primary degradation pathway that can be initiated by exposure to oxygen, light, and heat.[10][11] This process, known as lipid peroxidation, can lead to the formation of a complex mixture of degradation products, compromising the integrity of the standard.

Straight-Chain vs. Branched-Chain Fatty Acids: The introduction of a methyl branch in the carbon chain, as seen in a15:0, can further enhance stability. The methyl group can sterically hinder certain chemical reactions and alter the molecule's packing in the solid state, which can influence its reactivity.

Comparative Stability Profiles: this compound vs. Alternatives

To provide a practical comparison, we will consider the stability of a15:0 against three other common fatty acid standards:

  • Pentadecanoic Acid (C15:0): A straight-chain saturated fatty acid, providing a direct comparison of the effect of chain branching.

  • Palmitic Acid (C16:0): A ubiquitous straight-chain saturated fatty acid, serving as a well-characterized reference.

  • Oleic Acid (C18:1): A monounsaturated fatty acid, highlighting the impact of unsaturation on stability.

The following table summarizes the expected stability of these standards under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[12] The data presented is illustrative, based on the known chemical properties of these fatty acid classes.

Table 1: Illustrative Comparative Stability Data under Forced Degradation Conditions

Stress ConditionThis compound (a15:0)Pentadecanoic Acid (C15:0)Palmitic Acid (C16:0)Oleic Acid (C18:1)
Acid Hydrolysis (0.1 M HCl, 80°C, 24h) >99%>99%>99%>99%
Base Hydrolysis (0.1 M NaOH, 80°C, 24h) >99%>99%>99%>99%
Oxidation (3% H₂O₂, RT, 24h) >98%>98%>98%Significant degradation
Thermal Degradation (105°C, 24h) >99%>99%>99%Minor degradation
Photostability (ICH Q1B) StableStableStablePotential for degradation

Note: The stability of the corresponding methyl ester derivatives (e.g., a15:0 methyl ester) is expected to be comparable under these conditions, although hydrolysis may be more relevant for the ester form.

Experimental Protocols for Stability Testing

To ensure the integrity of your fatty acid standards, it is crucial to perform in-house stability testing. The following are detailed, step-by-step methodologies for key stability-indicating experiments.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and to develop stability-indicating analytical methods.[13]

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on fatty acid standards.

Detailed Protocols:

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve the fatty acid standard in a suitable organic solvent (e.g., methanol, ethanol, or chloroform) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 80°C for 24 hours. After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 80°C for 24 hours. After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid residue in a calibrated oven at 105°C for 24 hours. After the specified time, cool the sample and redissolve the residue in the initial solvent.

  • Photostability Testing: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

Long-Term Stability Study

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of the standard.

Workflow for Long-Term Stability Study

Caption: Workflow for long-term stability assessment of fatty acid standards.

Protocol:

  • Prepare multiple aliquots of the fatty acid standard, both as a neat solid and in solution.

  • Store the aliquots at the recommended storage condition (e.g., -20°C), protected from light and moisture.

  • At specified time intervals (e.g., 0, 3, 6, and 12 months), analyze the samples using a validated stability-indicating method to determine the purity and content of the fatty acid.

Stability-Indicating Analytical Methodology

A crucial component of any stability study is a validated analytical method that can accurately separate the parent compound from any potential degradation products. For fatty acids, Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization to Fatty Acid Methyl Esters (FAMEs) is a widely used and robust method.[14]

GC-FID Method for FAMEs Analysis

Caption: Analytical workflow for the quantification of fatty acids by GC-FID.

Derivatization to FAMEs (using BF₃-Methanol):

  • To the dried fatty acid sample, add 1-2 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Heat the mixture in a sealed vial at 60°C for 30 minutes.

  • Cool the vial and add 1 mL of water and 1-2 mL of hexane.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

Conclusion and Recommendations

Based on fundamental chemical principles and available data, this compound (a15:0) is an inherently stable molecule, particularly when compared to unsaturated fatty acids. Its stability is attributed to its saturated and branched-chain structure, which is resistant to oxidative degradation. For routine laboratory use, a15:0 and its derivatives, when stored under appropriate conditions (e.g., -20°C, protected from light and moisture), can be expected to maintain their purity and integrity for extended periods.

However, for critical applications such as the development of pharmaceutical products or when using the standard for the validation of analytical methods, it is imperative to perform in-house stability testing to establish a re-test date under your specific laboratory and storage conditions. The protocols and comparative information provided in this guide offer a comprehensive framework for ensuring the continued accuracy and reliability of your analytical work with this compound and other fatty acid standards.

References

  • Wikipedia. (2023). Fatty acid methyl ester. Retrieved from [Link]

  • PubMed. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Retrieved from [Link]

  • uHPLCs. (n.d.). Fatty Acid Reference Standards for HPLC Testing. Retrieved from [Link]

  • Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]

  • PubMed. (2007). Stable carbon isotope ratios of methyl-branched fatty acids are different to those of straight-chain fatty acids in dairy products. Retrieved from [Link]

  • ResearchGate. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Retrieved from [Link]

  • IROA Technologies. (2023, November 7). How High Purity Fatty Acid Enhances Precision in Analytical Chemistry. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Alrouh, F. M., et al. (2014). An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography. Journal of the Saudi Society of Agricultural Sciences, 13(1), 1-8. Retrieved from [Link]

  • Wikipedia. (2023). Fatty acid degradation. Retrieved from [Link]

  • Robertson, G. L. (2006). Food Packaging: Principles and Practice. CRC press.
  • MDPI. (2021). Shelf-Life Evolution of the Fatty Acid Fingerprint in High-Quality Hazelnuts (Corylus avellana L.) Harvested in Different Geographical Regions. Retrieved from [Link]

  • PubMed. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural differences among straight-chain fatty acid, iso-and anteiso-BCFA. BCFA. Retrieved from [Link]

  • Journal of Agricultural Faculty of Gaziosmanpasa University. (2023). VARIATION IN OIL CONTENT AND FATTY ACID PROFILES OF PEANUT CULTIVARS ACROSS THREE MEDITERRANEAN LOCATIONS. Retrieved from [Link]

  • Fatty Acid Degradation. (n.d.). Retrieved from [Link]

  • BioPharm International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Characterization of four saturated fatty acids using gradient HPLC-CAD highlighting optimized evaporation temperature control features. Retrieved from [Link]

  • ResearchGate. (2023). Determination of saturated fat, unsaturated fat, and trans fat in commercial instant noodles based on the analysis of fatty acid composition by gas chromatography. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • OCL. (2018). A highly efficient separation and physicochemical characteristics of saturated fatty acids from crude palm oil fatty acids mixture using methanol crystallisation method. Retrieved from [Link]

  • PubMed Central. (2016). Effect of saturated and unsaturated fatty acid supplementation on bio-plastic production under submerged fermentation. Retrieved from [Link]

  • PubMed Central. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Agilent. (2011). Reversed Phase HPLC of Fatty Acids. Retrieved from [Link]

  • Agilent. (n.d.). Lipids & Fatty Acid Standards. Retrieved from [Link]

  • Food Standards Scotland. (2023). Shelf-life guidance 2023. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]

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A Comparative Guide to the Role of Anteisopentadecanoic Acid (a15:0) in Bacterial Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anteisopentadecanoic acid (a15:0) is a branched-chain fatty acid (BCFA) integral to the cell membrane of numerous bacterial species. Its unique structure, featuring a methyl branch at the antepenultimate carbon, profoundly influences membrane fluidity, a critical parameter for bacterial survival and adaptation. This guide provides a comparative analysis of the biosynthesis, function, and significance of a15:0 across different bacterial taxa. We will explore its pivotal role in environmental adaptation, particularly thermoadaptation, and its contribution to the pathogenesis and antibiotic resistance of medically relevant bacteria. This document synthesizes current research and provides detailed experimental protocols for the analysis of a15:0, serving as a comprehensive resource for researchers in microbiology and drug development.

The Significance of Branched-Chain Fatty Acids in Bacteria

The bacterial cell membrane is a dynamic interface, and its lipid composition is a key determinant of its physical properties. While many organisms rely on unsaturated fatty acids to maintain membrane fluidity, a significant portion of bacteria, especially within the Gram-positive phyla, utilize BCFAs like iso- and anteiso-fatty acids.[1][2][3] The methyl branch in these fatty acids disrupts the orderly packing of the acyl chains, thereby lowering the melting point of the membrane lipids.[4] This "homeoviscous adaptation" is crucial for bacteria to maintain membrane function across a wide range of temperatures and environmental stresses.[1][5] Anteiso-fatty acids, with their methyl group closer to the end of the acyl chain, are particularly effective at lowering the phase transition temperature compared to their iso- counterparts.

Biosynthesis of this compound (a15:0)

The synthesis of BCFAs diverges from the straight-chain fatty acid (SCFA) pathway at the initial priming step.[2][4] While SCFAs are primed by acetyl-CoA, BCFAs utilize short, branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs).[4]

  • Anteiso-BCFAs (e.g., a15:0, a17:0): Synthesis is primed by 2-methylbutyryl-CoA, a product of L-isoleucine degradation.

  • Iso-BCFAs (e.g., i15:0, i17:0): Synthesis is primed by isovaleryl-CoA (from leucine) or isobutyryl-CoA (from valine).

A key enzyme complex, the branched-chain α-keto acid dehydrogenase (Bkd), is essential for converting the α-keto acids derived from BCAAs into these acyl-CoA primers.[6] Following this priming step, the fatty acid synthase type II (FASII) system carries out the subsequent elongation cycles by adding two-carbon units from malonyl-ACP.[4]

biosynthesis_pathway cluster_elongation Elongation Isoleucine L-Isoleucine Primer_a15 2-methylbutyryl-CoA Isoleucine->Primer_a15 Bkd Complex Leucine L-Leucine Primer_i17 isovaleryl-CoA Leucine->Primer_i17 Bkd Complex Valine L-Valine Primer_i15 isobutyryl-CoA Valine->Primer_i15 Bkd Complex FASII FASII System (+ Malonyl-ACP) Primer_a15->FASII Primer_i17->FASII Primer_i15->FASII a15 anteiso-C15:0 FASII->a15 a17 anteiso-C17:0 FASII->a17 i17 iso-C17:0 FASII->i17 i15 iso-C15:0 FASII->i15 fame_workflow cluster_prep Cell Preparation cluster_reaction Chemical Derivatization cluster_purify Purification Harvest Harvest & Wash Bacterial Cells Saponify Saponification (NaOH/Methanol, 100°C) Harvest->Saponify Methylate Methylation (HCl/Methanol, 80°C) Saponify->Methylate Extract Extraction (Hexane/MTBE) Methylate->Extract Wash Base Wash (Dilute NaOH) Extract->Wash Final FAMEs in Organic Solvent Wash->Final

Sources

Safety Operating Guide

Anteisopentadecanoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Proper Disposal of Anteisopentadecanoic Acid

Introduction: Beyond the Benchtop

This compound, a branched-chain fatty acid, is a valuable tool in metabolic research, microbiology, and drug development. As with any laboratory reagent, its lifecycle extends beyond the experiment. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks. Our goal is to empower researchers with the knowledge to manage this chemical waste responsibly, ensuring a safe environment for both personnel and the ecosystem.

Hazard Identification and Risk Assessment: Know Your Compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. While this compound is a naturally occurring fatty acid, and its close chemical relatives are often not classified as hazardous substances, a risk assessment is mandatory.[1][2]

Key Hazard Characteristics:

  • Physical State: Typically a white, powder-like solid at room temperature.

  • Irritation Potential: Some safety data sheets (SDS) for similar long-chain fatty acids indicate that they can cause skin and eye irritation upon contact.[3][4]

  • Combustibility: It is a combustible solid. While it may be difficult to ignite, it can burn.[5] Dusts may form explosive mixtures with air in confined spaces with an ignition source.[5]

  • Toxicity: The toxicological properties have not been thoroughly investigated for many specific fatty acids.[2] However, acute toxicity is generally considered low.[1]

  • Environmental Hazard: It is not generally classified as hazardous to the environment, with low water solubility suggesting it is unlikely to be mobile in soil.[3][6]

The foundational document for this assessment is always the Safety Data Sheet (SDS) provided by the manufacturer. This document contains specific information on hazards, handling, personal protective equipment (PPE), and initial disposal considerations.

The Regulatory Landscape: EPA and OSHA Compliance

Disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Role (RCRA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste.[7] A critical first step for any waste generator is to determine if their waste is "hazardous" according to the definitions in 40 CFR Part 261 .[7][8] For a compound like this compound, which is not a listed hazardous waste, the determination relies on whether it exhibits any hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). Based on available data, it is unlikely to meet these criteria. However, the responsibility for this determination lies with the waste generator.[8]

  • OSHA's Role (HAZWOPER): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, focus on protecting workers who handle hazardous substances.[9][10] This includes requirements for written safety plans, employee training on chemical hazards, and emergency procedures.[11][12]

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear workflow for managing this compound waste from the point of generation to final disposal.

Step 1: Waste Characterization

As the generator, you must first classify the waste.

  • Unused, Pure this compound: This is the simplest case. Based on typical SDS for similar fatty acids, this is not a federally regulated hazardous waste.[1][2]

  • Contaminated this compound: If the fatty acid is mixed with other substances (e.g., solvents, other reagents), the entire mixture must be evaluated. If it is mixed with a listed hazardous waste (e.g., benzene) or exhibits a hazardous characteristic, it must be managed as hazardous waste.[13]

  • Contaminated Labware: Items like gloves, weigh boats, and pipette tips that are contaminated with this compound are considered solid waste. Unless contaminated with a hazardous substance, they can typically be disposed of as non-hazardous laboratory waste.

Step 2: Segregation and Collection

Proper segregation is key to a safe and efficient waste management program.

  • Designated Waste Container: Use a clearly labeled, dedicated container for solid this compound waste. The label should read "this compound Waste" or similar, and include the date accumulation started.

  • Container Compatibility: The container must be made of a material compatible with the fatty acid (e.g., polyethylene, glass) and have a secure, tight-fitting lid to prevent spills.[7]

  • No Mixing: Do not mix this compound waste with other waste streams, especially not with hazardous wastes like solvents or heavy metals.[2]

Step 3: Storage

Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Keep the container closed at all times except when adding waste.[7]

  • Store away from sources of ignition, strong oxidizing agents, bases, and strong reducing agents.[5][6]

Step 4: Final Disposal

The final disposal route depends on your institution's policies and local regulations.

  • Consult Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for collecting and disposing of chemical waste, whether hazardous or non-hazardous.

  • Non-Hazardous Waste Path: If confirmed as non-hazardous, the EHS office will likely manage its disposal through a licensed chemical waste contractor. While some sources suggest small quantities of similar non-hazardous fatty acids can be disposed of in household trash, this is not a recommended practice in a professional laboratory setting.[1]

  • Hazardous Waste Path: If the waste is determined to be hazardous (e.g., due to contamination), it must be managed according to all RCRA regulations, including proper labeling, storage time limits, and disposal via a certified hazardous waste vendor.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for this compound.

start Waste Generation (this compound) sds_review Consult Manufacturer's SDS start->sds_review characterize Characterize Waste: Pure or Contaminated? sds_review->characterize pure Pure this compound characterize->pure Pure contaminated Contaminated with other substances characterize->contaminated Contaminated non_hazardous Manage as Non-Hazardous Solid Chemical Waste pure->non_hazardous check_contaminant Is contaminant a listed hazardous waste or does mixture exhibit hazardous characteristics? contaminated->check_contaminant check_contaminant->non_hazardous No hazardous Manage as Hazardous Waste (Follow RCRA Guidelines) check_contaminant->hazardous Yes collect Collect in a labeled, compatible, closed container non_hazardous->collect hazardous->collect contact_ehs Contact Institutional EHS for pickup and final disposal collect->contact_ehs

Caption: Decision workflow for this compound disposal.

Spill and Emergency Procedures

Accidents happen. A clear, pre-defined emergency plan is crucial for mitigating risks.[11]

For a small, dry spill of this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills where dust may be generated, respiratory protection may be necessary.[2]

  • Containment: Prevent the powder from spreading. Avoid generating dust clouds.[5]

  • Clean-up: Carefully sweep or vacuum the solid material into a designated waste container for disposal.[8] Do not use methods that create dust.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Label the spill clean-up material and dispose of it according to the protocol in Section 3.

Summary of Disposal and Safety Information

ParameterGuidelineSource(s)
Primary Hazard Class Generally Not Classified as Hazardous[1][2]
Potential Hazards Skin/Eye Irritation, Combustible Solid[3][4][5]
Required PPE Safety glasses/goggles, gloves, lab coat[3][8]
Waste Container Labeled, sealed, compatible material (e.g., PE)[2][7]
Storage Location Designated satellite accumulation area, away from ignition sources
Spill Cleanup Sweep or vacuum solids; avoid creating dust[8]
Disposal Method Via institutional EHS department as non-hazardous solid chemical waste (unless contaminated)[8]

Conclusion: A Culture of Safety

The proper disposal of this compound is a straightforward process guided by the core principles of chemical safety: understand the hazards, follow regulatory requirements, and adhere to institutional protocols. By treating waste management with the same rigor as experimental design, researchers can build a deep culture of safety and responsibility. This not only ensures compliance but also protects the health of our colleagues and the integrity of our shared environment.

References

  • Vertex AI Search. (2022, September 13).
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Metasci.
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards.
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • Sigma-Aldrich. (2025, September 15).
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.
  • Agilent Technologies, Inc. (2019, March 23).
  • Santa Cruz Biotechnology.
  • Thermo Fisher Scientific. (2025, September 17).
  • Fisher Scientific.
  • Cayman Chemical. (2025, July 14).
  • U.S. Environmental Protection Agency.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Anteisopentadecanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of laboratory safety requires a nuanced understanding that extends beyond generic protocols. For researchers, scientists, and drug development professionals, the safe handling of specific chemical reagents is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of Anteisopentadecanoic Acid (CAS No. 5502-94-3), a branched-chain fatty acid crucial in microbiological and metabolic research.[1][2]

While some safety data sheets (SDS) for fatty acids may present them as non-hazardous, others classify this compound and similar compounds as causing skin, eye, and respiratory irritation.[3][4][5] This discrepancy necessitates a cautious and well-informed approach. The protocols outlined herein are built on the principle of As Low As Reasonably Achievable (ALARA) exposure, treating the compound as potentially hazardous to ensure the highest standard of safety.

Hazard Assessment: A Proactive Stance on Safety

This compound is a solid at room temperature with a low melting point (24.2-26.2 °C).[6] The primary risks during handling stem from the potential for generating airborne dust when working with the solid form and from splashes when handling solutions. Based on a comprehensive review of available safety data, we will operate under the assumption that the compound presents the following risks.[7][8]

Hazard ClassificationGHS Hazard StatementPotential Effects in the Laboratory
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact may cause redness, itching, or inflammation.
Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with eyes can result in significant irritation, pain, and redness.[5]
Respiratory IrritationH335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract, leading to coughing or discomfort.

The causality is clear: the acidic nature and fine particulate form of the compound can physically and chemically irritate sensitive tissues upon contact. Therefore, our protective strategy must focus on creating robust barriers for the skin, eyes, and respiratory system.

Core Directive: Task-Specific PPE Protocols

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all decision; it must be tailored to the specific procedure and the potential for exposure. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

Laboratory TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing Solid Powder Chemical GogglesNitrile GlovesLab CoatRecommended (N95 Respirator)
Preparing Solutions Chemical Goggles & Face ShieldNitrile GlovesLab CoatNot required in a fume hood
Transferring Solutions Safety GlassesNitrile GlovesLab CoatNot generally required
Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty Nitrile GlovesLab CoatRequired (N95 or higher)
Justification of PPE Choices:
  • Eye and Face Protection : Standard safety glasses are sufficient for low-risk tasks.[9] However, when weighing the solid, the risk of fine dust becoming airborne necessitates the full seal provided by chemical goggles.[8][10] During solution preparation, where splashes are the primary hazard, a face shield worn over goggles offers a dual layer of protection for the entire face.[11][12]

  • Hand Protection : Nitrile gloves provide excellent resistance to a wide range of chemicals, including the solvents commonly used to dissolve this compound, such as chloroform and ethanol.[2][13] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid skin contamination.

  • Respiratory Protection : While working in a certified chemical fume hood mitigates the risk of inhalation, weighing the fine powder in an open bench environment can generate dust.[14] In this scenario, an N95 respirator is a necessary precaution to prevent respiratory tract irritation.[15][12]

Operational Plan: Step-by-Step Handling Protocol

This protocol details the procedure for accurately weighing this compound and preparing a stock solution. This self-validating workflow integrates safety checks at every critical step.

Protocol: Weighing and Preparing a Stock Solution
  • Pre-Operation Safety Check :

    • Verify that a chemical fume hood is certified and functioning correctly.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

    • Assemble all necessary materials: this compound container, spatula, weigh boat, appropriate glassware, and chosen solvent (e.g., ethanol).

    • Don all required PPE as specified in the table above for "Preparing Solutions."

  • Weighing Procedure (inside a chemical fume hood) :

    • Place a weigh boat on the analytical balance and tare.

    • Slowly and carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. The key is to minimize any disturbance that could create airborne dust.[14]

    • Once the target weight is achieved, securely close the primary container of this compound.

  • Solution Preparation :

    • Carefully transfer the weighed solid from the weigh boat into the designated flask or beaker.

    • Using a funnel, slowly add the desired volume of solvent to the vessel.

    • If necessary, use a magnetic stirrer to facilitate dissolution. Keep the vessel covered with a watch glass or cap to prevent solvent evaporation.

  • Post-Handling and Cleanup :

    • Tightly seal the newly prepared stock solution container.

    • Label the container clearly with the chemical name, concentration, solvent, date, and your initials.[14]

    • Dispose of the used weigh boat and any contaminated wipes as solid hazardous waste.

    • Wipe down the work surface, spatula, and any other equipment with an appropriate solvent, collecting the rinsate as hazardous waste.

    • Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Dispose of single-use PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water.[8][10]

Disposal Plan: Ensuring a Safe Final Step

All waste generated from handling this compound must be treated as hazardous waste. Adherence to institutional and local regulations is mandatory.[10][16]

  • Solid Waste : Collect all unused or contaminated solids (e.g., excess chemical, used weigh boats, contaminated wipes) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinsates should be collected in a separate, labeled hazardous liquid waste container. Do not pour any amount into the sewer system.[3][10]

  • Storage : Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until collection by environmental health and safety personnel.

Visualization: PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Workflow cluster_start Task Assessment cluster_form Physical Form cluster_solid Solid Handling cluster_solution Solution Handling start Initiate Task with This compound q_form Solid or Solution? start->q_form q_solid Weighing Solid? q_form->q_solid Solid q_solution Risk of Splash? q_form->q_solution Solution ppe_solid_low PPE: - Safety Glasses - Nitrile Gloves - Lab Coat q_solid->ppe_solid_low No (e.g., moving container) ppe_solid_high PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - N95 Respirator q_solid->ppe_solid_high Yes ppe_solution_low PPE: - Safety Glasses - Nitrile Gloves - Lab Coat q_solution->ppe_solution_low No (e.g., small volume transfer) ppe_solution_high PPE: - Chemical Goggles - Face Shield - Nitrile Gloves - Lab Coat q_solution->ppe_solution_high Yes (e.g., preparing solution)

Caption: Decision workflow for selecting PPE for this compound.

References

  • CAS Common Chemistry. (n.d.). This compound. CAS, a division of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Fatplants. (n.d.). Tetradecanoic acid, 12-methyl-. Retrieved from [Link]

  • FAT FINGER. (2023, November 6). Personal Protective Equipment (PPE) in the Oil and Gas Sector. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet Pentadecanoic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - Pentadecanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 23). Safety Data Sheet acc. to OSHA HCS. Retrieved from [Link]

  • HSI. (n.d.). Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.